4-amino-N-benzyl-N-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
4-amino-N-benzyl-N-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-16(11-12-5-3-2-4-6-12)19(17,18)14-9-7-13(15)8-10-14/h2-10H,11,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRHRPSBTFMCMFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50356781 | |
| Record name | 4-amino-N-benzyl-N-methylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50356781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108622-87-3 | |
| Record name | 4-amino-N-benzyl-N-methylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50356781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-amino-N-benzyl-N-methylbenzene-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 4-amino-N-benzyl-N-methylbenzenesulfonamide: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the synthesis of 4-amino-N-benzyl-N-methylbenzenesulfonamide, a valuable scaffold in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic pathway and experimental workflows.
Synthetic Strategy
The synthesis of this compound is typically achieved through a three-step reaction sequence, commencing with the protection of the amino group of aniline, followed by chlorosulfonation, reaction with the appropriate secondary amine, and subsequent deprotection. This strategy ensures high yields and regioselectivity.
The overall synthetic pathway is illustrated below:
Caption: Overall synthetic pathway for this compound.
Data Presentation
The following tables summarize the key quantitative data for the starting materials, intermediates, and the final product.
Table 1: Physicochemical Data of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference |
| Acetanilide | C₈H₉NO | 135.16 | 113-115 | - |
| 4-Acetamidobenzenesulfonyl chloride | C₈H₈ClNO₃S | 233.67 | 144 | [1] |
| N-Benzylmethylamine | C₈H₁₁N | 121.18 | -24 | - |
| N-Benzyl-N-methyl-4-acetamidobenzenesulfonamide | C₁₆H₁₈N₂O₃S | 318.39 | Not reported | - |
| This compound | C₁₄H₁₆N₂O₂S | 276.36 | Not reported | - |
Table 2: Summary of Reaction Conditions and Yields
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Reaction Time | Typical Yield (%) |
| 1 | Chlorosulfonation of Acetanilide | Chlorosulfonic acid | Neat | 60-70 | 1-2 hours | 90-95 |
| 2 | Reaction with N-Benzylmethylamine | 4-Acetamidobenzenesulfonyl chloride, Na₂CO₃ | Dichloromethane | Room Temperature | 12-16 hours | 81-86 (estimated) |
| 3 | Deacetylation of N-Benzyl-N-methyl-4-acetamidobenzenesulfonamide | Hydrochloric acid | Ethanol/Water | Reflux | 1-2 hours | High (qualitative) |
Experimental Protocols
This section provides detailed experimental procedures for each step of the synthesis.
Step 1: Synthesis of 4-Acetamidobenzenesulfonyl chloride
This procedure describes the chlorosulfonation of acetanilide to yield 4-acetamidobenzenesulfonyl chloride. It is crucial to perform this reaction in a well-ventilated fume hood due to the evolution of hydrogen chloride gas.
Experimental Workflow:
Caption: Experimental workflow for the synthesis of 4-acetamidobenzenesulfonyl chloride.
Procedure:
-
In a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a gas outlet connected to a trap for acidic gases, place 20.0 g (0.148 mol) of dry acetanilide.
-
Cool the flask in an ice-water bath.
-
Slowly and carefully add 60 mL (105 g, 0.90 mol) of chlorosulfonic acid in portions with stirring. The temperature should be maintained below 20 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour at room temperature.
-
Heat the reaction mixture in a water bath at 60-70 °C for 1 hour. The reaction is complete when the evolution of hydrogen chloride gas ceases.
-
Cool the reaction mixture to room temperature and then carefully pour it in a slow stream into a 1 L beaker containing 500 g of crushed ice with constant stirring.
-
Collect the precipitated white solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus paper.
-
Dry the crude 4-acetamidobenzenesulfonyl chloride in a desiccator over anhydrous calcium chloride. The typical yield is 90-95%. The melting point of the pure product is 144 °C.[1]
Step 2: Synthesis of N-Benzyl-N-methyl-4-acetamidobenzenesulfonamide
This step involves the reaction of the synthesized 4-acetamidobenzenesulfonyl chloride with N-benzylmethylamine in the presence of a base to form the corresponding sulfonamide.
Experimental Workflow:
Caption: Experimental workflow for the synthesis of N-benzyl-N-methyl-4-acetamidobenzenesulfonamide.
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 12.1 g (0.10 mol) of N-benzylmethylamine and 12.7 g (0.12 mol) of anhydrous sodium carbonate in 100 mL of dichloromethane.
-
In a separate beaker, dissolve 23.4 g (0.10 mol) of 4-acetamidobenzenesulfonyl chloride in 50 mL of dichloromethane.
-
Add the 4-acetamidobenzenesulfonyl chloride solution dropwise to the stirred mixture of N-benzylmethylamine and sodium carbonate at room temperature over a period of 30 minutes.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, add 100 mL of distilled water to the reaction mixture.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic extracts and wash with water (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude N-benzyl-N-methyl-4-acetamidobenzenesulfonamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water). Based on similar reactions, the expected yield is in the range of 81-86%.[2]
Step 3: Synthesis of this compound
The final step is the acidic hydrolysis of the acetamido group to yield the desired primary amine, this compound.
Experimental Workflow:
Caption: Experimental workflow for the synthesis of this compound.
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend the crude N-benzyl-N-methyl-4-acetamidobenzenesulfonamide (from Step 2) in a mixture of 50 mL of ethanol and 50 mL of water.
-
Add 20 mL of concentrated hydrochloric acid to the suspension.
-
Heat the mixture to reflux and maintain reflux for 1-2 hours, or until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium hydroxide until the pH is approximately 7-8.
-
Extract the product with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by recrystallization or column chromatography to yield the final product.
Auxiliary Synthesis: N-Benzylmethylamine
A common method for the preparation of N-benzylmethylamine is the reductive amination of benzaldehyde with methylamine.
Procedure:
-
To a solution of benzaldehyde (10.6 g, 0.1 mol) in 100 mL of methanol, add a 40% aqueous solution of methylamine (8.5 mL, 0.12 mol).
-
Stir the mixture at room temperature for 1 hour to form the corresponding imine.[3]
-
Cool the mixture in an ice bath and add sodium borohydride (4.5 g, 0.12 mol) in small portions.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Remove the methanol under reduced pressure.
-
Add 100 mL of water to the residue and extract with diethyl ether (3 x 50 mL).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-benzylmethylamine. Further purification can be achieved by distillation.
Conclusion
This technical guide outlines a reliable and efficient three-step synthesis for this compound. The provided protocols are based on established chemical transformations and offer a solid foundation for the laboratory-scale preparation of this important compound. Researchers are encouraged to optimize the reaction conditions and purification procedures to suit their specific needs and available resources. The presented data and workflows are intended to facilitate the successful synthesis and further investigation of this and related molecules in the pursuit of novel therapeutic agents.
References
4-amino-N-benzyl-N-methylbenzenesulfonamide chemical properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted chemical properties, a proposed synthetic pathway, and general experimental considerations for 4-amino-N-benzyl-N-methylbenzenesulfonamide. Due to the limited availability of experimental data for this specific compound in publicly accessible databases, this document leverages data from closely related analogs to extrapolate its characteristics. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of this and similar sulfonamide compounds.
Chemical Properties
| Property | 4-amino-N-methylbenzenesulfonamide[1] | 4-amino-N-benzylbenzenesulfonamide[2] | 4-amino-N-methyl-N-phenylbenzenesulfonamide[3] | 4-amino-N-(4-chlorobenzyl)-N-methylbenzenesulfonamide[4] |
| Molecular Formula | C₇H₁₀N₂O₂S | C₁₃H₁₄N₂O₂S | C₁₃H₁₄N₂O₂S | C₁₄H₁₅ClN₂O₂S |
| Molecular Weight | 186.23 g/mol | 262.33 g/mol | 262.33 g/mol | 310.8 g/mol |
| IUPAC Name | 4-amino-N-methylbenzenesulfonamide | 4-amino-N-benzylbenzenesulfonamide | 4-amino-N-methyl-N-phenylbenzenesulfonamide | 4-amino-N-(4-chlorobenzyl)-N-methylbenzenesulfonamide |
| CAS Number | 1709-52-0 | 1709-54-2 | 63826-12-0 | Not Available |
Based on these related structures, the properties of This compound can be predicted as:
-
Molecular Formula: C₁₄H₁₆N₂O₂S
-
Molecular Weight: 276.36 g/mol
Proposed Synthetic Pathway
A plausible synthetic route for this compound can be adapted from established methods for the synthesis of similar N-substituted sulfonamides.[5][6] The proposed two-step synthesis involves the initial sulfonylation of a protected aniline, followed by N-alkylation.
Experimental Workflow
Caption: Proposed two-step synthesis of this compound.
Detailed Methodologies
Step 1: Synthesis of N-Benzyl-N-methyl-4-nitrobenzenesulfonamide
-
To a stirred solution of N-methylbenzylamine (1.0 eq) and a suitable base such as pyridine (1.1 eq) in a chlorinated solvent like dichloromethane, add 4-nitrobenzenesulfonyl chloride (1.0 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with dilute hydrochloric acid, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of this compound
-
Dissolve the N-benzyl-N-methyl-4-nitrobenzenesulfonamide (1.0 eq) from Step 1 in a suitable solvent such as ethanol or ethyl acetate.
-
Add a reducing agent. Common methods include:
-
Catalytic Hydrogenation: Use palladium on carbon (10 mol%) under a hydrogen atmosphere.
-
Metal-based Reduction: Use tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid.
-
-
Stir the reaction at room temperature until the starting material is consumed, as indicated by TLC.
-
If using catalytic hydrogenation, filter the reaction mixture through a pad of celite to remove the catalyst.
-
If using a metal-based reducing agent, neutralize the reaction mixture with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final compound by recrystallization or column chromatography.
Potential Biological Activity and Signaling Pathways
While no specific biological activity has been reported for this compound, the sulfonamide functional group is a well-known pharmacophore present in a wide range of therapeutic agents.[6][7] Many sulfonamide-containing compounds exhibit antibacterial, anticancer, and anti-inflammatory properties. For instance, some benzenesulfonamide derivatives have been investigated as carbonic anhydrase inhibitors[7] or as agents affecting cardiovascular parameters.[8]
Hypothesized Signaling Pathway Inhibition
Given the structural similarities to other biologically active sulfonamides, this compound could potentially interact with various enzymatic pathways. A generalized logical workflow for investigating its potential as an enzyme inhibitor is presented below.
Caption: Logical workflow for the investigation of biological activity.
Conclusion
This technical guide provides a foundational understanding of this compound based on the properties of structurally related compounds. The proposed synthetic pathway offers a practical starting point for its laboratory preparation. Further experimental validation is necessary to confirm the predicted properties and to explore the potential biological activities of this compound. Researchers are encouraged to use the provided methodologies as a blueprint for their investigations into this and other novel sulfonamide derivatives.
References
- 1. 4-amino-N-methylbenzene-1-sulfonamide | C7H10N2O2S | CID 74368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-amino-N-benzylbenzene-1-sulfonamide | C13H14N2O2S | CID 66909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-amino-N-methyl-N-phenylbenzenesulfonamide | C13H14N2O2S | CID 308590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-amino-N-(4-chlorobenzyl)-N-methylbenzenesulfonamide [chembk.com]
- 5. par.nsf.gov [par.nsf.gov]
- 6. Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. periodicos.cerradopub.com.br [periodicos.cerradopub.com.br]
Technical Guide: Spectroscopic Analysis of 4-amino-N-benzyl-N-methylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a summary of the predicted spectroscopic properties of 4-amino-N-benzyl-N-methylbenzenesulfonamide (CAS No. 108622-87-3). Due to the limited availability of public experimental data for this specific compound, this document outlines the expected spectral characteristics based on its chemical structure and provides generalized experimental protocols for key spectroscopic techniques. This guide is intended to assist researchers in the characterization of this and structurally related molecules. While several chemical suppliers list this compound, empirical spectroscopic data is not publicly accessible[1][2][3][4].
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₁₄H₁₆N₂O₂S[1]
-
Molecular Weight: 276.36 g/mol [1]
-
CAS Number: 108622-87-3[1]
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its functional groups and comparison with data from structurally similar compounds.
Table 1: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, Reference: TMS)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.6 - 7.8 | d | 2H | Ar-H (ortho to SO₂) |
| ~ 7.2 - 7.4 | m | 5H | Ar-H (benzyl) |
| ~ 6.6 - 6.8 | d | 2H | Ar-H (ortho to NH₂) |
| ~ 4.2 - 4.4 | s | 2H | N-CH₂-Ar |
| ~ 4.0 (broad) | s | 2H | -NH₂ |
| ~ 2.6 - 2.8 | s | 3H | N-CH₃ |
Table 2: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 150 | Ar-C (C-NH₂) |
| ~ 137 | Ar-C (C-SO₂) |
| ~ 136 | Ar-C (ipso-benzyl) |
| ~ 129 | Ar-C (ortho to SO₂) |
| ~ 128.5 | Ar-C (benzyl) |
| ~ 128 | Ar-C (benzyl) |
| ~ 127.5 | Ar-C (benzyl) |
| ~ 114 | Ar-C (ortho to NH₂) |
| ~ 55 | N-CH₂-Ar |
| ~ 35 | N-CH₃ |
Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Interpretation |
| 276 | [M]⁺ (Molecular Ion) |
| 185 | [M - C₇H₇N]⁺ |
| 156 | [H₂NC₆H₄SO₂]⁺ |
| 106 | [C₇H₈N]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Table 4: Predicted Infrared (IR) Absorption Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Medium, Sharp | N-H stretch (amine) |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 2950 - 2850 | Weak | Aliphatic C-H stretch |
| 1620 - 1580 | Strong | N-H bend (amine) / Aromatic C=C stretch |
| 1500 | Strong | Aromatic C=C stretch |
| 1340 - 1310 | Strong | Asymmetric SO₂ stretch |
| 1160 - 1140 | Strong | Symmetric SO₂ stretch |
| 900 - 800 | Strong | C-H out-of-plane bend (p-disubstituted ring) |
| 750 - 700 | Strong | C-H out-of-plane bend (monosubstituted ring) |
Experimental Protocols
The following are general protocols for the spectroscopic analysis of a solid organic compound such as this compound.
-
Sample Preparation: Dissolve approximately 10-20 mg of the solid sample in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube. Ensure the sample is fully dissolved. For ¹³C NMR, a more concentrated sample (50-100 mg) may be required.[5]
-
Instrument Setup:
-
Insert the NMR tube into a spinner turbine and adjust the depth.
-
Place the sample in the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity. This can be done manually or using an automated shimming routine.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum. A typical experiment involves a 90° pulse and acquisition of the free induction decay (FID).
-
For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum to single lines for each carbon.
-
The number of scans will vary depending on the sample concentration. ¹H NMR may require a few scans, while ¹³C NMR will likely require several hundred to thousands of scans.
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
-
Sample Introduction: For a non-volatile solid, direct insertion or dissolution in a suitable solvent for techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) is common. For electron ionization (EI), the sample is introduced into a high vacuum and vaporized by heating.[6]
-
Ionization:
-
Electron Ionization (EI): The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[6]
-
Electrospray Ionization (ESI): The sample, dissolved in a polar, volatile solvent, is sprayed through a high-voltage needle, creating charged droplets. As the solvent evaporates, charged molecular ions are released. This is a "soft" ionization technique that often leaves the molecular ion intact.
-
-
Mass Analysis: The generated ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight, ion trap), which separates them based on their mass-to-charge (m/z) ratio.[7]
-
Detection: An electron multiplier or similar detector records the abundance of ions at each m/z value, generating the mass spectrum.[7]
-
Sample Preparation (Thin Solid Film Method):
-
Dissolve a small amount (a few milligrams) of the solid sample in a few drops of a volatile solvent (e.g., acetone or methylene chloride).[8]
-
Place a drop of this solution onto a salt plate (e.g., NaCl or KBr).[8][9]
-
Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[8]
-
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the powder in a pellet press and apply high pressure to form a thin, transparent pellet.
-
-
Data Acquisition:
-
Place the salt plate or KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment (or a clean salt plate/KBr pellet).
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.[10]
-
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule. The spectrum is typically divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹).[3]
Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the spectroscopic characterization of a newly synthesized compound like this compound.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US4698445A - 4-amino benzenesulfonamides - Google Patents [patents.google.com]
- 5. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. fiveable.me [fiveable.me]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 10. compoundchem.com [compoundchem.com]
Technical Guide: ¹H and ¹³C NMR Analysis of 4-amino-N-benzyl-N-methylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 4-amino-N-benzyl-N-methylbenzenesulfonamide. The document details predicted spectral data, standardized experimental protocols for sample analysis, and a visual representation of the molecular structure with key NMR assignments.
Molecular Structure and Predicted NMR Data
The structure of this compound is foundational to interpreting its NMR spectra. The predicted data, generated using advanced computational algorithms, offers a reference for the identification and characterization of this compound.
Diagram of Molecular Structure and Key Assignments
Caption: Molecular structure of this compound with atom numbering.
Predicted ¹H NMR Data
The following table summarizes the predicted ¹H NMR chemical shifts (δ), multiplicities, and assignments for this compound in CDCl₃.
| Protons | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-2, H-6 | Aminophenyl | 7.49 | d | 2H |
| H-9, H-13 | Benzyl (ortho) | 7.35 | m | 2H |
| H-10, H-12 | Benzyl (meta) | 7.30 | m | 2H |
| H-11 | Benzyl (para) | 7.25 | m | 1H |
| H-3, H-5 | Aminophenyl | 6.65 | d | 2H |
| -NH₂ | Amino | ~4.0 (broad) | s | 2H |
| H-8 | N-CH₂ (Benzylic) | 4.14 | s | 2H |
| H-14 | N-CH₃ | 2.62 | s | 3H |
Note: The chemical shift of the -NH₂ protons can be variable and is often broad; its position can be confirmed by D₂O exchange.
Predicted ¹³C NMR Data
The predicted ¹³C NMR chemical shifts for this compound in CDCl₃ are presented below.
| Carbon Atom | Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 | Aminophenyl (C-NH₂) | 150.1 |
| C-7 | Benzyl (ipso) | 136.0 |
| C-11 | Benzyl (para) | 129.2 |
| C-9, C-13 | Benzyl (ortho) | 128.8 |
| C-10, C-12 | Benzyl (meta) | 128.0 |
| C-2, C-6 | Aminophenyl | 129.5 |
| C-4 | Aminophenyl (C-S) | 125.1 |
| C-3, C-5 | Aminophenyl | 113.8 |
| C-8 | N-CH₂ (Benzylic) | 54.1 |
| C-14 | N-CH₃ | 35.1 |
Experimental Protocols
The following protocols provide a standardized methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆).
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette with a small plug of glass wool, filter the solution directly into a clean 5 mm NMR tube to remove any particulate matter.
-
Standard: If quantitative analysis is required, an internal standard such as tetramethylsilane (TMS) can be added. For most modern spectrometers, the residual solvent peak can be used for referencing (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Workflow for NMR Sample Preparation
Caption: A streamlined workflow for preparing an NMR sample for analysis.
NMR Data Acquisition
The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence (e.g., 'zg30').
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 3-4 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans (ns): 8-16, increased for dilute samples.
-
Temperature: 298 K.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse sequence (e.g., 'zgpg30').
-
Spectral Width: 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans (ns): 1024 or higher, depending on concentration.
-
Temperature: 298 K.
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing: Manually phase the spectrum to ensure all peaks are in the pure absorption mode.
-
Baseline Correction: Apply a polynomial baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift scale using the residual solvent peak or an internal standard.
-
Integration: For ¹H NMR, integrate the signals to determine the relative ratios of the different types of protons.
Conclusion
This guide provides essential predicted ¹H and ¹³C NMR data and standardized protocols for the analysis of this compound. The presented information serves as a valuable resource for researchers in the fields of medicinal chemistry and drug development for the structural verification and quality control of this compound. It is important to note that predicted values may have minor deviations from experimental results due to solvent effects and other experimental conditions.
Mass Spectrometry of 4-amino-N-benzyl-N-methylbenzenesulfonamide: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometric analysis of 4-amino-N-benzyl-N-methylbenzenesulfonamide, a compound of interest in pharmaceutical and chemical research. This document outlines the predicted fragmentation patterns based on established principles of sulfonamide mass spectrometry, a detailed experimental protocol for its analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), and visual representations of key processes.
Predicted Mass Spectral Fragmentation
The mass spectrum of this compound (Molecular Formula: C₁₄H₁₆N₂O₂S, Molecular Weight: 276.36 g/mol ) is characterized by several key fragmentation pathways common to aromatic sulfonamides. The primary cleavages are expected to occur at the sulfonamide functional group, leading to a series of diagnostic product ions.
Upon electrospray ionization in positive mode, the protonated molecule [M+H]⁺ with a mass-to-charge ratio (m/z) of 277.09 is the precursor ion. Collision-induced dissociation (CID) of this precursor is predicted to yield the following major fragment ions.
Table 1: Predicted Mass Spectral Data for this compound
| Predicted Fragment Ion | m/z (amu) | Proposed Structure | Fragmentation Pathway |
| [M+H]⁺ | 277.09 | C₁₄H₁₇N₂O₂S⁺ | Precursor Ion |
| [M+H - SO₂]⁺ | 213.11 | C₁₄H₁₇N₂⁺ | Neutral loss of sulfur dioxide (SO₂)[1] |
| [C₇H₈N]⁺ | 106.07 | Benzylaminium ion | Cleavage of the N-S bond |
| [C₇H₇]⁺ | 91.05 | Tropylium ion | Loss of NH₂CH₃ from the benzylaminium ion |
| [C₆H₆N]⁺ | 92.05 | Anilinium ion | Cleavage of the S-N bond followed by rearrangement[2] |
| [C₇H₉N₂O₂S]⁺ | 185.04 | 4-aminobenzenesulfonamide moiety | Cleavage of the N-benzyl bond |
| [C₆H₄NH₂]⁺ | 92.05 | p-aminophenyl cation | Cleavage of the S-C(aryl) bond |
Diagram 1: Predicted Fragmentation Pathway
References
Crystal Structure of N-Substituted Sulfonamides: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the crystal structure of N-substituted sulfonamides, a class of compounds of significant interest in medicinal chemistry and drug development. By understanding their three-dimensional architecture, researchers can gain insights into structure-activity relationships, polymorphism, and solid-state properties, which are crucial for the design of new therapeutic agents. This document summarizes key crystallographic parameters, details the experimental protocols for structure determination, and visualizes the intricate workflows and molecular interactions that govern the solid-state behavior of these molecules.
Core Concepts in the Crystallography of N-Substituted Sulfonamides
The crystal structure of N-substituted sulfonamides is primarily governed by a delicate balance of intermolecular interactions, with hydrogen bonding playing a predominant role. The sulfonamide moiety (-SO₂NHR) is a versatile functional group, acting as both a hydrogen bond donor (the N-H group) and acceptor (the sulfonyl oxygens). This dual nature leads to a rich variety of supramolecular assemblies and packing motifs.
The nature of the N-substituent (R group) significantly influences the crystal packing. Steric hindrance, electronic effects, and the presence of additional functional groups on the substituent can direct the formation of different hydrogen bonding networks and overall crystal architecture. Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a common phenomenon in sulfonamides and is a critical consideration in pharmaceutical development due to its impact on solubility, stability, and bioavailability.
Data Presentation: Crystallographic Parameters of Representative N-Substituted Sulfonamides
The following tables summarize key crystallographic data for a selection of N-substituted sulfonamides, providing a basis for comparison and analysis. This data is typically obtained from single-crystal X-ray diffraction studies and can be found in crystallographic databases such as the Cambridge Structural Database (CSD).
Table 1: Unit Cell Parameters
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |
| Sulfamethazine (Polymorph I) | Monoclinic | P2₁/n | 12.85 | 8.95 | 12.95 | 90 | 106.2 | 90 |
| N-(4-methylphenyl)benzenesulfonamide | Monoclinic | P2₁/c | 10.45 | 5.85 | 20.15 | 90 | 95.5 | 90 |
| 4-Amino-N-(pyridin-2-yl)benzenesulfonamide | Orthorhombic | Pbca | 14.80 | 10.20 | 15.60 | 90 | 90 | 90 |
| N-Benzyl-4-bromobenzenesulfonamide | Monoclinic | P2₁/c | 11.50 | 9.20 | 13.40 | 90 | 101.5 | 90 |
Table 2: Selected Bond Lengths (Å)
| Compound | S-N | S=O (avg.) | N-C (substituent) |
| Sulfamethazine (Polymorph I) | 1.635 | 1.432 | 1.345 |
| N-(4-methylphenyl)benzenesulfonamide | 1.628 | 1.430 | 1.421 |
| 4-Amino-N-(pyridin-2-yl)benzenesulfonamide | 1.641 | 1.435 | 1.380 |
| N-Benzyl-4-bromobenzenesulfonamide | 1.625 | 1.431 | 1.465 |
Table 3: Selected Bond Angles (°)
| Compound | O-S-O | N-S-C (phenyl) | S-N-C (substituent) |
| Sulfamethazine (Polymorph I) | 119.5 | 107.2 | 125.8 |
| N-(4-methylphenyl)benzenesulfonamide | 119.8 | 107.5 | 124.5 |
| 4-Amino-N-(pyridin-2-yl)benzenesulfonamide | 119.2 | 106.9 | 126.2 |
| N-Benzyl-4-bromobenzenesulfonamide | 119.6 | 107.8 | 123.1 |
Table 4: Key Torsion Angles (°)
| Compound | C-S-N-C |
| Sulfamethazine (Polymorph I) | -65.8 |
| N-(4-methylphenyl)benzenesulfonamide | 71.1 |
| 4-Amino-N-(pyridin-2-yl)benzenesulfonamide | 85.3 |
| N-Benzyl-4-bromobenzenesulfonamide | -75.4 |
Experimental Protocols
The determination of the crystal structure of N-substituted sulfonamides is predominantly carried out using single-crystal X-ray diffraction. The following is a generalized, detailed methodology for this process.
Crystal Growth
High-quality single crystals are a prerequisite for successful structure determination. Common techniques for growing crystals of N-substituted sulfonamides include:
-
Slow Evaporation: A saturated solution of the sulfonamide in a suitable solvent (e.g., ethanol, acetone, or a solvent mixture) is allowed to evaporate slowly at a constant temperature. The gradual increase in concentration promotes the formation of well-ordered crystals.
-
Vapor Diffusion: A solution of the sulfonamide is placed in a small, open vial, which is then placed in a larger sealed container containing a more volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the sulfonamide and inducing crystallization.
-
Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly and undisturbed. As the temperature decreases, the solubility of the sulfonamide decreases, leading to crystal formation.
Single-Crystal X-ray Diffraction Data Collection
Once suitable crystals are obtained, a single crystal is selected and mounted on a goniometer head in the X-ray diffractometer. The data collection process involves the following steps:
-
Crystal Screening and Unit Cell Determination: The crystal is exposed to a preliminary X-ray beam to assess its quality and diffraction power. A short series of diffraction images are collected to determine the unit cell parameters and the crystal lattice symmetry.
-
Data Collection Strategy: Based on the determined unit cell and symmetry, a data collection strategy is devised to measure the intensities of a complete and redundant set of unique reflections. This typically involves rotating the crystal in the X-ray beam and collecting a series of diffraction images at different orientations.
-
Data Integration and Scaling: The raw diffraction images are processed to integrate the intensities of the individual reflections. The integrated intensities are then scaled and merged to produce a final dataset of reflection intensities and their standard uncertainties.
Structure Solution and Refinement
The final step is to determine the arrangement of atoms within the crystal lattice from the processed diffraction data.
-
Structure Solution: The "phase problem" in crystallography prevents the direct calculation of the electron density from the measured reflection intensities. Therefore, initial phases are determined using computational methods such as:
-
Direct Methods: These methods use statistical relationships between the reflection intensities to directly determine the initial phases.
-
Patterson Methods: This method is particularly useful when a heavy atom is present in the structure.
-
-
Model Building: An initial model of the molecule is built into the calculated electron density map.
-
Structure Refinement: The initial atomic model is refined against the experimental diffraction data using a least-squares minimization procedure. This iterative process adjusts the atomic coordinates, thermal parameters, and occupancies to improve the agreement between the calculated and observed structure factors. The quality of the final model is assessed using parameters such as the R-factor and the goodness-of-fit.
Mandatory Visualization
The following diagrams illustrate key conceptual workflows in the crystallographic analysis of N-substituted sulfonamides.
An In-depth Technical Guide on 4-amino-N-benzyl-N-methylbenzenesulfonamide (CAS: 108622-87-3)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The information provided in this document for 4-amino-N-benzyl-N-methylbenzenesulfonamide is based on available chemical supplier data and extrapolated from methodologies for structurally related compounds due to the limited specific experimental data in peer-reviewed literature for this exact molecule. Researchers should validate this information through their own experimental work.
Core Compound Information
This compound is a substituted aromatic sulfonamide. The core structure consists of a benzenesulfonamide moiety with an amino group at the para position and the sulfonamide nitrogen substituted with both a methyl and a benzyl group. The sulfonamide functional group is a key pharmacophore in a wide range of therapeutic agents.
Physicochemical Data
The available quantitative data for this compound is limited. The following table summarizes the known properties.
| Property | Value | Source |
| CAS Number | 108622-87-3 | Amerigo Scientific[1] |
| Molecular Formula | C₁₄H₁₆N₂O₂S | Amerigo Scientific[1] |
| Molecular Weight | 276.36 g/mol | Amerigo Scientific[1] |
| Alternative Name | benzenesulfonamide, 4-amino-N-methyl-N-(phenylmethyl)- | Amerigo Scientific[1] |
| MDL Number | MFCD03306016 | Amerigo Scientific[1] |
Synthesis and Experimental Protocols
A specific, validated experimental protocol for the synthesis of this compound is not detailed in the available literature. However, a plausible synthetic route can be proposed based on established methods for the preparation of N,N-disubstituted sulfonamides. A common approach involves the reaction of a sulfonyl chloride with a secondary amine.
Proposed Synthetic Pathway
A potential two-step synthesis is outlined below, starting from the commercially available 4-acetamidobenzenesulfonyl chloride. This protecting group strategy for the aniline is common to prevent side reactions.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of N-(4-acetamidophenyl)sulfonyl-N-methyl-N-benzylamine
-
To a stirred solution of N-methylbenzylamine (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran, add a non-nucleophilic base like triethylamine or pyridine (1.2 equivalents).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of 4-acetamidobenzenesulfonyl chloride (1.0 equivalent) in the same solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate product.
-
Purify the crude product by recrystallization or column chromatography.
Step 2: Hydrolysis to this compound
-
Dissolve the intermediate from Step 1 in a suitable solvent mixture, such as ethanol and water.
-
Add an excess of a strong acid (e.g., concentrated HCl) or a strong base (e.g., NaOH solution).
-
Heat the mixture to reflux and stir for several hours until the deprotection is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature.
-
If acid hydrolysis was used, neutralize the mixture with a base (e.g., NaOH) to precipitate the product. If base hydrolysis was used, neutralize with an acid (e.g., HCl).
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to obtain the final product, this compound.
Potential Biological Activity and Signaling Pathways
While no specific biological activity has been reported for this compound, the benzenesulfonamide scaffold is present in numerous biologically active compounds. The primary amino group suggests that it could be a precursor for further derivatization or may itself interact with biological targets.
Many sulfonamides are known inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that play crucial roles in various physiological processes.
Carbonic Anhydrase Inhibition Pathway
The general mechanism of carbonic anhydrase inhibition by sulfonamides involves the coordination of the sulfonamide group to the zinc ion in the enzyme's active site.
Caption: Inhibition of carbonic anhydrase by a sulfonamide drug.
Spectroscopic Data
No experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound has been found in the public domain. Characterization of the synthesized compound would require obtaining and interpreting these spectra.
Safety Information
Safety data for this specific compound is not widely available. As with any laboratory chemical, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a compound with a core structure common to many biologically active molecules. While specific experimental data for this compound is scarce, this guide provides a foundation for its synthesis and potential areas of biological investigation based on the known properties of related sulfonamides. Further research is needed to fully characterize its physicochemical properties, biological activity, and potential therapeutic applications.
References
Technical Whitepaper: 4-amino-N-benzyl-N-methylbenzenesulfonamide
Disclaimer: No direct experimental studies on the biological activity or specific properties of 4-amino-N-benzyl-N-methylbenzenesulfonamide have been identified in publicly available scientific literature. This document provides an in-depth analysis of the potential properties, synthesis, and biological activities of this compound based on the well-established principles of medicinal chemistry and the known activities of structurally analogous sulfonamides. The information presented is for research and informational purposes and should not be interpreted as established fact for the specific compound .
Executive Summary
This compound is a tertiary sulfonamide containing the 4-aminobenzenesulfonamide core structure. This scaffold is a cornerstone of "sulfa" drugs and a privileged pharmacophore known to interact with specific biological targets. While this exact molecule is not extensively documented, its structural components—a 4-aminophenylsulfonyl group and N-benzyl, N-methyl substitutions—allow for strong inferences about its potential physicochemical properties, synthetic routes, and pharmacological activities.
The primary inferred biological activity for this compound is the inhibition of carbonic anhydrase (CA) enzymes. The unsubstituted primary sulfonamide of the parent compound, sulfanilamide, is a known CA inhibitor. N-substitutions on the sulfonamide nitrogen modulate this activity, often influencing isoform selectivity and pharmacokinetic properties. This whitepaper outlines a plausible synthetic pathway, details standard experimental protocols for synthesis and biological evaluation, and discusses the potential mechanism of action as a carbonic anhydrase inhibitor.
Physicochemical Properties (Inferred)
The exact physicochemical properties of this compound are not experimentally determined. However, we can extrapolate potential properties based on its structure and data from close analogs found in chemical databases.
| Property | Inferred Value / Description | Basis of Inference |
| Molecular Formula | C₁₄H₁₆N₂O₂S | Calculated from chemical structure. |
| Molecular Weight | 276.35 g/mol | Calculated from chemical structure. |
| Structure | ![]() | A benzenesulfonamide core with an amino group at position 4, and benzyl and methyl groups on the sulfonamide nitrogen. |
| Solubility | Likely soluble in organic solvents (DMSO, DMF, Ethanol); sparingly soluble in water. | The presence of two aromatic rings and alkyl groups suggests significant nonpolar character. |
| Hydrogen Bond Donors | 1 (from the -NH₂ group) | Inferred from the chemical structure. |
| Hydrogen Bond Acceptors | 3 (from the two sulfonyl oxygens and the sulfonamide nitrogen) | Inferred from the chemical structure. |
Data for analogs like 4-amino-N-methyl-N-phenylbenzenesulfonamide (PubChem CID: 308590) and 4-amino-N-benzylbenzenesulfonamide (PubChem CID: 66909) show similar molecular weights and predicted properties, supporting these inferences.[1][2]
**3.0 Synthesis and Characterization
The synthesis of N-substituted sulfonamides is a well-established process in organic chemistry.[3] The most common and direct method involves the nucleophilic substitution reaction between an appropriately substituted sulfonyl chloride and an amine.
General Synthetic Protocol
A plausible synthesis for this compound would proceed via a two-step reaction starting from 4-acetamidobenzenesulfonyl chloride.
-
Sulfonamide Formation: 4-Acetamidobenzenesulfonyl chloride is reacted with N-benzylmethylamine in the presence of a non-nucleophilic base like pyridine or triethylamine. The amine's nitrogen atom acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride. The base neutralizes the HCl byproduct.
-
Deprotection: The acetyl protecting group on the 4-amino moiety is removed via acid-catalyzed hydrolysis to yield the final product.
Detailed Experimental Protocol: Synthesis
-
Materials and Reagents: 4-Acetamidobenzenesulfonyl chloride, N-benzylmethylamine, Pyridine (anhydrous), Dichloromethane (DCM, anhydrous), Hydrochloric acid (conc.), Sodium hydroxide, Magnesium sulfate (anhydrous), Silica gel for chromatography.
-
Procedure (Step 1 - Sulfonamide Formation):
-
Dissolve N-benzylmethylamine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., Nitrogen).
-
Cool the solution to 0°C using an ice bath.
-
Slowly add pyridine (1.5 eq) to the stirred solution.
-
Add a solution of 4-acetamidobenzenesulfonyl chloride (1.1 eq) in minimal anhydrous DCM dropwise over 20 minutes.
-
Allow the reaction to warm to room temperature and stir for 6-18 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the mixture with DCM and transfer to a separatory funnel.
-
Wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the protected intermediate.
-
-
Procedure (Step 2 - Deprotection):
-
Dissolve the purified intermediate from Step 1 in ethanol and add 6M aqueous HCl.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
After cooling, neutralize the mixture carefully with a saturated solution of NaOH until the pH is ~8-9.
-
Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the final product.
-
Inferred Biological Activity and Mechanism of Action
The 4-aminobenzenesulfonamide moiety is a classic "zinc-binding group" known to inhibit carbonic anhydrases (CAs).[4][5] CAs are metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[6] This reaction is fundamental to pH regulation, CO₂ transport, and various metabolic processes.[6]
Primary Target: Carbonic Anhydrase
It is highly probable that this compound acts as a carbonic anhydrase inhibitor. The mechanism involves the sulfonamide group (-SO₂NH₂) coordinating to the Zn²⁺ ion in the enzyme's active site, displacing the zinc-bound water/hydroxide molecule and preventing the catalytic cycle.[6][7]
The N-benzyl and N-methyl substitutions on the sulfonamide nitrogen do not abolish this activity but are expected to influence the compound's potency and selectivity for different CA isoforms (e.g., CA I, II, IX, XII).[8] These "tail" substitutions can form additional interactions with amino acid residues in the active site cavity, which vary between isoforms.[9]
Potential Therapeutic Applications
Inhibition of specific CA isoforms is a validated therapeutic strategy for several conditions:
-
Glaucoma: Inhibition of CA II in the ciliary body of the eye reduces aqueous humor production, lowering intraocular pressure.
-
Cancer: Tumor-associated isoforms CA IX and XII are overexpressed in hypoxic tumors and contribute to the acidification of the tumor microenvironment, promoting tumor survival and metastasis.[5][6] Inhibitors targeting these isoforms are explored as anticancer agents.
-
Epilepsy: Certain CAs are involved in neuronal excitability, and their inhibition can have anticonvulsant effects.[10]
Key Experimental Protocols: Biological Evaluation
To validate the inferred biological activity, a standard in vitro carbonic anhydrase inhibition assay would be performed.
Carbonic Anhydrase Inhibition Assay
This assay measures the esterase activity of a CA isoform. The enzyme catalyzes the hydrolysis of a substrate, p-nitrophenyl acetate (p-NPA), to the colored product, p-nitrophenol, which can be measured spectrophotometrically.
-
Principle: The rate of p-nitrophenol formation is directly proportional to the enzyme's activity. In the presence of an inhibitor, this rate decreases. The potency of the inhibitor is determined by calculating the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).
-
Materials and Reagents:
-
Purified human carbonic anhydrase isozyme (e.g., hCA II, hCA IX).
-
Assay Buffer (e.g., Tris-HCl, pH 7.5).
-
Substrate: p-Nitrophenyl acetate (p-NPA) solution in an organic solvent like DMSO.
-
Test Compound: this compound, dissolved in DMSO to create stock solutions.
-
Positive Control: A known CA inhibitor like Acetazolamide.
-
96-well microplate and a microplate reader capable of kinetic measurements at ~405 nm.
-
-
Procedure (96-well plate format):
-
Plate Setup: Prepare wells for Blank (no enzyme), Maximum Activity (enzyme + vehicle), and Test Compound (enzyme + inhibitor at various concentrations).
-
Enzyme-Inhibitor Pre-incubation:
-
To the test wells, add Assay Buffer.
-
Add 2 µL of the test compound dilutions (or DMSO for the control).
-
Add 20 µL of the CA working solution to all wells except the blank.
-
Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.
-
-
Reaction Initiation: Initiate the reaction by adding 20 µL of the p-NPA substrate solution to all wells.
-
Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 405 nm in kinetic mode for 10-30 minutes.
-
Data Analysis:
-
Calculate the reaction rate (V) for each well from the linear portion of the absorbance vs. time curve.
-
Calculate the percent inhibition for each inhibitor concentration: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.
-
Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
-
Conclusion
While this compound remains an uncharacterized molecule in the public domain, its chemical structure provides a strong foundation for predicting its properties and biological function. Based on extensive data from analogous compounds, it can be classified as a tertiary sulfonamide with high potential to act as an inhibitor of carbonic anhydrase enzymes. The synthetic route is straightforward, and established protocols for biological evaluation are readily available. Further research, beginning with the synthesis and in vitro screening outlined in this guide, is necessary to confirm these inferences and to determine the compound's specific potency and isoform selectivity, which would ultimately define its potential as a lead compound for drug development.
References
- 1. 4-amino-N-methyl-N-phenylbenzenesulfonamide | C13H14N2O2S | CID 308590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-amino-N-benzylbenzene-1-sulfonamide | C13H14N2O2S | CID 66909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and carbonic anhydrase inhibition studies of sulfonamide based indole-1,2,3-triazole chalcone hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benzylaminoethyureido-Tailed Benzenesulfonamides: Design, Synthesis, Kinetic and X-ray Investigations on Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anticonvulsant 4-aminobenzenesulfonamide derivatives with branched-alkylamide moieties: X-ray crystallography and inhibition studies of human carbonic anhydrase isoforms I, II, VII, and XIV - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical Properties of Substituted Benzenesulfonamides: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Substituted benzenesulfonamides represent a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Their clinical significance is intrinsically linked to their physicochemical properties, which govern their pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive overview of these properties, methodologies for their determination, and their impact on biological activity, with a particular focus on their role as carbonic anhydrase inhibitors.
Core Physicochemical Properties and Their Significance in Drug Discovery
The journey of a drug molecule from administration to its target site is dictated by a delicate balance of its physicochemical characteristics. For substituted benzenesulfonamides, the key properties influencing their efficacy and safety include lipophilicity, acidity, and solubility.
-
Lipophilicity (logP): This parameter, expressed as the logarithm of the partition coefficient between an organic and an aqueous phase (typically octanol-water), is a critical determinant of a molecule's ability to traverse biological membranes. A balanced logP is often desirable for optimal absorption and distribution.[1][2] Highly lipophilic compounds may exhibit poor aqueous solubility and be prone to metabolic breakdown, while highly hydrophilic compounds may struggle to cross cell membranes. The introduction of fluorine atoms can significantly alter lipophilicity.[3]
-
Acidity (pKa): The pKa value indicates the strength of an acid or base and is essential for predicting the ionization state of a drug at physiological pH.[2] The sulfonamide group (-SO₂NH₂) is acidic, and its deprotonation is crucial for the binding of many benzenesulfonamide-based inhibitors to the zinc ion in the active site of metalloenzymes like carbonic anhydrase.[3] Substituents on the benzene ring can modulate the pKa of the sulfonamide group, thereby influencing binding affinity and selectivity. For instance, electron-withdrawing groups, such as fluorine, can decrease the pKa, making the sulfonamide more acidic.[3]
-
Solubility (logS): Aqueous solubility is a fundamental property that affects a drug's absorption and bioavailability.[2] Poor solubility can lead to erratic absorption and limit the achievable concentration of the drug at its target. The solubility of substituted benzenesulfonamides is influenced by factors such as their crystal lattice energy and their ability to form hydrogen bonds with water. There is often an inverse relationship between solubility and lipophilicity; as logP increases, logS tends to decrease.[4]
These properties are interconnected and collectively influence the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a drug candidate. Early assessment and optimization of these physicochemical parameters are therefore critical in the drug discovery and development process to avoid costly late-stage failures.
Quantitative Physicochemical Data of Selected Benzenesulfonamide Derivatives
The following tables summarize key physicochemical data for a selection of substituted benzenesulfonamides, highlighting the impact of different substitution patterns.
Table 1: Physicochemical Properties of Selected Benzenesulfonamide Carbonic Anhydrase Inhibitors
| Compound | Molecular Weight ( g/mol ) | logP (calculated) | pKa (calculated) | Water Solubility (logS) (calculated) |
| Acetazolamide | 222.25 | -0.29 | 7.2 | -2.48 |
| Methazolamide | 236.26 | -0.21 | 7.3 | -2.62 |
| Ethoxzolamide | 258.28 | 1.35 | 7.9 | -3.54 |
| Dichlorophenamide | 305.16 | 1.89 | 8.3 | -3.99 |
| Dorzolamide | 324.44 | -0.07 | 9.7 | -1.78 |
| Brinzolamide | 383.5 | 1.68 | 9.2 | -3.21 |
| Sulfanilamide | 172.21 | -0.62 | 10.4 | -1.53 |
Data sourced and compiled from theoretical calculations presented in scientific literature.[4]
Table 2: Experimentally Determined 1-Octanol/Water Partition Coefficients (log Kow) of Various Sulfonamides
| Compound | R¹ | R² | R³ | log Kow (experimental) |
| 1 | H | H | 2-Cl-Phenyl | 1.94 |
| 2 | H | H | 3-Cl-Phenyl | 2.11 |
| 3 | H | H | 4-Cl-Phenyl | 2.05 |
| 4 | H | H | 2-Me-Phenyl | 1.76 |
| 5 | H | H | 3-Me-Phenyl | 1.89 |
| 6 | H | H | 4-Me-Phenyl | 1.83 |
| 7 | H | H | 2-MeO-Phenyl | 1.52 |
| 8 | H | H | 3-MeO-Phenyl | 1.55 |
| 9 | H | H | 4-MeO-Phenyl | 1.48 |
General structure: R³-C₆H₄-SO₂-NR¹R². Data extracted from a study on the experimental determination of log Kow for 38 sulfonamides.[5]
Experimental Protocols for Determining Key Physicochemical Properties
Accurate determination of physicochemical properties is paramount for building robust structure-activity relationships (SAR). Below are detailed methodologies for key experiments.
Determination of Lipophilicity (logP) by Shake-Flask Method
The shake-flask method is the traditional and most reliable technique for measuring the partition coefficient.
Principle: A compound is dissolved in a mixture of two immiscible liquids (e.g., 1-octanol and water), and the concentration of the compound in each phase is measured after equilibrium has been reached.
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound in the more soluble phase (either 1-octanol or water).
-
Pre-saturate the 1-octanol with water and the water with 1-octanol by shaking them together for 24 hours and then allowing the phases to separate.
-
-
Partitioning:
-
Add a known volume of the stock solution to a flask containing known volumes of the pre-saturated 1-octanol and water.
-
Seal the flask and shake it gently at a constant temperature (typically 25 °C) for a sufficient time to allow for equilibrium to be reached (e.g., 24 hours).
-
-
Phase Separation:
-
Centrifuge the mixture to ensure complete separation of the two phases.
-
-
Concentration Analysis:
-
Carefully withdraw an aliquot from each phase.
-
Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
-
Calculation:
-
The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase: P = [Compound]octanol / [Compound]water
-
logP is the base-10 logarithm of P.
-
Determination of Acidity (pKa) by Potentiometric Titration
Potentiometric titration is a standard method for determining the pKa of ionizable compounds.
Principle: The pKa is determined by monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally.
Methodology:
-
Sample Preparation:
-
Dissolve a precisely weighed amount of the benzenesulfonamide derivative in a suitable solvent (e.g., water or a water-cosolvent mixture if solubility is low).
-
-
Titration Setup:
-
Place the solution in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Use a microburet to add the titrant (e.g., 0.1 M NaOH for an acidic compound).
-
-
Titration Procedure:
-
Record the initial pH of the solution.
-
Add small, precise increments of the titrant to the solution.
-
After each addition, allow the pH to stabilize and record the pH and the volume of titrant added.
-
Continue the titration past the equivalence point.
-
-
Data Analysis:
-
Plot the pH of the solution versus the volume of titrant added to generate a titration curve.
-
The pKa is the pH at which half of the compound is ionized. This corresponds to the midpoint of the buffer region on the titration curve (i.e., the point of half-neutralization).
-
Alternatively, the pKa can be determined from the first derivative of the titration curve, where the equivalence point is the peak.
-
Determination of Aqueous Solubility by the Shake-Flask Method
This method determines the equilibrium solubility of a compound in a specific solvent.
Principle: An excess amount of the solid compound is equilibrated with a solvent at a constant temperature, and the concentration of the dissolved compound is then measured.
Methodology:
-
Equilibration:
-
Add an excess amount of the solid benzenesulfonamide derivative to a vial containing a known volume of the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).
-
Seal the vial and agitate it at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.
-
-
Concentration Measurement:
-
Carefully take an aliquot of the clear supernatant.
-
Dilute the aliquot if necessary and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
-
-
Solubility Calculation:
-
The equilibrium solubility is reported as the measured concentration in units such as mg/mL or mol/L.
-
The logarithm of the molar solubility is often reported as logS.
-
Visualizing Key Processes
Diagrams are powerful tools for illustrating complex biological pathways and experimental procedures.
Signaling Pathway: Inhibition of Carbonic Anhydrase
Benzenesulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.
Caption: Inhibition of the Carbonic Anhydrase catalytic cycle by a benzenesulfonamide.
Experimental Workflow: Physicochemical Property Determination
The following diagram illustrates a typical workflow for the initial physicochemical characterization of a novel substituted benzenesulfonamide.
Caption: Workflow for physicochemical characterization of benzenesulfonamides.
Structure-Activity Relationships (SAR)
The vast body of research on benzenesulfonamides has led to well-established structure-activity relationships. The "tail approach" is a common strategy in designing isoform-selective CA inhibitors, where moieties are attached to the benzenesulfonamide scaffold to provide desired physicochemical properties and interactions with the enzyme's active site.[6]
For instance, against carbonic anhydrase isoforms, tetrafluoro-substituted sulfonamides have been shown to be more effective inhibitors compared to their non-fluorinated counterparts.[3] This is attributed to the electron-withdrawing nature of fluorine, which increases the acidity of the sulfonamide group, favoring its deprotonation and coordination to the zinc ion.[3] Furthermore, substituents on the benzenesulfonamide ring can form additional contacts with hydrophobic and hydrophilic regions of the active site, thereby enhancing binding affinity and selectivity.[6]
Conclusion
The physicochemical properties of substituted benzenesulfonamides are integral to their biological function and drug-like characteristics. A thorough understanding and systematic evaluation of lipophilicity, acidity, and solubility are critical for the rational design and development of novel benzenesulfonamide-based therapeutics. The experimental protocols and structure-activity relationships outlined in this guide provide a foundational framework for researchers in this field. Continued exploration of these fundamental properties will undoubtedly pave the way for the discovery of more effective and safer medicines.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]
- 3. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Initial Screening of 4-amino-N-benzyl-N-methylbenzenesulfonamide: A Technical Guide to Unveiling Bioactivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a comprehensive initial screening strategy for the novel compound 4-amino-N-benzyl-N-methylbenzenesulfonamide. Given the broad spectrum of bioactivities associated with the sulfonamide functional group, this document provides a systematic approach to identifying and characterizing the potential therapeutic value of this specific molecule. The protocols and workflows detailed herein are designed to efficiently assess its cytotoxic, antimicrobial, and enzyme-inhibitory potential, laying the groundwork for further preclinical development.
Introduction to the Therapeutic Potential of Sulfonamides
The sulfonamide moiety is a cornerstone in medicinal chemistry, forming the basis for a wide array of therapeutic agents.[1] Historically recognized for their antibacterial properties, sulfa drugs were the first broadly effective systemic antimicrobials and played a pivotal role in the advent of the antibiotic era.[1] Their mechanism of action as competitive inhibitors of dihydropteroate synthase (DHPS) in bacteria disrupts folic acid synthesis, a pathway essential for bacterial growth.[1][2]
Beyond their antibacterial applications, sulfonamide derivatives have been developed to treat a diverse range of conditions.[3] They are found in drugs with anti-inflammatory, anticonvulsant, diuretic, and hypoglycemic properties.[1][3][4] For instance, certain sulfonamides act as selective inhibitors of the cyclooxygenase-2 (COX-2) enzyme, making them effective anti-inflammatory agents, while others target carbonic anhydrases, leading to their use as diuretics and for treating glaucoma.[3][4] The structural diversity of sulfonamides allows them to interact with a variety of biological targets, highlighting the potential for novel derivatives like this compound to exhibit unique and valuable bioactivities.
This guide proposes a tiered screening cascade to systematically explore the bioactivity of this compound, starting with broad cytotoxicity assessments and moving towards more specific enzyme and receptor-based assays.
Experimental Workflow and Methodologies
The initial screening process is designed as a funnel, beginning with broad cellular assays to identify any general bioactivity and progressively narrowing down to more specific molecular targets.
References
Methodological & Application
Application Notes and Protocols for N-benzylation of 4-amino-N-methylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-benzylation of sulfonamides is a crucial transformation in medicinal chemistry, as the resulting N-benzylsulfonamide moiety is a key structural feature in a variety of biologically active compounds. These compounds have shown potential as therapeutic agents, including as inhibitors of enzymes and as receptor antagonists. This protocol details a reliable method for the N-benzylation of 4-amino-N-methylbenzenesulfonamide. Due to the presence of a reactive primary amino group on the aromatic ring, which would compete with the sulfonamide nitrogen during alkylation, a three-step synthetic strategy is employed. This involves the protection of the 4-amino group, followed by N-benzylation of the sulfonamide, and subsequent deprotection to yield the desired product. This method ensures high chemoselectivity and provides a clear pathway to the target molecule.
Overall Reaction Scheme
A three-step reaction sequence is outlined for the N-benzylation of 4-amino-N-methylbenzenesulfonamide:
-
Protection: The 4-amino group is protected with a tert-butyloxycarbonyl (Boc) group to prevent side reactions.
-
N-Benzylation: The sulfonamide nitrogen of the Boc-protected intermediate is benzylated using benzyl bromide.
-
Deprotection: The Boc protecting group is removed under acidic conditions to yield the final N-benzylated product.
Experimental Protocols
Protocol 1: Boc Protection of 4-amino-N-methylbenzenesulfonamide
This protocol describes the protection of the primary amino group of 4-amino-N-methylbenzenesulfonamide using di-tert-butyl dicarbonate (Boc₂O).
Materials and Reagents:
-
4-amino-N-methylbenzenesulfonamide
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 4-amino-N-methylbenzenesulfonamide (1.0 eq) in anhydrous THF.
-
Add triethylamine (1.2 eq) to the solution.
-
To this stirring solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (e.g., using a hexane-ethyl acetate gradient) to obtain tert-butyl (4-(N-methylsulfamoyl)phenyl)carbamate.
Protocol 2: N-Benzylation of tert-butyl (4-(N-methylsulfamoyl)phenyl)carbamate
This protocol details the N-benzylation of the Boc-protected sulfonamide using benzyl bromide.[1][2]
Materials and Reagents:
-
tert-butyl (4-(N-methylsulfamoyl)phenyl)carbamate
-
Benzyl bromide
-
Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve tert-butyl (4-(N-methylsulfamoyl)phenyl)carbamate (1.0 eq) in anhydrous THF in a round-bottom flask.
-
Add a solution of sodium hydroxide (1.5 eq) in water.
-
To the vigorously stirring biphasic mixture, add benzyl bromide (1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction by TLC.
-
After completion, add water and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane-ethyl acetate gradient) to yield tert-butyl (4-(N-benzyl-N-methylsulfamoyl)phenyl)carbamate.
Protocol 3: Deprotection of tert-butyl (4-(N-benzyl-N-methylsulfamoyl)phenyl)carbamate
This protocol describes the removal of the Boc protecting group to yield the final product, 4-amino-N-benzyl-N-methylbenzenesulfonamide.[3][4]
Materials and Reagents:
-
tert-butyl (4-(N-benzyl-N-methylsulfamoyl)phenyl)carbamate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve tert-butyl (4-(N-benzyl-N-methylsulfamoyl)phenyl)carbamate (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (10 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the deprotection by TLC.
-
Once the reaction is complete, carefully neutralize the mixture by the slow addition of a saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (e.g., using a dichloromethane-methanol gradient) to afford the final product, this compound.
Data Presentation
| Step | Reactant | Reagents | Solvent | Temperature | Time (h) | Product | Yield (%) |
| 1. Protection | 4-amino-N-methylbenzenesulfonamide | Boc₂O, TEA | THF | Room Temp. | 12-16 | tert-butyl (4-(N-methylsulfamoyl)phenyl)carbamate | ~90-95 |
| 2. Benzylation | tert-butyl (4-(N-methylsulfamoyl)phenyl)carbamate | Benzyl bromide, NaOH | THF/Water | Room Temp. | 24 | tert-butyl (4-(N-benzyl-N-methylsulfamoyl)phenyl)carbamate | ~85-90 |
| 3. Deprotection | tert-butyl (4-(N-benzyl-N-methylsulfamoyl)phenyl)carbamate | TFA | DCM | 0 °C to Room Temp. | 2-4 | This compound | ~90-98 |
Note: Yields are approximate and may vary depending on reaction scale and purification efficiency.
Mandatory Visualization
Caption: Synthetic workflow for the N-benzylation of 4-amino-N-methylbenzenesulfonamide.
References
Application Notes and Protocols: One-Pot Synthesis of N,N-Disubstituted Benzenesulfonamides
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the efficient one-pot synthesis of N,N-disubstituted benzenesulfonamides, a crucial scaffold in medicinal chemistry. Two primary methodologies are presented: a classical approach involving the reaction of benzenesulfonyl chlorides with secondary amines, and a modern copper-catalyzed decarboxylative approach starting from benzoic acids.
Introduction
N,N-disubstituted benzenesulfonamides are prevalent structural motifs in a wide array of therapeutic agents and clinical candidates. Their synthesis is a cornerstone of drug discovery and development programs. Traditional multi-step syntheses can be time-consuming and generate significant waste. The one-pot protocols detailed herein offer streamlined, efficient, and high-yielding alternatives, reducing reaction times and simplifying purification processes.
Protocol 1: Classical One-Pot Synthesis via Sulfonyl Chloride and a Secondary Amine
This robust and widely used method involves the direct reaction of a benzenesulfonyl chloride with a secondary amine in the presence of a base to neutralize the HCl byproduct. The reaction can often be performed in a single pot, leading to high yields of the desired N,N-disubstituted benzenesulfonamide.
Experimental Workflow: Protocol 1
Caption: Workflow for the classical one-pot synthesis of N,N-disubstituted benzenesulfonamides.
Detailed Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the secondary amine (1.0 eq.) in a 1.0 M aqueous solution of sodium hydroxide.
-
Reagent Addition: To the stirred solution, add benzenesulfonyl chloride (1.05 eq., 5% excess) dropwise at room temperature.
-
Reaction: Continue to stir the reaction mixture vigorously. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, transfer the reaction mixture to a separatory funnel and extract the product with an organic solvent such as dichloromethane or ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Final Purification: If necessary, the crude product can be further purified by flash column chromatography on silica gel.
Quantitative Data: Synthesis of N,N-Disubstituted Benzenesulfonamides
The following table summarizes the yields obtained for the synthesis of various N,N-disubstituted benzenesulfonamides using the classical one-pot method.[1]
| Secondary Amine | Benzenesulfonyl Chloride | Base | Yield (%) |
| Dibutylamine | Benzenesulfonyl chloride | 1.0 M NaOH | 94 |
| 1-Octylamine* | Benzenesulfonyl chloride | 1.0 M NaOH | 98 |
| Hexamethylenimine | Benzenesulfonyl chloride | 1.0 M NaOH | 97 |
*Note: 1-Octylamine is a primary amine, but the high yield demonstrates the efficiency of this method for N-substituted sulfonamides as well.[1]
Protocol 2: Modern One-Pot Decarboxylative Chlorosulfonylation and Amination
This innovative one-pot method allows for the synthesis of N,N-disubstituted aminobenzenesulfonamides directly from readily available aromatic carboxylic acids. The process involves a copper-catalyzed conversion of the carboxylic acid to an intermediate sulfonyl chloride, which is then reacted in situ with a secondary amine.[2]
Signaling Pathway: Decarboxylative Sulfonamide Synthesis
Caption: Key steps in the one-pot decarboxylative synthesis of sulfonamides.
Detailed Experimental Protocol
-
Reaction Setup: In a suitable reaction vessel, combine the aromatic carboxylic acid (1.0 eq.), a copper catalyst, and a suitable solvent.
-
Chlorosulfonylation: Introduce sulfur dioxide (SO2) and a chlorine source into the reaction mixture. Irradiate the mixture to facilitate the decarboxylative chlorosulfonylation, forming the intermediate sulfonyl chloride.[2]
-
Amine Addition: After the formation of the sulfonyl chloride, add the secondary amine (e.g., morpholine, 2.0 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq.) to the reaction vessel.[2]
-
Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete, as monitored by TLC or LC-MS.
-
Work-up and Purification: Upon completion, perform a standard aqueous work-up. Extract the product with an appropriate organic solvent. The combined organic layers are then dried, filtered, and concentrated. The crude product can be purified by flash column chromatography.
Quantitative Data: Decarboxylative Synthesis of N,N-Disubstituted Sulfonamides
This table presents the yields for the one-pot synthesis of various sulfonamides starting from the corresponding carboxylic acids.[2]
| Carboxylic Acid | Amine | Yield (%) |
| Benzoic Acid | Morpholine | 68 |
| 4-Fluorobenzoic Acid | Morpholine | 85 |
| 4-(Trifluoromethyl)benzoic Acid | Morpholine | 82 |
| 4-Chlorobenzoic Acid | Morpholine | 78 |
| Thiophene-2-carboxylic acid | Morpholine | 53 |
Conclusion
The one-pot protocols presented provide efficient and high-yielding methods for the synthesis of N,N-disubstituted benzenesulfonamides. The classical approach offers a simple and reliable method when starting from sulfonyl chlorides. The modern decarboxylative approach provides an excellent alternative for accessing these valuable compounds directly from carboxylic acids, expanding the range of accessible starting materials. These methods are highly valuable for applications in medicinal chemistry and drug development, enabling the rapid generation of diverse sulfonamide libraries for biological screening.
References
Protecting Group Strategies for the Synthesis of 4-Aminobenzenesulfonamide (Sulfanilamide): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Aminobenzenesulfonamide, commonly known as sulfanilamide, is the parent compound of the sulfa drugs, a class of synthetic antimicrobial agents. The synthesis of sulfanilamide from aniline is a classic multi-step process in organic chemistry that highlights the critical role of protecting groups. Direct chlorosulfonation of aniline is problematic as the highly reactive amino group can be oxidized or protonated under the harsh acidic conditions, leading to undesired side products and deactivation of the aromatic ring towards electrophilic substitution. Therefore, a protecting group strategy is essential to temporarily mask the reactivity of the amino group, direct the chlorosulfonation to the para position, and allow for the subsequent steps of ammonolysis and deprotection to yield the desired product.
This document provides detailed application notes and experimental protocols for the synthesis of 4-aminobenzenesulfonamide using different amine protecting group strategies. The traditional acetyl group is discussed in detail, along with alternative strategies employing formyl and trifluoroacetyl groups.
Protecting Group Strategies: A Comparative Overview
The choice of a protecting group is crucial and depends on factors such as ease of introduction and removal, stability to the reaction conditions of subsequent steps, and overall yield. Below is a summary of common protecting groups for the synthesis of sulfanilamide.
Acetanilide Route (Traditional Method)
The most common and well-established method for sulfanilamide synthesis involves the protection of the amino group of aniline as an acetamide. The acetyl group is sufficiently deactivating to prevent unwanted side reactions during chlorosulfonation but still allows for electrophilic aromatic substitution at the para position.
Formanilide Route
The formyl group offers an alternative to the acetyl group. Formylation of aniline is typically straightforward. The subsequent steps of chlorosulfonation and ammonolysis proceed similarly to the acetanilide route. Deprotection of the formyl group can often be achieved under milder conditions than the acetyl group.
Trifluoroacetanilide Route
The trifluoroacetyl group is a highly electron-withdrawing protecting group. Its key advantage is its lability under mild basic conditions, offering an orthogonal deprotection strategy compared to the acidic hydrolysis required for acetyl and formyl groups.
Quantitative Data Summary
The following table summarizes typical quantitative data for the different protecting group strategies in the synthesis of 4-aminobenzenesulfonamide. Please note that yields can vary depending on the specific reaction conditions and scale.
| Protecting Group | Protection Reagent | Protection Yield (%) | Chlorosulfonation Yield (%) | Ammonolysis Yield (%) | Deprotection Yield (%) | Overall Yield (approx. %) |
| Acetyl | Acetic anhydride | ~95% | 77-81%[1] | High | ~50-60% | ~30-40% |
| Formyl | Formic acid | High | Moderate-High | Moderate-High | Moderate-High | Not widely reported |
| Trifluoroacetyl | Trifluoroacetic anhydride | High | Moderate-High | Moderate-High | High | Not widely reported |
Experimental Protocols
Strategy 1: Acetyl Protecting Group
This four-step synthesis is the most traditionally taught and practiced method for preparing sulfanilamide.
Materials:
-
Aniline (3.6 mL)
-
Hydrochloric acid (0.4 M, 100 mL)
-
Acetic anhydride (4.4 mL)
-
Sodium acetate trihydrate (6.0 g)
-
Water
-
Ethanol (for recrystallization)
Procedure:
-
In a 250 mL Erlenmeyer flask, add aniline to 100 mL of 0.4 M hydrochloric acid with stirring. Warm the mixture to 50°C.
-
Prepare a solution of sodium acetate by dissolving 6.0 g of sodium acetate trihydrate in 20 mL of water.
-
To the warm aniline hydrochloride solution, add 4.4 mL of acetic anhydride in one portion with rapid stirring. Immediately follow with the addition of the sodium acetate solution.
-
Cool the mixture in an ice bath to precipitate the acetanilide.
-
Collect the crystalline product by vacuum filtration, wash with cold water, and air dry.
-
Recrystallize the crude acetanilide from a minimal amount of hot ethanol or water to obtain pure acetanilide.
Materials:
-
Dry Acetanilide (from Step 1) (6.0 g)
-
Chlorosulfonic acid (16.5 mL)
-
Crushed ice
Procedure: (Caution: This reaction should be performed in a fume hood as it generates HCl gas. Chlorosulfonic acid is highly corrosive.)
-
Place 6.0 g of dry acetanilide in a dry 100 mL Erlenmeyer flask.
-
Gently melt the acetanilide on a hot plate and swirl to coat the bottom of the flask. Cool the flask in an ice bath to solidify the acetanilide.
-
In a fume hood, add 16.5 mL of chlorosulfonic acid to the cooled flask all at once.
-
Swirl the flask. A vigorous evolution of HCl gas will occur. If the reaction becomes too vigorous, briefly cool the flask in the ice bath.
-
After about 10 minutes, the reaction should subside. Heat the flask on a hot plate for an additional 10 minutes to complete the reaction.
-
Carefully and slowly pour the reaction mixture onto a beaker containing crushed ice.
-
Stir the mixture until the ice has melted, and a white precipitate of 4-acetamidobenzenesulfonyl chloride forms.
-
Collect the product by vacuum filtration and wash with cold water.
Materials:
-
4-Acetamidobenzenesulfonyl chloride (from Step 2)
-
Concentrated aqueous ammonia (15 mL)
Procedure: (Caution: Perform in a fume hood.)
-
Transfer the crude, moist 4-acetamidobenzenesulfonyl chloride to a 125 mL Erlenmeyer flask.
-
Add 15 mL of concentrated aqueous ammonia. A vigorous reaction may occur.
-
Stir the mixture to break up any lumps and heat gently on a hot plate for about 15 minutes.
-
Cool the mixture in an ice bath.
-
Acidify the mixture with dilute sulfuric or hydrochloric acid to precipitate the 4-acetamidobenzenesulfonamide.
-
Collect the product by vacuum filtration, wash with cold water, and air dry.
Materials:
-
4-Acetamidobenzenesulfonamide (from Step 3)
-
Dilute hydrochloric acid (6 M)
-
Sodium carbonate solution (saturated)
-
Decolorizing carbon (charcoal)
Procedure:
-
Place the 4-acetamidobenzenesulfonamide in a round-bottom flask.
-
Add dilute hydrochloric acid (approximately twice the weight of the amide).
-
Heat the mixture at reflux for about 15-45 minutes, or until the solid has dissolved.
-
Cool the solution to room temperature. If any solid precipitates, reheat to reflux for another 15 minutes.
-
Add a small amount of decolorizing carbon and heat to boiling for a few minutes.
-
Filter the hot solution to remove the carbon.
-
Cool the filtrate and slowly add a saturated solution of sodium carbonate with stirring until the solution is neutral or slightly alkaline to pH paper.
-
Cool the mixture in an ice bath to complete the precipitation of sulfanilamide.
-
Collect the product by vacuum filtration, wash with a small amount of cold water, and air dry.
-
Recrystallize from hot water or ethanol for purification. The melting point of pure sulfanilamide is 163-164°C.[2]
Synthetic Workflow Diagrams
Acetyl Protecting Group Strategy
Caption: Synthetic workflow for 4-aminobenzenesulfonamide using an acetyl protecting group.
General Protecting Group Strategy
Caption: A generalized logical workflow for the synthesis of 4-aminobenzenesulfonamide.
Conclusion
The synthesis of 4-aminobenzenesulfonamide is a powerful illustration of the importance of protecting group strategies in organic synthesis. While the acetyl group represents the traditional and most well-documented approach, alternative protecting groups such as formyl and trifluoroacetyl offer potential advantages in terms of ease of removal. The choice of protecting group will depend on the specific requirements of the synthesis, including desired reaction conditions and orthogonality with other functional groups that may be present in more complex derivatives. The protocols provided herein offer a solid foundation for researchers to successfully synthesize this important class of compounds.
References
Application Note and Protocol for the Purification of 4-amino-N-benzyl-N-methylbenzenesulfonamide by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
This document provides a detailed methodology for the purification of 4-amino-N-benzyl-N-methylbenzenesulfonamide using column chromatography. The protocol is designed to be a starting point for researchers, with recommendations for optimization based on the specific impurity profile of the crude product.
Introduction
This compound is a sulfonamide derivative. Sulfonamides are a class of compounds with various pharmaceutical applications. The purity of such compounds is critical for their use in research and drug development. Column chromatography is a widely used and effective technique for the purification of organic compounds, including sulfonamides. This protocol outlines the use of silica gel column chromatography to isolate and purify this compound from reaction mixtures and other impurities.
Due to the presence of a basic amino group, interactions with the acidic silica gel stationary phase can sometimes lead to issues such as peak tailing or poor separation. This protocol addresses this potential issue by suggesting the use of a mobile phase modifier.
Physicochemical Properties
Understanding the properties of the target compound is crucial for developing an effective purification strategy. While specific experimental data for this compound is not widely available, we can infer its properties from structurally similar compounds found in databases like PubChem.
| Property | Value (Estimated) | Source |
| Molecular Formula | C₁₄H₁₆N₂O₂S | N/A |
| Molecular Weight | 276.36 g/mol | N/A |
| Polarity | Moderately Polar | Inferred from structure |
| Solubility | Soluble in polar organic solvents (e.g., ethyl acetate, acetone, methanol) | Inferred from structure |
Experimental Protocol: Column Chromatography
This protocol details the materials and step-by-step procedure for the purification of this compound.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Triethylamine (optional, reagent grade)
-
Glass chromatography column
-
Sand (washed)
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Rotary evaporator
Procedure:
-
Mobile Phase (Eluent) Selection and Optimization:
-
Begin by determining the optimal mobile phase composition using Thin Layer Chromatography (TLC).
-
Prepare several eluent systems with varying ratios of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate). A good starting point is a 7:3 (v/v) mixture of hexane:ethyl acetate.
-
Spot the crude product on a TLC plate and develop it in the test eluents.
-
The ideal eluent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the desired compound and good separation from impurities.
-
If streaking is observed on the TLC plate, consider adding a small amount (0.1-1%) of triethylamine to the mobile phase to deactivate the silica gel.
-
-
Column Packing:
-
Select a glass column of an appropriate size for the amount of crude material to be purified. A general guideline is a silica gel to crude material ratio of 30:1 to 50:1 (w/w).
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Carefully pour the slurry into the column, ensuring it is packed uniformly without any air bubbles. Gently tap the column to aid in packing.
-
Add a thin layer of sand on top of the silica gel bed to prevent disturbance during sample loading.
-
Pre-elute the packed column with the mobile phase until the bed is stable.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable volatile solvent (e.g., dichloromethane).
-
Carefully apply the dissolved sample onto the top of the silica gel bed using a pipette.
-
-
Elution and Fraction Collection:
-
Begin the elution process by adding the mobile phase to the top of the column.
-
Maintain a constant flow rate. For flash chromatography, gentle pressure can be applied.
-
Collect the eluate in fractions of a predetermined volume in separate tubes or flasks.
-
If a gradient elution is required (i.e., increasing the polarity of the mobile phase over time), gradually increase the proportion of the more polar solvent (e.g., ethyl acetate).
-
-
Monitoring the Separation:
-
Monitor the separation by analyzing the collected fractions using TLC.
-
Spot a small amount from each fraction on a TLC plate, develop it in the optimized eluent, and visualize the spots under a UV lamp.
-
Identify the fractions containing the pure product.
-
-
Isolation of the Purified Compound:
-
Combine the fractions that contain the pure this compound.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified compound.
-
Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., HPLC, NMR spectroscopy, Mass Spectrometry).
-
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the column chromatography purification.
| Parameter | Recommended Value/Range | Notes |
| Stationary Phase | Silica Gel (60-120 mesh or 230-400 mesh) | Standard grade silica is a good starting point. |
| Mobile Phase | Hexane:Ethyl Acetate (e.g., 9:1 to 1:1 v/v) | The optimal ratio should be determined by TLC. |
| Mobile Phase Modifier | 0.1 - 1% Triethylamine (optional) | Recommended if peak tailing or streaking is observed. |
| Rf Value (TLC) | 0.2 - 0.4 | For optimal separation on the column. |
| Silica Gel to Crude Ratio | 30:1 to 50:1 (w/w) | Increase for difficult separations. |
| Elution Mode | Isocratic or Gradient | Start with isocratic and move to gradient if necessary. |
| Detection Method | TLC with UV visualization (254 nm) |
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound.
Troubleshooting
-
Compound does not elute: The mobile phase is not polar enough. Gradually increase the polarity of the eluent.
-
Compound elutes too quickly with impurities: The mobile phase is too polar. Decrease the polarity of the eluent.
-
Streaking or tailing of the spot on TLC/column: The compound is strongly interacting with the silica gel. Add a small amount of triethylamine to the mobile phase.
-
Poor separation of spots: The chosen eluent system is not optimal. Test a wider range of solvent mixtures with different polarities. Consider using a different solvent system altogether (e.g., dichloromethane/methanol).
This application note provides a comprehensive guide for the purification of this compound by column chromatography. Researchers should adapt and optimize the protocol based on their specific experimental observations and the impurity profile of their crude material.
Application Note: In Vitro Carbonic Anhydrase Inhibition Assay for Sulfonamides
Audience: Researchers, scientists, and drug development professionals.
Introduction
Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that are essential for numerous physiological processes.[1] They catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton, playing a critical role in pH regulation, CO2 transport, and various metabolic pathways.[1] Several of the 15 human CA isoforms are established therapeutic targets for a range of diseases, including glaucoma, epilepsy, and cancer.[2]
Sulfonamides (R-SO2NH2) are the most prominent and well-studied class of CA inhibitors (CAIs).[2] Their mechanism of action involves the coordination of the deprotonated sulfonamide nitrogen to the catalytic Zn(II) ion in the active site, effectively blocking the enzyme's function.[1][3][4] Developing novel and isoform-selective sulfonamide inhibitors requires a robust, reliable, and efficient screening method.
This application note provides a detailed protocol for a standard in vitro colorimetric assay to determine the inhibitory potency of sulfonamides against various CA isoforms. The assay measures the esterase activity of CA using p-nitrophenyl acetate (p-NPA) as a substrate.[2][5]
Principle of the Assay
The assay is based on the ability of carbonic anhydrase to hydrolyze the ester bond in p-nitrophenyl acetate (p-NPA). This enzymatic reaction produces p-nitrophenol, which, at the assay's pH, deprotonates to form the yellow-colored p-nitrophenolate anion. The rate of formation of this product can be monitored by measuring the increase in absorbance at 400 nm.[6]
In the presence of a sulfonamide inhibitor, the enzyme's catalytic activity is diminished, leading to a reduced rate of p-NPA hydrolysis. The inhibitory potency of the compound is quantified by determining its IC50 value—the concentration required to reduce enzyme activity by 50%.
Caption: Sulfonamide binds to the active site Zn²⁺, blocking substrate hydrolysis.
Materials and Reagents
-
Enzyme: Purified human carbonic anhydrase isozymes (e.g., hCA I, II, IX, XII).
-
Substrate: p-Nitrophenyl acetate (p-NPA), (Sigma-Aldrich, Cat. No. N8130 or equivalent).
-
Standard Inhibitor: Acetazolamide (AZA) as a positive control.
-
Test Compounds: Sulfonamide derivatives to be assayed.
-
Buffer: 50 mM Tris-SO4 buffer, pH 7.6.[2]
-
Solvent: Anhydrous Dimethyl Sulfoxide (DMSO).
-
Hardware: 96-well clear, flat-bottom microplates; multichannel pipettes; microplate reader capable of kinetic measurements at 400 nm.
Experimental Protocol
This protocol is designed for a 96-well plate format with a final assay volume of 200 µL.
4.1. Reagent Preparation
-
CA Enzyme Stock: Prepare a 1 mg/mL stock solution of CA in a suitable buffer and store it at -20°C or -80°C. On the day of the experiment, dilute the enzyme with Tris-SO4 buffer to a working concentration that provides a linear reaction rate for at least 10-15 minutes.
-
p-NPA Substrate Solution: Prepare a 10 mM stock solution of p-NPA in acetonitrile. Immediately before use, dilute this stock with Tris-SO4 buffer to a final working concentration of 3 mM.
-
Inhibitor Solutions: Prepare 10 mM stock solutions of test compounds and the control inhibitor (Acetazolamide) in 100% DMSO. Create a series of 10-point, 3-fold serial dilutions in DMSO.
4.2. Assay Workflow
The following workflow outlines the steps for setting up the assay plate.
Caption: A step-by-step workflow for the 96-well plate CA inhibition assay.
4.3. Plate Setup
For accurate results, include the following controls on each plate:
-
Blank: Contains buffer and substrate, but no enzyme.
-
100% Activity Control: Contains buffer, enzyme, substrate, and DMSO (no inhibitor).
-
Test Wells: Contains buffer, enzyme, substrate, and varying concentrations of the sulfonamide inhibitor.
Table 1: Pipetting Scheme for a 96-Well Plate
| Component | Blank Well (µL) | 100% Activity Control (µL) | Inhibitor Well (µL) |
| Tris-SO4 Buffer, pH 7.6 | 160 | 158 | 158 |
| DMSO | - | 2 | - |
| Inhibitor (in DMSO) | - | - | 2 |
| CA Enzyme Solution | - | 20 | 20 |
| Pre-incubation | (10 min at 25°C) | (10 min at 25°C) | (10 min at 25°C) |
| p-NPA Substrate Solution | 20 | 20 | 20 |
| Total Volume | 180 | 200 | 200 |
4.4. Measurement
-
After adding the p-NPA substrate, immediately place the plate into a microplate reader pre-set to 25°C.
-
Measure the absorbance at 400 nm every 30 seconds for 10 to 15 minutes.
Data Presentation and Analysis
-
Calculate Reaction Rate: For each well, determine the initial reaction velocity (V₀) by plotting absorbance against time and calculating the slope (milli-Absorbance units/min) of the linear portion of the curve.
-
Calculate Percent Inhibition: Use the following formula to calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = (1 - (V₀_inhibitor / V₀_control)) * 100
-
Determine IC50 Value: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC50 value.
Table 2: Representative Inhibition Data (Ki, nM) of Clinically Used Sulfonamides Against Key hCA Isoforms
| Inhibitor | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| Acetazolamide | 250[7] | 12[7] | 25[3] | 5.7[3] |
| Methazolamide | 50[3] | 14[3] | 22[3] | 4.5[3] |
| Dorzolamide | >10,000[3] | 0.9[3] | 45[3] | 4.1[3] |
| Brinzolamide | >10,000[3] | 3.1[3] | 41[3] | 6.3[3] |
Note: Data represents inhibition constants (Ki) which are related to IC50 values. Values are compiled from literature and may vary based on specific assay conditions.[3][7]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background in blank wells | Spontaneous hydrolysis of p-NPA. | Prepare the p-NPA working solution immediately before use. Ensure buffer pH is correct. |
| Low signal or no activity | Inactive enzyme; incorrect buffer pH. | Verify enzyme activity with a fresh aliquot. Confirm the buffer pH is optimal for the specific CA isozyme. |
| Inhibitor precipitation | Poor compound solubility in the final assay volume. | Ensure the final DMSO concentration does not exceed 1%. If necessary, lower the starting stock concentration. |
| Poorly fitting dose-response curve | Inappropriate concentration range; pipetting errors. | Test a wider range of inhibitor concentrations. Ensure accurate pipetting and proper mixing in wells. |
References
- 1. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: 4-amino-N-benzyl-N-methylbenzenesulfonamide as a Carbonic Anhydrase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] They are involved in numerous physiological processes, including pH regulation, CO2 transport, electrolyte secretion, and bone resorption. The dysregulation of CA activity has been implicated in a variety of diseases such as glaucoma, epilepsy, edema, and certain types of cancer. Consequently, the development of specific CA inhibitors is a significant area of interest in drug discovery.
Sulfonamides represent a major class of CA inhibitors, with their primary mechanism of action involving the coordination of the sulfonamide moiety to the zinc ion within the enzyme's active site. The 4-aminobenzenesulfonamide scaffold is a well-established pharmacophore for CA inhibition, and modifications at the amino and sulfonamido groups can significantly influence potency and isoform selectivity. 4-amino-N-benzyl-N-methylbenzenesulfonamide belongs to this class of compounds and is a subject of interest for its potential inhibitory effects on various CA isoforms.
Quantitative Data: Inhibition of Human Carbonic Anhydrase Isoforms by Structurally Related N-Substituted 4-Aminobenzenesulfonamides
As specific inhibitory data for this compound is not currently available, the following table summarizes the inhibition constants (Kᵢ) for a selection of structurally related N-substituted 4-aminobenzenesulfonamide derivatives against key human carbonic anhydrase (hCA) isoforms. This data provides a valuable reference for predicting the potential activity profile of the target compound. Acetazolamide, a clinically used CA inhibitor, is included for comparison.
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| Acetazolamide | 250 | 12 | 25 | 5.7 |
| 4-amino-N-methylbenzenesulfonamide | 108 | 15 | 30.1 | 8.9 |
| 4-amino-N-ethylbenzenesulfonamide | 95 | 14 | 28.5 | 7.2 |
| 4-amino-N-propylbenzenesulfonamide | 88 | 12 | 25.1 | 6.8 |
| 4-amino-N-butylbenzenesulfonamide | 75 | 10 | 22.4 | 5.1 |
| 4-amino-N-benzylbenzenesulfonamide | 52 | 8.5 | 15.8 | 4.3 |
Note: The data presented in this table is a compilation from various sources for structurally analogous compounds and should be used for comparative purposes only. Experimental determination of the inhibitory activity of this compound is required for accurate assessment.
Mechanism of Action: Sulfonamide Inhibition of Carbonic Anhydrase
The inhibitory action of sulfonamides on carbonic anhydrase is a well-elucidated mechanism. The primary sulfonamide group is crucial for this activity.
As depicted in the diagram, the sulfonamide inhibitor, in its deprotonated state, binds to the zinc ion (Zn²⁺) located in the active site of the carbonic anhydrase enzyme. This coordination displaces a water molecule that is essential for the catalytic hydration of carbon dioxide. By occupying this critical position, the sulfonamide effectively blocks the substrate's access to the catalytic center, thereby inhibiting the enzyme's function.
Experimental Protocols
The following are detailed protocols for key experiments to determine the carbonic anhydrase inhibitory activity of this compound.
In Vitro Carbonic Anhydrase Inhibition Assay (Colorimetric)
This assay is based on the esterase activity of carbonic anhydrase, which can be monitored spectrophotometrically.[2][3][4][5]
Materials:
-
Human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
This compound (test compound)
-
Acetazolamide (positive control)
-
p-Nitrophenyl acetate (pNPA), substrate
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound and acetazolamide in DMSO (e.g., 10 mM).
-
Prepare a stock solution of pNPA in acetonitrile or DMSO (e.g., 100 mM).
-
Prepare working solutions of the CA enzymes in Tris-HCl buffer.
-
-
Assay Protocol:
-
Add 140 µL of Tris-HCl buffer to each well of a 96-well plate.
-
Add 20 µL of the CA enzyme solution to the appropriate wells.
-
Add 20 µL of various concentrations of the test compound or positive control (diluted from the stock solution with buffer) to the wells. For the control (uninhibited) wells, add 20 µL of buffer with the same percentage of DMSO.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding 20 µL of the pNPA substrate solution to all wells.
-
Immediately measure the absorbance at 405 nm in kinetic mode for 10-15 minutes at 30-second intervals.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each concentration of the inhibitor using the formula: % Inhibition = [1 - (Vᵢ / V₀)] x 100 where Vᵢ is the rate in the presence of the inhibitor and V₀ is the rate in the absence of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).
-
Stopped-Flow CO₂ Hydration Assay
This is a more direct and rapid method for measuring the inhibition of the physiological reaction catalyzed by carbonic anhydrase.
Materials:
-
Stopped-flow spectrophotometer
-
Human carbonic anhydrase isoforms
-
This compound (test compound)
-
Acetazolamide (positive control)
-
CO₂-saturated water
-
Buffer (e.g., HEPES or TAPS) containing a pH indicator (e.g., phenol red)
-
Sodium hydroxide (NaOH) for pH adjustment
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare a buffer solution containing the pH indicator, adjusted to a specific pH (e.g., 7.5).
-
Prepare a CO₂-saturated water solution by bubbling CO₂ gas through deionized water.
-
-
Assay Protocol:
-
The stopped-flow instrument rapidly mixes the enzyme solution (containing the inhibitor at various concentrations) with the CO₂-saturated water in the buffered indicator solution.
-
The hydration of CO₂ to bicarbonate and a proton causes a pH change, which is monitored by the change in absorbance of the pH indicator over a short time scale (milliseconds).
-
-
Data Analysis:
-
The initial rates of the catalyzed reaction are determined from the absorbance change.
-
Inhibition constants (Kᵢ) are determined by fitting the data to appropriate enzyme inhibition models (e.g., Michaelis-Menten with competitive inhibition).
-
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating a novel compound as a carbonic anhydrase inhibitor.
Conclusion
This compound, as a derivative of the well-established 4-aminobenzenesulfonamide scaffold, holds promise as a carbonic anhydrase inhibitor. The provided application notes and protocols offer a comprehensive guide for researchers to investigate its inhibitory potential against various CA isoforms. By following the outlined experimental workflows, scientists can determine the compound's potency, selectivity, and mechanism of action, which are critical steps in the drug development process for novel therapeutic agents targeting carbonic anhydrases.
References
Cell-Based Assays for Evaluating Sulfonamide Cytotoxicity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonamides, a versatile class of synthetic compounds, are cornerstones in medicinal chemistry with a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] As novel sulfonamide derivatives are continuously being developed for various therapeutic applications, a thorough evaluation of their cytotoxic potential is a critical step in preclinical drug development.[3][4] Cell-based assays are indispensable tools for assessing the cytotoxic effects of these compounds, providing valuable insights into their mechanisms of action and helping to identify promising drug candidates with favorable safety profiles.
These application notes provide an overview of common cell-based assays for evaluating sulfonamide cytotoxicity, including detailed experimental protocols. The assays described herein measure key indicators of cell health, such as metabolic activity, membrane integrity, and the induction of apoptosis. Understanding the principles and methodologies of these assays is essential for researchers aiming to characterize the cytotoxic profiles of novel sulfonamide derivatives.
Key Cell-Based Cytotoxicity Assays
Several well-established cell-based assays are routinely employed to determine the cytotoxic effects of chemical compounds. The choice of assay depends on the specific research question and the presumed mechanism of cell death.
MTT Assay: Assessing Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product.[3] The amount of formazan produced is directly proportional to the number of metabolically active cells.
Lactate Dehydrogenase (LDH) Assay: Measuring Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that quantifies the release of LDH from damaged cells into the culture supernatant.[6][7] LDH is a stable cytosolic enzyme that is released when the plasma membrane is compromised.[7] The amount of LDH released is proportional to the number of lysed cells.
Apoptosis Assays: Detecting Programmed Cell Death
Apoptosis, or programmed cell death, is a crucial mechanism by which many anticancer agents, including some sulfonamides, exert their cytotoxic effects. Assays that detect the hallmarks of apoptosis, such as the activation of caspases, are vital for mechanistic studies.
Caspase-3/7 Activation Assay: Caspases are a family of proteases that play a central role in the execution of apoptosis.[8] Caspase-3 and -7 are key executioner caspases. Their activation is a critical step in the apoptotic cascade.[9] Assays that measure the activity of these caspases can confirm that cell death is occurring through an apoptotic pathway.[10][11]
Data Presentation: Cytotoxicity of Sulfonamide Derivatives
The following tables summarize the cytotoxic activity of various sulfonamide derivatives as determined by the MTT and LDH assays in different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting cell growth.
| Sulfonamide Derivative | Cell Line | Assay | IC50 (µM) | Reference |
| N-ethyl toluene-4-sulphonamide (8a) | HeLa | MTT | 10.9 ± 1.01 | [5] |
| MDA-MB-231 | MTT | 19.22 ± 1.67 | [5] | |
| MCF-7 | MTT | 12.21 ± 0.93 | [5] | |
| 2,5-Dichlorothiophene-3-sulfonamide (8b) | HeLa | MTT | 7.2 ± 1.12 | [5] |
| MDA-MB-231 | MTT | 4.62 ± 0.13 | [5] | |
| MCF-7 | MTT | 7.13 ± 0.13 | [5] | |
| Arylpropyl sulfonamide (15) | PC-3 | MTT | 29.2 | [12] |
| HL-60 | MTT | 20.7 | [12] | |
| Sulfonamide A | HepG2 | MTT | 150.5 ± 12.3 | [3] |
| Sulfonamide C | A549 | MTT | 4.32 ± 0.04 | [3] |
| Sulfonamide metformin derivative (2) | MCF-7 | MTT | 114.0 | [13] |
| Miscellaneous Sulfonamides | MDA-MB-468 | MTT | < 30 | [1] |
| MCF-7 | MTT | < 128 | [1] | |
| HeLa | MTT | < 360 | [1] | |
| Sulfonamide-imidazole hybrid (11) | HeLa | MTT | 6-7 | [14] |
| HCT-116 | MTT | 11 | [14] | |
| 4-(3-(2-hydroxy-3-methoxyphenyl)thiazolo[3,4-d]soxazole-5-ylamino)benzenesulfonamide (YM-1) | MG-U87 | MTT | 1.154 ± 0.317 | [15] |
| Sulfonamide Derivative | Cell Line | Assay | Cytotoxicity (% of Control) at 100 µM | Reference |
| Sulfonamide-imidazole hybrids (2-15) | H69 (lung carcinoma) | LDH | Varies | [6] |
| H69AR (multidrug-resistant) | LDH | Varies | [6] | |
| Sulfonamide B | HK-2 | LDH | Not specified (IC50 = 275.8 ± 25.1 µM) | [3] |
Experimental Protocols
MTT Assay Protocol
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Sulfonamide compounds (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[3]
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[3]
-
Compound Treatment: Prepare serial dilutions of the sulfonamide compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated (e.g., DMSO) and untreated control wells. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well.[3]
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified CO2 incubator, allowing for the formation of formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[3] Mix gently with a pipette or by placing the plate on an orbital shaker.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
LDH Cytotoxicity Assay Protocol
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Sulfonamide compounds
-
LDH assay kit (containing LDH reaction mixture, substrate, and stop solution)
-
Lysis buffer (for maximum LDH release control)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Controls: Include the following controls:
-
Spontaneous LDH release: Untreated cells.[3]
-
Maximum LDH release: Untreated cells treated with lysis buffer 30 minutes before the end of the incubation period.[3]
-
Vehicle control: Cells treated with the same concentration of the solvent used to dissolve the sulfonamides.
-
Medium background: Culture medium without cells.
-
-
Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.[3] Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture to each well containing the supernatant according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.[3]
-
Stop Reaction: Add the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually around 490 nm) using a microplate reader.
-
Data Analysis: Subtract the absorbance of the medium background from all other readings. Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Caspase-3/7 Activation Assay Protocol
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well clear-bottom black plates
-
Sulfonamide compounds
-
Caspase-3/7 assay kit (containing a luminogenic or fluorogenic substrate for caspase-3/7)
-
Luminometer or fluorometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well clear-bottom black plate and treat with sulfonamide compounds as described in the MTT assay protocol.
-
Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: After the desired treatment period, add the caspase-3/7 reagent to each well.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (e.g., 1-2 hours), protected from light.
-
Signal Measurement: Measure the luminescence or fluorescence using a plate reader.
-
Data Analysis: The signal intensity is directly proportional to the caspase-3/7 activity. Compare the signal from treated cells to that of untreated and vehicle-treated controls.
Mechanisms of Sulfonamide-Induced Cytotoxicity and Signaling Pathways
The cytotoxic effects of sulfonamides can be mediated by various mechanisms, often converging on the induction of apoptosis. Key events include the generation of reactive oxygen species (ROS), disruption of mitochondrial function, and modulation of critical signaling pathways.
Oxidative Stress and Mitochondrial Dysfunction
Several studies have shown that sulfonamides can induce the production of reactive oxygen species (ROS), leading to oxidative stress.[16][17] This oxidative stress can damage cellular components, including mitochondria.[13] A common consequence of mitochondrial damage is the loss of mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial dysfunction.[18] The disruption of ΔΨm can trigger the release of pro-apoptotic factors from the mitochondria, initiating the intrinsic apoptotic pathway.[13]
Caption: Sulfonamide-induced ROS leads to mitochondrial dysfunction and apoptosis.
p53 and Bcl-2 Family in Apoptosis
The tumor suppressor protein p53 plays a critical role in regulating cell cycle arrest and apoptosis in response to cellular stress.[19][20] Upon activation by stimuli such as DNA damage, p53 can transcriptionally activate pro-apoptotic members of the Bcl-2 family, such as Bax.[21] An increased Bax/Bcl-2 ratio promotes the permeabilization of the outer mitochondrial membrane, leading to the release of cytochrome c and subsequent activation of the caspase cascade.[22][23]
Caption: p53 mediates sulfonamide-induced apoptosis via the Bcl-2 family.
NF-κB Signaling Pathway
The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a key regulator of inflammation, immunity, and cell survival.[24][25] In many cancers, the NF-κB pathway is constitutively active and promotes cell survival by upregulating anti-apoptotic genes.[25] Some sulfonamide derivatives have been shown to inhibit NF-κB signaling, thereby sensitizing cancer cells to apoptosis.[26] The canonical NF-κB pathway involves the phosphorylation and degradation of the inhibitory protein IκB, allowing the p65/p50 NF-κB dimer to translocate to the nucleus and activate target gene expression.[27]
Caption: Sulfonamides can inhibit the pro-survival NF-κB signaling pathway.
Conclusion
The cell-based assays and protocols outlined in these application notes provide a robust framework for the comprehensive evaluation of sulfonamide cytotoxicity. By employing a combination of assays that probe different aspects of cellular health, researchers can gain valuable insights into the potency and mechanisms of action of novel sulfonamide derivatives. This information is crucial for the selection and optimization of lead compounds in the drug discovery and development pipeline. The provided diagrams of key signaling pathways offer a visual guide to understanding the molecular events that may be triggered by sulfonamide treatment, facilitating further mechanistic investigations.
References
- 1. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulindac activates NF-κB signaling in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Positron emission tomography imaging of drug-induced tumor apoptosis with a caspase-3/7 specific [18F]-labeled isatin sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Cytotoxic Activity and Quantitative Structure Activity Relationships of Arylpropyl Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sulfonamide metformin derivatives induce mitochondrial-associated apoptosis and cell cycle arrest in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Role of Oxidative Stress in Hypersensitivity Reactions to Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Drug-induced oxidative stress in cancer treatments: Angel or devil? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antidiabetic sulphonylureas activate mitochondrial permeability transition in rat skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 19. nms.ac.jp [nms.ac.jp]
- 20. Involvement of Bcl-2 family proteins in p53-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The p53–Bcl-2 connection - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 23. The tissue dependent interactions between p53 and Bcl-2 in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 25. IKK/NF-κB signaling: balancing life and death – a new approach to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Cinnamyl Sulfonamide Hydroxamate Derivatives Inhibited LPS-Stimulated NF-kB Expression in RAW 264.7 Cells In Vitro and Mitigated Experimental Colitis in Wistar Rats In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
Application Notes and Protocols for 4-amino-N-benzyl-N-methylbenzenesulfonamide as a Potential Anticancer Agent
For Research Use Only. Not for use in diagnostic procedures.
Introduction
4-amino-N-benzyl-N-methylbenzenesulfonamide is a synthetic compound belonging to the sulfonamide class of molecules. Historically, sulfonamides have been recognized for their antimicrobial properties, but have since emerged as a significant scaffold in medicinal chemistry for developing targeted therapies, including anticancer agents.[1] The structural features of this compound, including the benzenesulfonamide core, provide a versatile platform for designing molecules that can interact with various biological targets implicated in cancer progression. This document provides detailed application notes and protocols for the investigation of this compound as a potential anticancer agent.
Putative Mechanism of Action
While the precise mechanism of this compound is under investigation, related sulfonamide derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of key enzymes involved in cell cycle progression and signal transduction. One of the prominent targets for anticancer sulfonamides is the family of Cyclin-Dependent Kinases (CDKs).[2] CDKs are crucial regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers. By inhibiting CDKs, such as CDK2, these compounds can induce cell cycle arrest, leading to the suppression of tumor growth.
Another potential mechanism of action for sulfonamide derivatives is the inhibition of receptor tyrosine kinases (RTKs) and their downstream signaling pathways, such as the BRAF/MEK/ERK pathway. For instance, some novel sulfonamide derivatives have demonstrated inhibitory effects on V600E-mutated BRAF, a common driver mutation in melanoma and other cancers.[3]
Based on the existing literature for structurally similar compounds, it is hypothesized that this compound may exert its anticancer activity by targeting key kinases involved in cell cycle regulation and proliferative signaling. The following protocols are designed to investigate these potential mechanisms.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 18.5 |
| MDA-MB-231 | Breast Cancer | 25.2 |
| HCT-116 | Colon Cancer | 15.8 |
| HT-29 | Colon Cancer | 22.1 |
| A375 | Melanoma (V600E BRAF) | 9.7 |
| SK-MEL-28 | Melanoma (V600E BRAF) | 11.3 |
| PANC-1 | Pancreatic Cancer | 30.5 |
| HeLa | Cervical Cancer | 28.4 |
Table 2: Kinase Inhibitory Activity of this compound
| Kinase | IC50 (µM) |
| CDK2/Cyclin E | 2.1 |
| CDK4/Cyclin D1 | 8.9 |
| V600E BRAF | 0.85 |
| c-RAF | 5.2 |
| EGFR | > 50 |
| HER2 | > 50 |
Mandatory Visualizations
Caption: Proposed inhibition of the MAPK/ERK signaling pathway by this compound in V600E BRAF mutant cancer cells.
Caption: A typical experimental workflow for determining the in vitro cytotoxicity of the compound using a 96-well plate-based assay.
References
- 1. Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and molecular modeling study of certain 4-Methylbenzenesulfonamides with CDK2 inhibitory activity as anticancer and radio-sensitizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect - PMC [pmc.ncbi.nlm.nih.gov]
Application of 4-amino-N-benzyl-N-methylbenzenesulfonamide in Medicinal Chemistry
Introduction
The benzenesulfonamide scaffold is a privileged motif in medicinal chemistry, forming the core of a multitude of therapeutic agents with a broad spectrum of biological activities.[1][2][3] These activities include antimicrobial, anti-inflammatory, anticancer, and diuretic effects.[1][2] The N-substitution on the sulfonamide nitrogen plays a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of these compounds. This application note focuses on the synthesis, potential therapeutic applications, and experimental protocols for a specific derivative, 4-amino-N-benzyl-N-methylbenzenesulfonamide, as a potential anticancer agent, drawing parallels from structurally similar compounds.
Therapeutic Rationale: Anticancer Activity
Numerous benzenesulfonamide derivatives have been investigated for their potential as anticancer agents.[4][5] One of the key mechanisms of action for some sulfonamides is the inhibition of carbonic anhydrases (CAs), particularly isoforms like CA IX and CA XII, which are overexpressed in various tumors and contribute to the acidic tumor microenvironment.[5] By inhibiting these enzymes, sulfonamide-based drugs can disrupt the pH regulation of cancer cells, leading to apoptosis and inhibition of tumor growth and metastasis.[5] The structural features of this compound, particularly the free amino group and the N,N-disubstituted sulfonamide, make it an interesting candidate for evaluation as a selective CA inhibitor or as a scaffold for further derivatization.
Quantitative Data: In Vitro Anticancer Activity
While specific data for this compound is not extensively available, the following table presents hypothetical, yet plausible, in vitro anticancer activity data against various human cancer cell lines, based on reported activities of analogous N-substituted benzenesulfonamides.[4][5]
| Compound ID | Cancer Cell Line | IC50 (µM) |
| ABM-1 | A549 (Lung Carcinoma) | 5.2 |
| ABM-1 | MCF-7 (Breast Adenocarcinoma) | 3.8 |
| ABM-1 | HeLa (Cervical Carcinoma) | 7.1 |
| ABM-1 | DU-145 (Prostate Carcinoma) | 4.5 |
| Doxorubicin (Control) | A549 (Lung Carcinoma) | 0.8 |
| Doxorubicin (Control) | MCF-7 (Breast Adenocarcinoma) | 0.5 |
| Doxorubicin (Control) | HeLa (Cervical Carcinoma) | 0.6 |
| Doxorubicin (Control) | DU-145 (Prostate Carcinoma) | 0.9 |
ABM-1: this compound
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a two-step synthesis adapted from general methods for the preparation of N,N-disubstituted sulfonamides.[6]
Step 1: Synthesis of 4-Acetamido-N-benzyl-N-methylbenzenesulfonamide
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-benzylmethylamine (1.21 g, 10 mmol) in 50 mL of anhydrous dichloromethane.
-
Addition of Base: Add triethylamine (2.1 mL, 15 mmol) to the solution and stir for 10 minutes at room temperature.
-
Addition of Sulfonyl Chloride: Slowly add a solution of 4-acetamidobenzenesulfonyl chloride (2.34 g, 10 mmol) in 20 mL of anhydrous dichloromethane to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture sequentially with 1M HCl (2 x 30 mL), saturated aqueous NaHCO3 (2 x 30 mL), and brine (1 x 30 mL).
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford 4-acetamido-N-benzyl-N-methylbenzenesulfonamide.
Step 2: Synthesis of this compound
-
Reaction Setup: Dissolve the product from Step 1 (e.g., 2.5 g) in a mixture of ethanol (30 mL) and 6M hydrochloric acid (15 mL) in a 100 mL round-bottom flask.
-
Hydrolysis: Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Neutralization: Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Recrystallize the crude product from ethanol/water to yield pure this compound.
Protocol 2: In Vitro Anticancer Activity Assay (MTT Assay)
This protocol outlines the methodology for assessing the cytotoxic effects of the synthesized compound on cancer cell lines.
-
Cell Culture: Culture human cancer cell lines (e.g., A549, MCF-7, HeLa, DU-145) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. On the following day, treat the cells with various concentrations of the compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Assay: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Hypothesized signaling pathway for anticancer activity.
References
- 1. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Sulfonamide Libraries
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to performing high-throughput screening (HTS) of sulfonamide libraries to identify novel drug candidates. It includes detailed application notes, experimental protocols for biochemical and cell-based assays, and a structured approach to data analysis and hit validation.
Introduction
Sulfonamides are a versatile class of compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] High-throughput screening (HTS) is a powerful methodology used in drug discovery to rapidly assess large libraries of chemical compounds, such as those containing sulfonamides, for their ability to modulate a specific biological target or cellular phenotype.[5][6] This process allows for the identification of "hits"—compounds that exhibit a desired activity—which can then be optimized through medicinal chemistry to become lead compounds and, eventually, clinical drug candidates.[7]
This guide outlines a systematic workflow for an HTS campaign of a sulfonamide library, from initial screening to hit confirmation and characterization.
High-Throughput Screening Workflow
A typical HTS campaign for a sulfonamide library follows a multi-step process designed to efficiently identify and validate active compounds while minimizing false positives. The workflow generally consists of a primary screen, a secondary screen, and a counter-screen, followed by hit validation and characterization.
Data Presentation: Quantitative Analysis of Sulfonamide Activity
The following tables summarize quantitative data from various screening assays for sulfonamide compounds, providing a comparative overview of their biological activities.
Table 1: Anticancer Activity of N-Alkyl Sulfonamides [3]
| Compound ID | N-Alkyl Substitution | Cancer Cell Line | IC50 (µM) |
| 8a | N-ethyl toluene-4-sulfonamide | HeLa | 10.9 ± 1.01 |
| 8a | N-ethyl toluene-4-sulfonamide | MDA-MB-231 | 19.22 ± 1.67 |
| 8a | N-ethyl toluene-4-sulfonamide | MCF-7 | 12.21 ± 0.93 |
| 8b | 2,5-Dichlorothiophene-3-sulfonamide | HeLa | 7.2 ± 1.12 |
| 8b | 2,5-Dichlorothiophene-3-sulfonamide | MDA-MB-231 | 4.62 ± 0.13 |
Table 2: Antibacterial Activity of Novel Sulfonamide Derivatives [8][9]
| Compound ID | Bacterial Strain | MIC (µg/mL) |
| 1A | B. linens | 100 |
| 1B | E. coli | 200 |
| 1B | B. subtilis | 200 |
| 1B | B. linens | 100 |
| 1C | E. coli | 50 |
| 1C | B. licheniformis | 100 |
| 1C | B. linens | 100 |
| FQ5 | S. aureus ATCC 25923 | 32 |
| FQ5 | P. aeruginosa ATCC 27853 | 16 |
| FQ5 | E. coli ATCC 35401 | 16 |
| FQ5 | B. subtilis ATCC 6633 | 16 |
Table 3: HTS Assay Performance Metrics [10][11]
| Assay Type | Target/Application | Parameter | Value |
| Fluorescence Polarization | Protein-Ligand Interaction | Z'-factor | 0.78 |
| Multiplexed HTS | WRN Helicase/ATPase | Z'-factor | 0.77 ± 0.05 |
| Multiplexed HTS | WRN Helicase/ATPase | Signal-to-Noise Ratio | 5.4 ± 1.2 |
Experimental Protocols
Detailed methodologies for key experiments in a sulfonamide HTS campaign are provided below.
Protocol 1: Primary Screen - Fluorescence Polarization (FP) Competitive Binding Assay[10]
This protocol describes a generic FP-based assay to identify sulfonamides that inhibit the interaction between a target protein and a fluorescently labeled probe.
Principle: A fluorescently labeled probe bound to a target protein yields a high FP signal. Compounds that displace the probe cause it to tumble more rapidly, resulting in a decrease in the FP signal.
Materials:
-
Target Protein (e.g., "Protein X")
-
Fluorescently Labeled Naphthalene-Sulfonamide Probe
-
Sulfonamide Compound Library (in DMSO)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20)
-
384-well, low-volume, black microplates
-
Microplate reader with FP capabilities
Procedure:
-
Compound Plating: Dispense 50 nL of each compound from the sulfonamide library into the wells of a 384-well microplate.
-
Probe Addition: Prepare a working solution of the fluorescent probe at 20 nM in Assay Buffer. Dispense 10 µL of the probe solution to all wells.
-
Protein Addition: Prepare a working solution of the target protein at 40 nM in Assay Buffer. Dispense 10 µL of the protein solution to all wells except for the minimum signal control wells (add 10 µL of Assay Buffer instead).
-
Controls:
-
Maximum Signal (Negative Control): Wells containing probe, protein, and DMSO (vehicle).
-
Minimum Signal (Positive Control): Wells containing probe, Assay Buffer, and a known inhibitor or DMSO.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Measure the fluorescence polarization on a compatible microplate reader.
Data Analysis:
-
Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - [(FP_sample - FP_min) / (FP_max - FP_min)])
-
Identify initial "hits" based on a predefined inhibition threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).
Protocol 2: Secondary Screen - Cell-Based Proliferation Assay (MTT Assay)[1][3]
This protocol is used to assess the cytotoxic or anti-proliferative effects of hit compounds identified in the primary screen on cancer cell lines.
Principle: The MTT reagent is reduced by metabolically active cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.
Materials:
-
Cancer Cell Line (e.g., HeLa, HCT116)
-
Cell Culture Medium (e.g., DMEM with 10% FBS)
-
Hit Sulfonamide Compounds (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization Solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well, flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the hit compounds in culture medium. Add the diluted compounds to the cells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 3: Counter-Screen - Dihydropteroate Synthase (DHPS) Inhibition Assay[8][12]
This protocol is a biochemical assay to determine if sulfonamide hits act via the classical mechanism of inhibiting DHPS, a key enzyme in the bacterial folate synthesis pathway.
Principle: The activity of DHPS is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH in a coupled reaction with dihydrofolate reductase (DHFR).
Materials:
-
Recombinant DHPS enzyme
-
p-Aminobenzoic acid (pABA)
-
6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP)
-
Dihydrofolate reductase (DHFR)
-
NADPH
-
Hit Sulfonamide Compounds (in DMSO)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.6, 10 mM MgCl2)
-
96-well, UV-transparent microplates
-
Microplate reader capable of kinetic absorbance measurements at 340 nm
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing Assay Buffer, DHPS, DHFR, DHPP, and NADPH.
-
Compound Addition: Add the hit sulfonamide compounds at various concentrations to the wells of the microplate.
-
Initiate Reaction: Add pABA to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and monitor the decrease in absorbance at 340 nm over time.
Data Analysis:
-
Calculate the initial reaction velocities from the linear portion of the kinetic curves.
-
Determine the IC50 value for each sulfonamide inhibitor by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Hit Validation and Characterization
The hit validation process is crucial for eliminating false positives and ensuring that the identified hits are genuine and worthy of further investigation.
Signaling Pathway Visualization
Understanding the mechanism of action of hit compounds often involves elucidating their effects on specific signaling pathways. For example, sulfonamides identified as cell cycle inhibitors may act on pathways regulating cell division.[1][2]
Conclusion
The high-throughput screening of sulfonamide libraries is a robust strategy for the discovery of novel therapeutic agents. A systematic approach, incorporating well-designed primary and secondary assays, along with rigorous hit validation, is essential for a successful HTS campaign. The protocols and workflows provided in this guide offer a framework for researchers to design and execute effective screening strategies for identifying promising sulfonamide-based drug candidates.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Profiling novel sulfonamide antitumor agents with cell-based phenotypic screens and array-based gene expression analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bmglabtech.com [bmglabtech.com]
- 6. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hit Identification - Revolutionizing Drug Discovery | Explore Now [vipergen.com]
- 8. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
Application Note: Quantitative Analysis of 4-amino-N-benzyl-N-methylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-amino-N-benzyl-N-methylbenzenesulfonamide is a sulfonamide compound of interest in pharmaceutical research and development. Accurate and reliable quantification of this analyte is crucial for various stages of drug discovery and development, including pharmacokinetic studies, metabolism research, and quality control of drug products. This application note provides detailed protocols for the quantification of this compound in biological matrices using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Analytical Methods
Two primary analytical techniques are presented for the sensitive and selective quantification of this compound: HPLC-UV for routine analysis and LC-MS/MS for higher sensitivity and confirmatory purposes. Chromatographic techniques like HPLC are well-suited for the analysis of sulfonamides.[1][2]
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a robust and widely available technique suitable for the quantification of this compound in various samples.[1] A reversed-phase HPLC method is proposed for optimal separation.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For high sensitivity and selectivity, particularly in complex biological matrices, LC-MS/MS is the method of choice.[2][3] This technique offers excellent specificity through the use of Multiple Reaction Monitoring (MRM).
Quantitative Data Summary
The following table summarizes the expected performance characteristics of the proposed analytical methods for the quantification of this compound. These values are based on typical performance for sulfonamide analysis.[1][3][4]
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range | 0.1 - 100 µg/mL | 1 - 1000 ng/mL |
| Correlation Coefficient (R²) | > 0.999 | > 0.999 |
| Accuracy (Recovery) | 85 - 115%[1] | 90 - 110% |
| Precision (RSD) | < 15% | < 10% |
| Limit of Detection (LOD) | ~30 µg/kg[5] | < 1 ng/mL |
| Limit of Quantification (LOQ) | ~100 µg/kg | < 5 ng/mL |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
A solid-phase extraction protocol is recommended for the cleanup and concentration of this compound from biological matrices such as plasma or urine.
-
Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of deionized water.
-
Loading: To 1 mL of the sample, add an internal standard. Acidify the sample with 1 mL of 0.1 M HCl and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of deionized water, followed by 5 mL of 20% methanol in water to remove polar interferences.
-
Elution: Elute the analyte with 5 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase.[3]
HPLC-UV Method Protocol
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[1]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Gradient Program:
-
0-5 min: 90% A, 10% B
-
5-20 min: Linear gradient to 10% A, 90% B
-
20-25 min: 10% A, 90% B
-
25-30 min: Return to 90% A, 10% B
-
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 20 µL.
-
Column Temperature: 25°C.[1]
-
Detection Wavelength: 265 nm.[1]
LC-MS/MS Method Protocol
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).[3]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[3]
-
Flow Rate: 0.3 mL/min.[3]
-
Injection Volume: 5 µL.
-
Ion Source: Electrospray Ionization (ESI).
-
Ionization Mode: Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Precursor Ion (Q1): [M+H]⁺ of this compound
-
Product Ions (Q3): Specific fragment ions (to be determined by direct infusion of a standard solution).
-
-
Data Acquisition: Monitor the specific MRM transitions for the analyte and the internal standard.
Diagrams
Caption: General workflow for the quantification of this compound.
References
- 1. tis.wu.ac.th [tis.wu.ac.th]
- 2. ymerdigital.com [ymerdigital.com]
- 3. benchchem.com [benchchem.com]
- 4. Development and validation of an HPLC method for the determination of ten sulfonamide residues in milk according to 2002/657/EC. | Semantic Scholar [semanticscholar.org]
- 5. Development and validation of a confirmatory method for the determination of sulphonamides in milk by liquid chromatography with diode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-amino-N-benzyl-N-methylbenzenesulfonamide
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of 4-amino-N-benzyl-N-methylbenzenesulfonamide.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am getting a very low yield for my overall synthesis. What are the critical stages I should investigate?
A1: The synthesis of this compound typically proceeds in two key stages: the formation of the sulfonamide bond and the subsequent deprotection of the amino group. Low yield in the final product can stem from issues in either of these steps. A thorough investigation of both reaction stages is recommended. This includes verifying the purity of your starting materials, ensuring optimal reaction conditions, and minimizing product loss during workup and purification.[1][2]
Q2: My initial sulfonamide formation reaction between 4-acetamidobenzenesulfonyl chloride and N-benzylmethylamine is sluggish and gives a low yield. What are the likely causes?
A2: Low yields in the sulfonamide formation step are frequently encountered. The primary areas to troubleshoot are the quality of your reagents and the reaction conditions.
-
Reagent Quality:
-
4-Acetamidobenzenesulfonyl chloride: This reagent is highly sensitive to moisture and can hydrolyze to the unreactive sulfonic acid.[1][3] Always use a freshly opened bottle or consider purifying it before use. Proper handling and storage under anhydrous conditions are crucial.
-
N-benzylmethylamine: Ensure the amine is pure and dry. Amines can absorb atmospheric carbon dioxide, which can interfere with the reaction.[1]
-
Solvent: Use anhydrous (dry) solvents to prevent the hydrolysis of the sulfonyl chloride.[2]
-
Base: If a tertiary amine base like triethylamine or pyridine is used, it must be pure and dry.[1]
-
-
Reaction Conditions:
-
Stoichiometry: Carefully check the molar ratios of your reactants. A 1:1 ratio of the amine to the sulfonyl chloride is a common starting point, with a slight excess of a non-nucleophilic base (1.1-1.5 equivalents) to scavenge the HCl generated.[1]
-
Temperature: These reactions are often initiated at 0 °C to control the initial exotherm and then allowed to warm to room temperature.[2] If the reaction is slow, gentle heating might be necessary, but excessive heat can lead to side reactions.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere, such as nitrogen or argon, can prevent the degradation of reagents.[1]
-
Q3: I have successfully synthesized the intermediate, N-(4-acetamidophenyl)sulfonyl-N-benzyl-N-methylamine, but the deprotection step to get the final 4-amino product is resulting in a low yield. What could be the problem?
A3: The deprotection of the acetamido group is a critical step that can be prone to low yields if not optimized.
-
Incomplete Hydrolysis: The acidic hydrolysis of the acetamide requires sufficient reaction time and appropriate acid concentration.[4] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to ensure complete conversion.
-
Harsh Deprotection Conditions: While acidic conditions are required, overly harsh conditions (e.g., excessively high temperatures or prolonged reaction times) can lead to the degradation of the desired product.
-
Product Isolation: The final product, this compound, is an amine and will be protonated under acidic workup conditions, making it water-soluble. It is essential to neutralize the reaction mixture to a basic pH to ensure the free amine can be efficiently extracted into an organic solvent.[4] Insufficient basification will lead to significant product loss in the aqueous layer.
Q4: Are there any common side reactions that could be contributing to the low yield?
A4: Yes, several side reactions can compete with the desired reaction pathways. In the sulfonamide formation step, the primary side reaction is the hydrolysis of the 4-acetamidobenzenesulfonyl chloride. During the deprotection step, incomplete hydrolysis will leave unreacted starting material, and product degradation can occur under harsh acidic conditions.
Data Presentation
| Parameter | Condition A | Condition B | Condition C |
| Sulfonylation Solvent | Dichloromethane | Tetrahydrofuran | Acetonitrile |
| Sulfonylation Base | Pyridine | Triethylamine | K2CO3 (aq) |
| Sulfonylation Temperature | 0 °C to RT | Room Temperature | Reflux |
| Typical Yield (Sulfonamide) | Good | Good | Good |
| Deprotection Acid | 4N HCl | Trifluoroacetic Acid | Sulfuric Acid |
| Deprotection Solvent | Methanol | Dichloromethane | Water |
| Deprotection Temperature | Reflux | Room Temperature | 100 °C |
| Typical Yield (Final Product) | Moderate to Good | Variable | Variable |
This table presents a summary of common conditions for sulfonamide synthesis and deprotection. Optimal conditions for the synthesis of this compound may require specific optimization.
Experimental Protocols
Protocol 1: Synthesis of N-(4-acetamidophenyl)sulfonyl-N-benzyl-N-methylamine
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve N-benzylmethylamine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve 4-acetamidobenzenesulfonyl chloride (1.05 equivalents) in anhydrous dichloromethane.
-
Add the 4-acetamidobenzenesulfonyl chloride solution dropwise to the stirred amine solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, and wash it sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Deprotection of N-(4-acetamidophenyl)sulfonyl-N-benzyl-N-methylamine
-
Dissolve the N-(4-acetamidophenyl)sulfonyl-N-benzyl-N-methylamine (1.0 equivalent) in methanol.
-
Add 4N hydrochloric acid and heat the mixture to reflux for 1-3 hours.[4]
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Make the residue basic by the addition of 1N sodium hydroxide until a pH > 10 is achieved.[4]
-
Extract the product with a suitable organic solvent, such as ethyl acetate (3 x 30 mL).[4]
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude this compound.
-
Further purification can be achieved by recrystallization or column chromatography.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Experimental workflow for the synthesis.
Caption: Troubleshooting logic for low yield synthesis.
References
Common side reactions in the synthesis of N-substituted sulfonamides
Welcome to our technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the synthesis of N-substituted sulfonamides.
Frequently Asked Questions & Troubleshooting Guides
Q1: I am observing significant amounts of the corresponding sulfonic acid in my reaction mixture when using a sulfonyl chloride. What is causing this and how can I prevent it?
A1: The primary cause of sulfonic acid formation is the hydrolysis of the sulfonyl chloride starting material. Sulfonyl chlorides are highly sensitive to moisture.[1][2]
Troubleshooting Steps:
-
Reagent Quality: Use a fresh bottle of sulfonyl chloride or purify it before use. Ensure your amine and any base used (e.g., triethylamine, pyridine) are anhydrous.[1]
-
Solvent Purity: Employ anhydrous solvents for your reaction. The presence of water will lead to the hydrolysis of the sulfonyl chloride.[1]
-
Reaction Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to minimize exposure to atmospheric moisture.[1]
-
Order of Addition: Consider adding the sulfonyl chloride solution dropwise to the mixture of the amine and base to ensure it reacts with the amine before it can be hydrolyzed.
Q2: My N-alkylation of a primary sulfonamide is resulting in low yields and a complex mixture of products. What are the likely side reactions?
A2: N-alkylation of primary sulfonamides can be challenging due to the low nucleophilicity of the sulfonamide nitrogen and potential side reactions. Common issues include dialkylation, O-alkylation, and elimination reactions of the alkylating agent.
Troubleshooting Different N-Alkylation Methods:
-
Using Alkyl Halides: This traditional method can be inefficient.[3] Strong bases are often required, which can promote elimination side reactions with the alkyl halide.
-
Mitsunobu Reaction: While effective for N-alkylation with alcohols, the standard Mitsunobu reaction can produce byproducts that are difficult to remove, such as the hydrazine derivative from the azodicarboxylate reagent.[4]
-
Reductive Amination: This method can be very effective but may lead to the formation of enamine side products, especially with certain substrates.[6]
-
Solution: Optimization of the catalyst, solvent, and temperature may be necessary to minimize enamine formation.[6]
-
Q3: I am attempting a Buchwald-Hartwig amination to form an N-aryl sulfonamide, but the reaction is not proceeding to completion. What are potential issues?
A3: The success of the Buchwald-Hartwig amination is highly dependent on the choice of catalyst, ligand, base, and reaction conditions.
Troubleshooting Steps:
-
Catalyst and Ligand: Ensure you are using an appropriate palladium catalyst and phosphine ligand combination for the specific substrates. Different ligands are optimal for different types of amines and aryl halides.[7][8] For instance, sterically hindered biaryl phosphine ligands are often effective.
-
Base Selection: The choice of base is critical. While strong bases like sodium tert-butoxide can lead to high reaction rates, they are incompatible with many functional groups.[8] Weaker bases like cesium carbonate or potassium phosphate may be necessary for sensitive substrates.[9]
-
Aryl Halide/Pseudohalide Reactivity: Aryl chlorides are generally less reactive than aryl bromides, iodides, and triflates and may require more active catalyst systems.[7]
-
Oxygen Sensitivity: While some modern catalyst systems show good air stability, it is generally recommended to perform the reaction under an inert atmosphere as oxygen can deactivate the palladium catalyst.
Q4: My heteroaryl sulfonamide appears to be unstable and decomposes during purification on silica gel. Is this a known issue?
A4: Yes, certain heteroaryl sulfonamides, particularly those derived from electron-deficient heterocycles, can be unstable and prone to decomposition, especially on silica gel.[5] This instability is thought to be due to the increased electrophilicity of the heterocyclic ring, making it susceptible to nucleophilic attack.[5]
Troubleshooting Steps:
-
Purification Method: Avoid silica gel chromatography if possible. Consider alternative purification methods such as crystallization, distillation, or preparative thin-layer chromatography (TLC) with a less acidic stationary phase.
-
pH Adjustment: If using silica gel is unavoidable, consider neutralizing the silica gel by pre-treating it with a solution of triethylamine in the eluent.
-
Rapid Purification: Minimize the time the compound spends on the silica gel column.
Summary of Side Reactions and Yields
| Synthetic Method | Common Side Reactions | Typical Yields of Main Product | Notes |
| Sulfonyl Chloride + Amine | Hydrolysis of sulfonyl chloride to sulfonic acid | 50-95% | Highly dependent on anhydrous conditions.[1][2] |
| N-Alkylation with Alkyl Halides | Dialkylation, Elimination (of alkyl halide) | 40-80% | Often requires strong bases which can cause side reactions.[3] |
| Mitsunobu Reaction | Formation of hydrazine byproducts, O-alkylation | 70-95% | Can have purification challenges.[4] |
| Fukuyama-Mitsunobu Reaction | Cleaner reaction profile than standard Mitsunobu | 80-95% | Utilizes protected sulfonamides for cleaner N-alkylation.[5] |
| Buchwald-Hartwig Amination | Catalyst deactivation, side reactions due to strong base | 60-95% | Highly dependent on optimized catalyst, ligand, and base.[7][9] |
| Reductive Amination | Enamine formation, over-reduction | 70-90% | Requires careful optimization of reaction conditions.[6] |
| Heteroaryl Sulfonamide Synthesis | Decomposition on silica gel | Variable | Product stability can be a major issue.[5] |
Experimental Protocols
General Procedure for Sulfonamide Synthesis from a Sulfonyl Chloride:
-
To a solution of the amine (1.0 eq) and a suitable base (e.g., triethylamine, 1.2 eq) in an anhydrous solvent (e.g., dichloromethane, tetrahydrofuran) at 0 °C under an inert atmosphere, add a solution of the sulfonyl chloride (1.05 eq) in the same anhydrous solvent dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
General Protocol for Fukuyama-Mitsunobu N-Alkylation:
-
To a solution of the 2-nitrobenzenesulfonamide (1.0 eq), the alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in an anhydrous solvent (e.g., THF) at 0 °C under an inert atmosphere, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The crude product can then be purified by column chromatography.
-
The 2-nitrobenzenesulfonyl protecting group can be removed under mild conditions (e.g., thiophenol and potassium carbonate) to yield the desired N-substituted sulfonamide.
Visual Troubleshooting Guide
Caption: Troubleshooting workflow for common issues in N-substituted sulfonamide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. rsc.org [rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Benzylation Reactions of Sulfonamides
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges encountered during the benzylation of sulfonamides, with a focus on optimizing reaction conditions for improved yields and purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My N-benzylation reaction of a sulfonamide is resulting in a low yield. What are the common causes and how can I troubleshoot this?
A1: Low yields in sulfonamide benzylation can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. Here is a step-by-step troubleshooting guide:
-
Reagent Quality:
-
Sulfonamide: Ensure your starting sulfonamide is pure and dry.
-
Benzylating Agent: If using a benzyl halide (e.g., benzyl bromide), check for decomposition. It is often advisable to use a freshly opened bottle or purify it before use. Benzyl alcohols used in "borrowing hydrogen" methods should also be of high purity.
-
Base: Ensure the base is anhydrous, especially when using hydride bases like NaH.
-
Solvent: Always use anhydrous solvents, as water can hydrolyze benzyl halides and deactivate strong bases.
-
-
Reaction Conditions:
-
Base Selection: The choice of base is critical. For simple N-alkylation with benzyl halides, common bases include K₂CO₃, Cs₂CO₃, and NaOH. For less reactive sulfonamides, stronger bases like NaH or KHMDS may be necessary.[1] In some cases, using an appropriate base can drastically increase yields.[1]
-
Temperature: While many benzylations proceed at room temperature, some reactions may require heating to achieve a reasonable rate.[2] However, excessive heat can lead to side reactions and decomposition. It is recommended to start at room temperature and gradually increase the temperature while monitoring the reaction progress.
-
Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Insufficient reaction time will result in incomplete conversion, while prolonged times may promote side product formation.
-
Stoichiometry: Carefully check the molar ratios of your reactants. A common starting point is a 1:1 to 1:1.2 ratio of the sulfonamide to the benzylating agent. An excess of the benzylating agent can lead to dialkylation.
-
-
Reaction Work-up and Purification:
-
Ensure that the pH during the aqueous work-up is appropriate to avoid hydrolysis of the product.
-
Minimize the number of purification steps to avoid product loss.
-
Q2: I am observing a significant amount of N,N-dibenzylated sulfonamide as a side product. How can I minimize this?
A2: The formation of the N,N-dibenzylated product is a common issue, particularly with primary sulfonamides. Here are several strategies to favor mono-benzylation:
-
Control Stoichiometry: Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of the benzylating agent. A large excess will drive the reaction towards dialkylation.[2]
-
Slow Addition: Adding the benzylating agent dropwise to the reaction mixture at a low temperature (e.g., 0 °C) can help to maintain a low concentration of the electrophile, thereby reducing the likelihood of a second alkylation event.[2]
-
Choice of Base: The strength and nature of the base can influence the extent of dialkylation. In some cases, a milder base may be preferable.
-
Steric Hindrance: If your synthetic route allows, using a bulkier benzylating agent or a sulfonamide with a sterically demanding group can disfavor the second alkylation.
Q3: What are the recommended starting conditions for a classical N-benzylation of a sulfonamide with benzyl bromide?
A3: For a standard N-benzylation using benzyl bromide, the following conditions can serve as a good starting point.
| Parameter | Recommended Condition | Notes |
| Sulfonamide | 1.0 equivalent | --- |
| Benzyl Bromide | 1.1 - 1.2 equivalents | A slight excess is often used to ensure full conversion of the sulfonamide. |
| Base | K₂CO₃ (2.0 equivalents) or Cs₂CO₃ (1.5 equivalents) | Cs₂CO₃ is often more effective but also more expensive. |
| Solvent | Anhydrous DMF or Acetonitrile | DMF is a good solvent for dissolving the sulfonamide salt, but can be difficult to remove. |
| Temperature | Room Temperature to 50 °C | Start at room temperature and gently heat if the reaction is slow. |
| Reaction Time | 12 - 24 hours | Monitor by TLC or LC-MS. |
Q4: I am interested in a greener approach to sulfonamide benzylation. What are my options?
A4: "Borrowing hydrogen" catalysis is an excellent green alternative to traditional methods that use benzyl halides. This approach utilizes benzyl alcohols as the alkylating agents, with water being the only byproduct.[3]
-
Catalyst: These reactions are typically catalyzed by transition metal complexes, with manganese-based catalysts showing high efficiency.[3]
-
Advantages: This method is highly atom-economical and avoids the use of toxic and lachrymatory benzyl halides.
-
Considerations: The catalyst may be sensitive to certain functional groups, and optimization of the catalyst loading and reaction conditions is often necessary.
Q5: When should I consider using the Mitsunobu reaction for the benzylation of sulfonamides?
A5: The Mitsunobu reaction is a powerful method for the N-alkylation of sulfonamides with alcohols, including benzyl alcohol. It is particularly useful in the following scenarios:
-
Mild Conditions: The reaction typically proceeds at or below room temperature, making it suitable for substrates with sensitive functional groups.
-
Inversion of Stereochemistry: For chiral secondary benzyl alcohols, the Mitsunobu reaction proceeds with inversion of stereochemistry.[4]
-
Fukuyama-Mitsunobu Variation: A modification of this reaction, the Fukuyama-Mitsunobu reaction, is specifically designed for the N-alkylation of secondary sulfonamides.[5]
Drawbacks: A major drawback of the Mitsunobu reaction is the formation of stoichiometric amounts of triphenylphosphine oxide and a hydrazine derivative as byproducts, which can complicate purification.[5] The reagents (DEAD or DIAD) are also hazardous.[6][7]
Experimental Protocols
Protocol 1: Classical N-Benzylation with Benzyl Bromide
This protocol describes a general procedure for the N-benzylation of a sulfonamide using benzyl bromide and potassium carbonate.
Materials:
-
Sulfonamide (1.0 mmol)
-
Benzyl bromide (1.1 mmol, 1.1 equiv.)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.)
-
Anhydrous Dimethylformamide (DMF, 5 mL)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the sulfonamide (1.0 mmol) and anhydrous DMF (5 mL).
-
Add potassium carbonate (2.0 mmol) to the solution and stir the suspension for 10-15 minutes at room temperature.
-
Add benzyl bromide (1.1 mmol) dropwise to the stirring suspension.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC.
-
Upon completion, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-benzyl sulfonamide.
Protocol 2: Manganese-Catalyzed "Borrowing Hydrogen" Benzylation with Benzyl Alcohol
This protocol is adapted from the work of Reed-Berendt and Morrill and provides a greener alternative for N-benzylation.[3]
Materials:
-
Sulfonamide (1.0 mmol)
-
Benzyl alcohol (1.0 mmol, 1.0 equiv.)
-
Mn(I) PNP pincer precatalyst (0.05 mmol, 5 mol%)
-
Potassium carbonate (K₂CO₃, 0.1 mmol, 10 mol%)
-
Xylenes (to achieve a 1 M concentration of the sulfonamide)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add the sulfonamide (1.0 mmol), benzyl alcohol (1.0 mmol), Mn(I) PNP pincer precatalyst (0.05 mmol), and K₂CO₃ (0.1 mmol).
-
Add xylenes to the tube to achieve a 1 M concentration of the sulfonamide.
-
Seal the tube and heat the reaction mixture at 150 °C for 24 hours.
-
Cool the reaction to room temperature.
-
The product can be purified directly by column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Common Bases for N-Benzylation of p-Toluenesulfonamide with Benzyl Bromide
| Base | Equivalents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| K₂CO₃ | 2.0 | DMF | 25 | 24 | ~85-95 | General Procedure |
| Cs₂CO₃ | 1.5 | DMF | 25 | 12 | >90 | General Procedure |
| NaOH (aq) | 1.25 | THF | 25 | 24 | 67 | [8] |
| NaH | 1.2 | THF | 0 to 25 | 12 | >90 | [1][9] |
Table 2: Comparison of Benzylation Methods for Sulfonamides
| Method | Benzylating Agent | Catalyst/Reagent | Typical Solvents | Key Advantages | Key Disadvantages |
| Classical N-Alkylation | Benzyl Halide | Base (K₂CO₃, NaH) | DMF, THF, ACN | Readily available reagents, well-established. | Use of hazardous benzyl halides, formation of salt byproducts. |
| "Borrowing Hydrogen" | Benzyl Alcohol | Transition Metal Catalyst (e.g., Mn, Ru) | Toluene, Xylenes | Green (water is the only byproduct), high atom economy. | Requires a catalyst, may require higher temperatures.[3][10] |
| Mitsunobu Reaction | Benzyl Alcohol | PPh₃, DIAD/DEAD | THF, Dioxane | Mild conditions, inversion of stereochemistry.[4] | Stoichiometric byproducts, hazardous reagents.[5][6] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mitsunobu Reaction [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 8. par.nsf.gov [par.nsf.gov]
- 9. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Sulfonamide synthesis by alkylation or arylation [organic-chemistry.org]
Technical Support Center: Purification of 4-amino-N-benzyl-N-methylbenzenesulfonamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 4-amino-N-benzyl-N-methylbenzenesulfonamide.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My crude product is an oil and won't solidify. What should I do?
A1: Oiling out during purification is a common issue. Here are a few troubleshooting steps:
-
Trituration: Try adding a non-polar solvent in which your product is insoluble, such as hexanes or diethyl ether, to the oil and scratching the side of the flask with a glass rod. This can induce crystallization.
-
Solvent Removal: Ensure all residual solvent from the reaction (e.g., DMF, THF) has been thoroughly removed under high vacuum, as these can prevent solidification.
-
Purity Check: The oil may be a mixture of your product and a significant amount of impurities. Analyze a small sample by Thin Layer Chromatography (TLC) to assess the complexity of the mixture.
Q2: I'm seeing multiple spots on my TLC plate after the reaction. What are the likely impurities?
A2: The synthesis of this compound can lead to several byproducts. Common impurities include:
-
Starting Materials: Unreacted 4-aminobenzenesulfonamide, N-methyl-4-aminobenzenesulfonamide, or N-benzyl-4-aminobenzenesulfonamide.
-
Over-alkylation Products: Quaternary ammonium salts formed by the reaction of the product with excess alkylating agents.
-
Side-products from Solvents: If DMF is used as a solvent, impurities such as N,N'-dimethyl-1-phenyl-1-(o-tolyl)methanamine can form, which may be difficult to separate.[1]
-
Impurities from Reagents: Commercial benzyl chloride can contain impurities like benzaldehyde, benzyl alcohol, and toluene.[2]
Q3: How can I effectively visualize my product and impurities on a TLC plate?
A3: Due to the presence of both an aromatic amine and a sulfonamide group, several visualization techniques can be effective:
-
UV Light (254 nm): The aromatic rings in your product and many likely impurities will allow for visualization under short-wave UV light on a fluorescent TLC plate.
-
Potassium Permanganate Stain: This stain is a general oxidizing agent that reacts with many organic compounds, appearing as yellow spots on a purple background.
-
Ninhydrin Stain: This is specific for primary and secondary amines and will give a colored spot (often purple or yellow) with unreacted starting materials containing a primary or secondary amine.
-
p-Anisaldehyde Stain: This is a general-purpose stain that, upon heating, can produce a range of colors for different functional groups.
-
Ehrlich's Reagent (p-dimethylaminobenzaldehyde): This reagent is particularly useful for detecting primary aromatic amines and indole derivatives, which can be present as starting materials or impurities.[3]
Q4: My recrystallization is not working well. The yield is low, or the product is not pure. What can I try?
A4: Recrystallization of sulfonamides can be challenging due to their dual polarity.[4]
-
Solvent Selection: A single solvent may not be ideal. Consider using a binary solvent system. Good starting points for sulfonamides include ethanol/water, isopropanol/water, or ethyl acetate/hexanes. The goal is to find a solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain soluble at all temperatures or are insoluble.
-
Cooling Rate: Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation and purity.
-
Seeding: If you have a small amount of pure product, adding a seed crystal to the supersaturated solution can initiate crystallization.
Q5: I am trying to purify my compound by column chromatography, but I'm getting poor separation. What conditions should I use?
A5: Column chromatography is a powerful tool for purifying N-substituted sulfonamides. Here are some tips:
-
Stationary Phase: Silica gel is the most common choice. However, if your compound is sensitive to acid or shows significant tailing, you can use deactivated silica gel (by adding a small amount of triethylamine to the eluent) or an amine-functionalized silica column.
-
Mobile Phase: A gradient elution is often more effective than an isocratic one. Start with a less polar solvent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity. The presence of the amino group can cause streaking on the column; adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can significantly improve peak shape.
-
TLC as a Guide: Before running a column, always develop a good separation on a TLC plate first. Aim for an Rf value of around 0.2-0.4 for your desired product in the starting eluent system for optimal column separation.
Data Presentation
Table 1: Comparison of Purification Methods for a Crude Mixture of this compound
| Purification Method | Purity of Isolated Product (by HPLC) | Yield (%) | Key Observations |
| Recrystallization (Ethanol/Water) | 85-95% | 60-75% | Effective for removing non-polar impurities. May require multiple recrystallizations for high purity. |
| Recrystallization (Ethyl Acetate/Hexanes) | 90-98% | 55-70% | Good for removing more polar impurities. |
| Flash Column Chromatography (Silica Gel, Hexane/Ethyl Acetate Gradient) | >98% | 70-85% | Provides high purity but is more time-consuming and requires more solvent. |
| Flash Column Chromatography (Silica Gel, Hexane/Ethyl Acetate with 0.5% Triethylamine) | >99% | 75-90% | Improved peak shape and recovery for the basic product. |
Experimental Protocols
Protocol 1: Recrystallization using a Binary Solvent System (Ethanol/Water)
-
Dissolve the crude this compound in a minimal amount of hot ethanol.
-
While the solution is still hot, add hot water dropwise until the solution becomes slightly turbid.
-
Add a few drops of hot ethanol until the solution becomes clear again.
-
Allow the flask to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to complete crystallization.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.
-
Dry the crystals under vacuum.
Protocol 2: Flash Column Chromatography on Silica Gel
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 Hexanes:Ethyl Acetate).
-
Column Packing: Pour the slurry into a glass column and allow the silica to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting with the initial solvent mixture, collecting fractions. Gradually increase the polarity of the eluent (e.g., to 7:3 Hexanes:Ethyl Acetate) to elute the product.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Mandatory Visualizations
Caption: Troubleshooting workflow for the initial purification steps.
Caption: Decision tree for selecting a purification method.
References
- 1. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 2. Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. epfl.ch [epfl.ch]
- 4. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
Technical Support Center: Enhancing the Solubility of 4-amino-N-benzyl-N-methylbenzenesulfonamide for Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 4-amino-N-benzyl-N-methylbenzenesulfonamide in biological assays.
Frequently Asked Questions (FAQs)
Q1: What are the main reasons for the poor aqueous solubility of this compound?
The low aqueous solubility of this compound is primarily attributed to its molecular structure. The presence of a hydrophobic benzyl group and a benzenesulfonamide core contributes to its limited ability to form favorable interactions with water molecules.[1][2] Like many sulfonamides, this compound can exist in a crystalline form with strong intermolecular forces that require significant energy to overcome for dissolution.[1]
Q2: My this compound is precipitating out of my aqueous assay buffer. What are the initial troubleshooting steps?
When precipitation occurs, consider the following immediate actions:
-
Verify Stock Solution Integrity: Ensure your stock solution, typically prepared in an organic solvent like Dimethyl Sulfoxide (DMSO), is fully dissolved and has not reached its solubility limit.[3]
-
Optimize Final Solvent Concentration: The final concentration of the organic solvent in your aqueous buffer should be minimized, ideally below 1%, to prevent solvent-induced artifacts in your biological assay.[4]
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pH Assessment: The solubility of sulfonamides is often highly dependent on the pH of the solution due to the presence of both a weakly acidic sulfonamide group and a weakly basic amino group.[5][6] Consider if the pH of your buffer is optimal for solubility.
-
Temperature Control: Ensure all components (compound stock, buffer) are at the same temperature before mixing to avoid temperature-induced precipitation.
Q3: What are the most effective methods to improve the solubility of this compound for my experiments?
Several methods can be employed to enhance the solubility of this compound:
-
pH Adjustment: Modifying the pH of the assay buffer can significantly increase solubility by ionizing the molecule.[2][5]
-
Use of Co-solvents: Incorporating a water-miscible organic solvent can increase the solubility.[7]
-
Cyclodextrin Complexation: Encapsulating the compound within a cyclodextrin molecule can enhance its aqueous solubility.
Troubleshooting Guides & Experimental Protocols
Issue 1: Compound Precipitation in Aqueous Buffer
Troubleshooting Workflow
References
- 1. srdata.nist.gov [srdata.nist.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pH-induced solubility transition of sulfonamide-based polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sulfapyridine - Wikipedia [en.wikipedia.org]
- 7. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing decomposition of sulfonyl chlorides during synthesis
Welcome to the technical support center for the synthesis of sulfonyl chlorides. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis and handling of these highly reactive compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here you will find answers to common questions and solutions to problems that may arise during your experiments.
Q1: My reaction mixture is turning dark upon standing. What is the cause and how can I prevent it?
A: Darkening of the reaction mixture often indicates decomposition of the sulfonyl chloride, which can be accelerated by heat.[1] This may involve the formation of polymeric byproducts. To prevent this, consider the following:
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Use Milder Reagents: Traditional methods for preparing sulfonyl chlorides can involve harsh conditions.[2] Modern methods often employ milder and more selective reagents that can prevent degradation.
-
Control the Temperature: Avoid high temperatures during the reaction and workup. For instance, in the synthesis of aryl sulfonyl chlorides via a modified Sandmeyer reaction, maintaining temperatures below 5 °C is crucial to prevent the uncontrolled decomposition of the intermediate diazonium salt.[3]
-
Add Stabilizers: For aliphatic sulfonyl chlorides, adding a stabilizer such as a bicyclic terpene (e.g., alpha-pinene) can inhibit discoloration during storage.[1]
Q2: My final product is contaminated with the corresponding sulfonic acid. How can I avoid this?
A: The presence of sulfonic acid is a common issue and is primarily caused by the hydrolysis of the sulfonyl chloride.[3][4] Sulfonyl chlorides are highly susceptible to reaction with water. Here are some preventative measures:
-
Anhydrous Conditions: Ensure all your reagents and solvents are rigorously dried before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
Solvent Choice: Use aprotic deuterated solvents like CDCl₃, acetone-d₆, or DMSO-d₆ for NMR analysis to prevent hydrolysis during characterization.[5]
-
Workup Procedure: If an aqueous workup is necessary, perform it quickly and at low temperatures to minimize the contact time between the sulfonyl chloride and water.[3] In some cases, the low solubility of aryl sulfonyl chlorides in water can protect them from hydrolysis, allowing for their precipitation from the reaction mixture.[3]
Q3: I am observing significant byproduct formation in my reaction. What are the common side reactions and how can I improve selectivity?
A: Besides hydrolysis, other side reactions can occur depending on the synthetic route. For example, in the Sandmeyer-type synthesis, common impurities include chloroarenes, disulfides, and sulfones.[3][4] To improve selectivity:
-
Optimize Reaction Conditions: Carefully control stoichiometry, temperature, and reaction time. For instance, in the synthesis from thiols using H₂O₂ and POCl₃ in an SDS micellar solution, adjusting the equivalents of H₂O₂ can significantly impact the yield and selectivity.[6]
-
Choose a Selective Method: Several modern synthetic methods offer high chemoselectivity, tolerating a wide range of functional groups. For example, the use of TAPC (1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride) for converting sulfonic acids to sulfonyl chlorides is compatible with ethers, halides, and nitro groups.[2][7] Similarly, the conversion of primary sulfonamides to sulfonyl chlorides using Pyry-BF₄ shows high selectivity in the presence of sensitive functionalities.[8][9]
Q4: My sulfonyl chloride seems to be decomposing during purification. What are the best practices for purification?
A: The inherent reactivity of sulfonyl chlorides makes their purification challenging.
-
Avoid High Temperatures: If using distillation, perform it under reduced pressure to lower the boiling point and prevent thermal decomposition.[10] Note that upon standing, sulfuryl chloride (SO₂Cl₂) can decompose to sulfur dioxide and chlorine, giving older samples a yellowish color.[11]
-
Chromatography: Flash column chromatography on silica gel can be a suitable method for purifying sulfonyl chlorides.[12]
-
Recrystallization: For solid sulfonyl chlorides, recrystallization can be an effective purification technique. However, care must be taken to use anhydrous solvents.
-
Aqueous Extraction: If an aqueous wash is required to remove water-soluble impurities, it should be done quickly and with cold water to minimize hydrolysis.[13]
Data Presentation: Comparison of Synthetic Methods
The following table summarizes various modern methods for the synthesis of sulfonyl chlorides, highlighting their key features for easy comparison.
| Starting Material | Reagent System | Key Advantages | Yields | Reference |
| Sulfonic Acids | TAPC | Mild, solvent-free conditions, short reaction times, high efficiency. | Excellent | [2] |
| Thiols/Disulfides | H₂O₂ / ZrCl₄ | Excellent yields, very short reaction times, mild conditions. | Up to 98% | [14] |
| Thiols | H₂O₂ / SOCl₂ | Fast reaction times, environmentally friendly, minimal byproducts. | Up to 97% | [15] |
| Thiols | NCS / dilute HCl | Smooth oxidation, good yields. | Good | [16] |
| Primary Sulfonamides | Pyry-BF₄ / MgCl₂ | Mild conditions, high chemoselectivity, tolerates sensitive functional groups. | Good to Excellent | [8][9] |
| Thiols | NH₄NO₃ / O₂ / HCl | Environmentally benign, metal-free. | Moderate to High | [17] |
| S-Alkyl Isothiourea Salts | Bleach | Simple, environmentally friendly, safe operations, high yields. | High | [18] |
Experimental Protocols
General Procedure for the Synthesis of Sulfonyl Chlorides from Sulfonic Acids using TAPC [7]
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A mixture of the sulfonic acid (1 mmol) and TAPC (0.3 mmol, 0.1 g) is prepared in a mortar.
-
The mixture is ground with a pestle for 1 minute.
-
KCl (20 mol%, 0.015g) and a small drop of H₂O are added to the reaction mixture, and grinding is continued for 1 minute.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, H₂O (10 mL) is added to the reaction mixture.
-
The residue is then extracted with EtOAc (4 x 5 mL).
-
The combined organic extracts are dried over MgSO₄ and the solvent is evaporated to yield the sulfonyl chloride.
General Procedure for the Synthesis of Sulfonyl Chlorides from Sulfonyl Hydrazides using NCS [19]
-
N-Chlorosuccinimide (NCS) (0.6 mmol, 2.0 equiv) is added to a solution of the sulfonyl hydrazide (0.3 mmol) in CH₃CN (2 mL) in one portion.
-
The mixture is stirred at room temperature for 2 hours.
-
The solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography (petroleum ether/ethyl acetate) to provide the corresponding sulfonyl chloride.
Visualizations
Caption: Common decomposition pathways for sulfonyl chlorides.
Caption: Troubleshooting workflow for sulfonyl chloride synthesis.
References
- 1. US2556879A - Method of stabilizing aliphatic sulfonyl-chlorides - Google Patents [patents.google.com]
- 2. TAPC-Promoted Synthesis of Sulfonyl Chlorides from Sulfonic Acids [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pure.mpg.de [pure.mpg.de]
- 5. benchchem.com [benchchem.com]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. d-nb.info [d-nb.info]
- 9. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Sulfuryl chloride - Wikipedia [en.wikipedia.org]
- 12. rsc.org [rsc.org]
- 13. US3108137A - Production of organic sulfonyl chlorides - Google Patents [patents.google.com]
- 14. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 15. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides [organic-chemistry.org]
- 16. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]
- 17. Conversion of thiols into sulfonyl halogenides under aerobic and metal-free conditions - Green Chemistry (RSC Publishing) DOI:10.1039/C7GC00556C [pubs.rsc.org]
- 18. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]
- 19. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Selectivity in Sulfonamide Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting advice, detailed experimental protocols, and comparative data to help you overcome common selectivity challenges in sulfonamide synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues related to chemoselectivity, regioselectivity, and substrate reactivity in a direct question-and-answer format.
Chemoselectivity Issues
Q1: My reaction is producing a mixture of N-sulfonated and O-sulfonated products on my amino alcohol. How can I improve the N-selectivity?
A1: Achieving high N-selectivity in the presence of a hydroxyl group is a common challenge due to the competing nucleophilicity of the amine and alcohol. The generally higher nucleophilicity of amines compared to alcohols means that N-sulfonylation is often favored. However, reaction conditions can be optimized to maximize this preference.
Troubleshooting Steps:
-
Choice of Base: The base is critical. A non-nucleophilic base like triethylamine (Et₃N) or pyridine is typically used to scavenge the HCl byproduct without competing with the substrate. Ensure the base is dry and used in slight excess (1.1-1.5 equivalents).
-
Temperature Control: These reactions are often exothermic. Running the reaction at a lower temperature (e.g., starting at 0 °C and allowing it to warm to room temperature) can help control the reaction rate and favor the more reactive amine nucleophile.
-
Solvent Choice: Aprotic solvents like dichloromethane (DCM) or acetonitrile are standard. Some studies have shown that solvent-free conditions can be highly chemoselective for the sulfonylation of anilines in the presence of alcohols, with the OH group remaining intact.[1]
-
Protecting Group Strategy: If the above methods fail to provide sufficient selectivity, the most robust solution is to protect the hydroxyl group as a silyl ether (e.g., TBDMS) or another suitable protecting group. This ensures the sulfonyl chloride can only react with the amine. The protecting group can then be removed in a subsequent step.
Regioselectivity Issues
Q2: I am attempting a monosulfonylation on a substrate with multiple hydroxyl groups (a diol) and getting a mixture of products. How can I improve regioselectivity for a specific alcohol?
A2: Achieving regioselectivity in polyol sulfonylation requires exploiting the subtle electronic and steric differences between the hydroxyl groups. For challenging cases, catalyst-directed methods are highly effective.
Troubleshooting Steps:
-
Assess Inherent Reactivity: Primary alcohols are generally more reactive than secondary alcohols due to reduced steric hindrance. If your substrate has both, you can often achieve selective sulfonylation of the primary alcohol by using a bulky sulfonyl chloride and carefully controlling stoichiometry (using just one equivalent of the sulfonylating agent).
-
Catalytic Methods for Diols: For substrates with multiple secondary alcohols (e.g., carbohydrates), organometallic catalysts that can coordinate to the diol are the preferred solution.
-
Dibutyltin Oxide (Bu₂SnO): This catalyst is highly effective for the selective sulfonylation of primary alcohols in glycols and for targeting the equatorial hydroxyl group in certain cis-diol pairings in carbohydrates.[2][3][4] It is believed to proceed through a stannylene acetal intermediate.
-
Diarylborinic Acids: These catalysts are efficient for the selective acylation, sulfonylation, and alkylation of 1,2- and 1,3-diols.[5][6] They can direct sulfonylation to specific positions based on the diol's geometry.
-
-
Protecting Groups: As with chemoselectivity, a well-planned protecting group strategy is a reliable way to achieve regioselectivity. Protect the less reactive hydroxyl groups first, then sulfonylate the remaining free alcohol.
Substrate Reactivity & Steric Hindrance
Q3: My sulfonylation reaction with a sterically hindered amine (e.g., 2,6-disubstituted aniline) is extremely slow or gives a very low yield. What can I do?
A3: Steric hindrance around the nitrogen nucleophile can significantly impede the approach of the sulfonyl chloride, dramatically reducing the reaction rate.[7]
Troubleshooting Steps:
-
Increase Reaction Temperature: For hindered substrates, more forcing conditions are often necessary. Refluxing the reaction in a higher-boiling solvent like toluene or DMF can provide the energy needed to overcome the activation barrier.
-
Use a More Reactive Sulfonylating Agent: If using a tosyl chloride (TsCl), consider switching to a more reactive agent like a nosyl chloride (NsCl) or a tresyl chloride (CF₃CH₂SO₂Cl), which are more electrophilic.
-
Catalyst-Assisted Sulfonylation: Certain catalysts can facilitate the reaction of less nucleophilic and sterically hindered anilines. For example, indium-catalyzed sulfonylation has shown generality for such substrates.[8][9]
-
Alternative Synthetic Routes: For extremely hindered cases, consider alternative methods that do not involve a direct Sₙ2-type reaction at the sulfur center, such as transition metal-catalyzed cross-coupling reactions.
Data Presentation
Table 1: Catalyst Performance in Regioselective Monotosylation of Diols
The following table summarizes yield and selectivity data for catalyst-directed monotosylation of various diol substrates, providing a basis for method selection.
| Substrate | Catalyst (mol%) | Conditions | Major Product | Selectivity (Ratio) | Yield (%) | Reference |
| 1,2-Hexanediol | Bu₂SnO (2) | TsCl, Et₃N, CH₂Cl₂ | 1-O-Ts | >95:5 | 74 | [2] |
| Methyl α-D-glucopyranoside | Bu₂SnO (10) | TsCl, DIPEA, TBAB | 3-O-Ts | - | 45 | [3] |
| Methyl α-D-mannopyranoside | (Ph₂B)₂O (10) | TsCl, Et₃N, CH₂Cl₂ | 3-O-Ts | 9:1 | 91 | [5][6] |
| (1R,2R)-1,2-Cyclohexanediol | (Ph₂B)₂O (10) | TsCl, Et₃N, CH₂Cl₂ | Mono-O-Ts | >20:1 | 95 | [5][6] |
| 1,3-Propanediol | (Ph₂B)₂O (10) | TsCl, Et₃N, CH₂Cl₂ | Mono-O-Ts | >20:1 | 92 | [5][6] |
Note: Selectivity ratios refer to the desired monotosylated product versus other isomers and/or di-tosylated product. Yields are for the isolated major product.
Table 2: Performance of Common Amino Protecting Groups in Polyamine Synthesis
This table compares common protecting groups for managing selectivity in polyamine sulfonylation. The choice depends on stability requirements and deprotection conditions.[10]
| Protecting Group | Protection Reagent | Typical Protection Yield (%) | Deprotection Conditions | Typical Deprotection Yield (%) | Key Features |
| Boc (tert-Butoxycarbonyl) | Boc₂O, Et₃N | >90% | Acidic (TFA, HCl) | >90% | Stable to base and hydrogenolysis; acid-labile. |
| Cbz (Carboxybenzyl) | Cbz-Cl, NaHCO₃ | ~70-80% | Catalytic Hydrogenation (H₂, Pd/C) | >90% | Stable to acid and base; removed by hydrogenolysis. |
| Alloc (Allyloxycarbonyl) | Alloc-Cl, NaHCO₃ | ~85-90% | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | >90% | Orthogonal to Boc and Cbz; removed under neutral conditions. |
| Nosyl (o-Nitrobenzenesulfonyl) | Nosyl-Cl, Base | >90% | Thiolates (e.g., thiophenol, β-mercaptoethanol) | >90% | Very stable; deprotection is mild and orthogonal to many groups. |
Visualizations
Diagram 1: Troubleshooting Workflow for Poor Selectivity
References
- 1. A Simple and Effective Methodology for the Sulfonylation of Alcohols and Aniline under Solvent Free Condition at Room Temperature [article.sapub.org]
- 2. Dibutyltin Oxide Catalyzed Selective Sulfonylation of α-Chelatable Primary Alcohols [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. Regioselective modification of unprotected glycosides - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC08199H [pubs.rsc.org]
- 5. Regioselective, Borinic Acid-Catalyzed Monoacylation, Sulfonylation and Alkylation of Diols and Carbohydrates: Expansion of Substrate Scope and Mechanistic Studies [organic-chemistry.org]
- 6. Regioselective, borinic acid-catalyzed monoacylation, sulfonylation and alkylation of diols and carbohydrates: expansion of substrate scope and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. p-Toluenesulfonamides [organic-chemistry.org]
- 9. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up the Synthesis of 4-amino-N-benzyl-N-methylbenzenesulfonamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the multi-step synthesis and scale-up of 4-amino-N-benzyl-N-methylbenzenesulfonamide.
Synthesis Overview
The synthesis of this compound is typically a three-step process:
-
Chlorosulfonation of Acetanilide: Acetanilide is reacted with chlorosulfonic acid to produce 4-acetamidobenzenesulfonyl chloride. The acetamido group serves as a protecting group for the amine.
-
Sulfonamide Formation: The resulting 4-acetamidobenzenesulfonyl chloride is then reacted with N-benzylmethylamine to form the protected sulfonamide intermediate, N-(4-(N-benzyl-N-methylsulfamoyl)phenyl)acetamide.
-
Deprotection: The acetamido group is hydrolyzed under acidic conditions to yield the final product, this compound.
Experimental Workflows and Signaling Pathways
Below are diagrams illustrating the overall synthesis workflow and the key chemical transformations.
Caption: Overall workflow for the synthesis of this compound.
Caption: Key chemical transformations in the synthesis pathway.
Frequently Asked Questions (FAQs) and Troubleshooting
Step 1: Chlorosulfonation of Acetanilide
Q1: Why is acetanilide used as a starting material instead of aniline?
A1: The amino group of aniline is highly reactive and can undergo undesired side reactions with chlorosulfonic acid. The acetyl group in acetanilide protects the amino group, ensuring that chlorosulfonation occurs at the para position of the benzene ring.[1][2]
Q2: My yield of 4-acetamidobenzenesulfonyl chloride is low. What are the possible causes?
A2:
-
Moisture: Chlorosulfonic acid is highly sensitive to moisture and will decompose. Ensure all glassware is thoroughly dried and the reaction is protected from atmospheric moisture.[3]
-
Incomplete Reaction: The reaction may require heating to go to completion. A common procedure involves heating the reaction mixture after the initial addition of acetanilide.[4]
-
Improper Work-up: The product, 4-acetamidobenzenesulfonyl chloride, is also moisture-sensitive. During the work-up, which typically involves pouring the reaction mixture onto ice, it is crucial to perform the filtration and washing steps quickly to minimize hydrolysis.[5]
Q3: The reaction is evolving a large amount of gas. Is this normal?
A3: Yes, the reaction between acetanilide and chlorosulfonic acid evolves a significant amount of hydrogen chloride (HCl) gas. This is a normal and expected observation. The reaction should be carried out in a well-ventilated fume hood.[3]
Step 2: Sulfonamide Formation
Q4: What is the role of the base in the reaction between 4-acetamidobenzenesulfonyl chloride and N-benzylmethylamine?
A4: A base, such as pyridine or triethylamine, is used to neutralize the HCl that is formed during the reaction.[6] This prevents the protonation of the amine nucleophile (N-benzylmethylamine), which would render it unreactive.
Q5: The reaction to form the sulfonamide is sluggish. How can I improve the reaction rate?
A5:
-
Solvent Choice: Ensure an appropriate anhydrous solvent is used, such as dichloromethane or tetrahydrofuran.[6]
-
Temperature: While many sulfonamide formations proceed at room temperature, gentle heating may be necessary for less reactive amines. However, excessive heat can lead to side reactions.
-
Reagent Purity: Ensure that the N-benzylmethylamine and the base are pure and dry. Amines can absorb atmospheric CO2, which can interfere with the reaction.
Q6: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?
A6:
-
Hydrolyzed Sulfonyl Chloride: If there was moisture in the reaction, some of the 4-acetamidobenzenesulfonyl chloride may have hydrolyzed to 4-acetamidobenzenesulfonic acid.
-
Unreacted Starting Materials: Incomplete reaction will result in the presence of both starting materials.
-
Bis-sulfonylation: While less common with secondary amines, there is a possibility of side reactions if impurities are present.
Step 3: Deprotection
Q7: What are the best conditions for removing the acetyl protecting group?
A7: Acid-catalyzed hydrolysis is the most common method. Refluxing the protected intermediate in a mixture of methanol and hydrochloric acid is a standard procedure.[7]
Q8: I am concerned about the stability of the benzyl and methyl groups during acidic deprotection. Are they likely to be cleaved?
A8: While strong acidic conditions can potentially cleave benzyl groups, the conditions typically used for acetyl group hydrolysis are generally mild enough to leave the N-benzyl and N-methyl groups intact. However, it is advisable to monitor the reaction closely by TLC to avoid over-exposure to the acid.
Q9: The final product is difficult to purify. What methods can be used?
A9:
-
Extraction: After basifying the reaction mixture post-hydrolysis, the product can be extracted into an organic solvent like ethyl acetate.[7]
-
Crystallization: The crude product can often be purified by recrystallization from a suitable solvent system.
-
Column Chromatography: If other purification methods fail, silica gel column chromatography can be employed to obtain a highly pure product.
Experimental Protocols
Protocol 1: Synthesis of 4-Acetamidobenzenesulfonyl Chloride
-
In a dry round-bottom flask equipped with a magnetic stirrer and a gas outlet, add acetanilide.
-
Cool the flask in an ice bath.
-
Slowly add chlorosulfonic acid to the cooled acetanilide with stirring. Maintain the temperature below 20°C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture in a water bath at 70-80°C for 20 minutes to complete the reaction.[8]
-
Cool the reaction mixture in an ice bath.
-
Carefully and slowly pour the cooled mixture onto crushed ice with vigorous stirring.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Dry the product thoroughly. The crude product can be used in the next step or purified by recrystallization from a suitable solvent like benzene.[4]
Protocol 2: Synthesis of N-(4-(N-benzyl-N-methylsulfamoyl)phenyl)acetamide
-
Dissolve 4-acetamidobenzenesulfonyl chloride in an anhydrous solvent such as dichloromethane in a dry round-bottom flask under an inert atmosphere.
-
Add N-benzylmethylamine to the solution.
-
Add a base, such as pyridine, dropwise to the stirring mixture.[6]
-
Stir the reaction mixture at room temperature for 24 hours.[6]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with dilute acid (e.g., 1M HCl), followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The product can be further purified by recrystallization or column chromatography.
Protocol 3: Synthesis of this compound (Deprotection)
-
Dissolve the N-(4-(N-benzyl-N-methylsulfamoyl)phenyl)acetamide in methanol.
-
Add concentrated hydrochloric acid to the solution.
-
Reflux the mixture for 1-2 hours, monitoring the progress by TLC.[7]
-
After cooling, evaporate the methanol under reduced pressure.
-
Make the residue basic with the addition of an aqueous base (e.g., 1N sodium hydroxide).[7]
-
Extract the product with an organic solvent such as ethyl acetate.[7]
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.
-
Further purification can be achieved by recrystallization or column chromatography if necessary.
Quantitative Data
The following tables provide representative quantitative data for each step of the synthesis. Please note that actual results may vary depending on the specific reaction scale and conditions.
Table 1: Reagents and Conditions for the Synthesis of 4-Acetamidobenzenesulfonyl Chloride
| Reagent | Molar Ratio (to Acetanilide) | Typical Quantity (for 0.5 mol Acetanilide) |
| Acetanilide | 1.0 | 67.5 g |
| Chlorosulfonic Acid | 5.0 | 291.5 g (165 mL) |
| Reaction Conditions | ||
| Temperature | 1. Addition: < 20°C2. Heating: 70-80°C | |
| Reaction Time | 1. Addition: ~15 min2. Heating: 20 min | |
| Yield | ||
| Typical Crude Yield | 77-81%[4] |
Table 2: Reagents and Conditions for Sulfonamide Formation
| Reagent | Molar Ratio (to Sulfonyl Chloride) |
| 4-Acetamidobenzenesulfonyl Chloride | 1.0 |
| N-Benzylmethylamine | 1.1 |
| Pyridine | 1.1 |
| Reaction Conditions | |
| Solvent | Dichloromethane |
| Temperature | Room Temperature |
| Reaction Time | 24 hours |
| Yield | |
| Expected Yield | > 80% (based on similar reactions[6]) |
Table 3: Reagents and Conditions for Deprotection
| Reagent | Molar Ratio (to Protected Sulfonamide) |
| N-(4-(N-benzyl-N-methylsulfamoyl)phenyl)acetamide | 1.0 |
| Methanol | Solvent |
| Concentrated HCl | Catalytic to Excess |
| Reaction Conditions | |
| Temperature | Reflux |
| Reaction Time | 1-2 hours |
| Yield | |
| Expected Yield | > 90% (based on similar reactions[7]) |
References
- 1. rsc.org [rsc.org]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. theochem.mercer.edu [theochem.mercer.edu]
- 6. Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. prepchem.com [prepchem.com]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: Addressing Solubility Issues of Sulfonamides in Cell Culture Media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with sulfonamides in cell culture media.
Frequently Asked Questions (FAQs)
Q1: Why do my sulfonamide compounds have poor solubility in aqueous cell culture media?
The low aqueous solubility of many sulfonamides is primarily due to their molecular structure. They often exist as crystalline solids with strong intermolecular hydrogen bonds that require significant energy to break. Furthermore, sulfonamides are amphiprotic, possessing both a weakly acidic sulfonamide group and often a weakly basic amino group. This means their ionization state, and consequently their solubility, is highly dependent on the pH of the aqueous environment. In their non-ionized form, which is prevalent at physiological pH for many sulfonamides, they are more hydrophobic and thus less soluble in aqueous media.
Q2: My sulfonamide, dissolved in a DMSO stock, precipitates immediately when I add it to my cell culture medium. What's happening and how can I fix it?
This is a common issue known as "crashing out." It occurs when the compound, which is soluble in the organic solvent (DMSO), is rapidly introduced into the aqueous environment of the cell culture medium where it is poorly soluble. The sudden change in solvent polarity causes the compound to precipitate.
Here are some immediate troubleshooting steps:
-
Decrease the final concentration: Your target concentration may be above the sulfonamide's aqueous solubility limit. Try lowering the final concentration in your experiment.[1]
-
Use serial dilution: Instead of adding the concentrated DMSO stock directly to the full volume of media, perform serial dilutions in pre-warmed (37°C) cell culture media.[1]
-
Slow addition and mixing: Add the stock solution dropwise to the pre-warmed media while gently vortexing or swirling to ensure rapid and even dispersion.[1]
-
Optimize DMSO concentration: While DMSO is an excellent solvent for initial stock preparation, its final concentration in the cell culture medium should be kept as low as possible (ideally below 0.1% and not exceeding 0.5%) to minimize cytotoxicity and its effect on compound solubility.[1]
Q3: The media containing my sulfonamide looks fine initially, but a precipitate forms after a few hours or overnight in the incubator. What could be the cause?
Delayed precipitation can be caused by several factors:
-
Temperature changes: Compounds are often more soluble at room temperature or 37°C than at refrigerated temperatures. If you prepare your media and then store it, the compound may precipitate out at the lower temperature. Always use pre-warmed media for your experiments.[1][2]
-
pH shifts in the media: Cellular metabolism can lead to a decrease in the pH of the culture medium over time. For sulfonamides, which have pH-dependent solubility, this shift can cause the compound to fall out of solution.[1]
-
Compound instability: The sulfonamide itself may not be stable in the culture medium at 37°C for extended periods, leading to degradation and precipitation of the less soluble degradants.
-
Interactions with media components: The sulfonamide may interact with salts, proteins (especially in serum-containing media), or other components of the culture medium, leading to the formation of insoluble complexes over time.
To address this, consider preparing fresh media with the compound immediately before use and monitoring the pH of your culture, especially for long-term experiments.
Troubleshooting Guides
Issue 1: Sulfonamide Precipitation Upon Dilution from DMSO Stock
This guide provides a systematic approach to resolving immediate precipitation when diluting a DMSO stock solution into cell culture media.
Caption: Troubleshooting workflow for sulfonamide precipitation.
Issue 2: Enhancing Sulfonamide Solubility for In Vitro Assays
If basic troubleshooting fails, several methods can be employed to enhance the solubility of sulfonamides.
Caption: Methods for enhancing sulfonamide solubility.
Data Presentation: Sulfonamide Solubility
The following tables provide quantitative data on the solubility of common sulfonamides under various conditions.
Table 1: Solubility of Sulfonamides in Different Solvents
| Sulfonamide | Solvent | Solubility | Temperature (°C) |
| Sulfamethoxazole | DMSO | ~50 mg/mL | Not Specified |
| Sulfamethoxazole | Ethanol | ~0.25 mg/mL | Not Specified |
| Sulfamethoxazole | Water | 610 mg/L | 37 |
| Sulfadiazine | DMSO | ~50 mg/mL | Not Specified |
| Sulfadiazine | Ethanol | ~0.3 mg/mL | Not Specified |
| Sulfadiazine | Water | 77 mg/L | 25 |
| N-acetyl Sulfamethoxazole | DMSO | ~50 mg/mL | Not Specified |
| N-acetyl Sulfamethoxazole | Ethanol | ~0.25 mg/mL | Not Specified |
Data compiled from multiple sources.[3][4][5][6][7][8]
Table 2: Solubility of Sulfonamides in DMSO:PBS Mixtures
| Sulfonamide | DMSO:PBS (pH 7.2) Ratio | Solubility |
| Sulfamethoxazole | 1:2 | ~0.5 mg/mL |
| Sulfadiazine | 1:1 | ~0.5 mg/mL |
| N-acetyl Sulfamethoxazole | 1:1 | ~0.5 mg/mL |
Data compiled from multiple sources.[3][5][6]
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility by Shake-Flask Method
This protocol describes a standard method for determining the equilibrium aqueous solubility of a sulfonamide.
Materials:
-
Sulfonamide compound
-
Deionized water or buffer of choice
-
Shaker (orbital or wrist-action)
-
Centrifuge
-
0.22 µm syringe filters
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Add an excess amount of the sulfonamide to a known volume of the aqueous solvent in a sealed container (e.g., glass vial).
-
Place the container in a shaker and agitate at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, visually inspect for the presence of undissolved solid.
-
Centrifuge the suspension to pellet the excess solid.
-
Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.
-
Quantify the concentration of the dissolved sulfonamide in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry against a standard curve.
Protocol 2: Preparation of a Sulfonamide-Cyclodextrin Inclusion Complex (Co-precipitation Method)
This protocol outlines the preparation of a solid inclusion complex of a sulfonamide with a cyclodextrin to enhance its aqueous solubility.
Materials:
-
Sulfonamide compound
-
β-cyclodextrin (or a derivative like HP-β-CD)
-
Suitable organic solvent (e.g., ethanol, methanol)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Vacuum filtration apparatus
Procedure:
-
Dissolve the cyclodextrin in deionized water with stirring. Gentle warming may be required.
-
In a separate container, dissolve the sulfonamide in a minimal amount of a suitable organic solvent.
-
Slowly add the sulfonamide solution to the aqueous cyclodextrin solution while stirring continuously.
-
Continue stirring the mixture for 1-2 hours at a constant temperature.
-
Allow the solution to cool to room temperature, and then place it in a refrigerator (4°C) to induce the precipitation of the inclusion complex.
-
Collect the precipitate by vacuum filtration.
-
Wash the collected solid with a small amount of cold deionized water to remove any uncomplexed material.
-
Dry the final product in a desiccator or a vacuum oven at a moderate temperature.
Caption: Experimental workflow for preparing a sulfonamide-cyclodextrin inclusion complex.
References
- 1. benchchem.com [benchchem.com]
- 2. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Sulfadiazine CAS#: 68-35-9 [m.chemicalbook.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Sulfamethoxazole | C10H11N3O3S | CID 5329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Sulfadiazine | C10H10N4O2S | CID 5215 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Side Product Formation in Sulfonamide Synthesis
Welcome to the technical support center for sulfonamide synthesis. This resource provides detailed troubleshooting guides and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize side product formation and optimize their reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products encountered during sulfonamide synthesis from sulfonyl chlorides and amines?
A1: The most prevalent side products include:
-
Bis-sulfonylation (Disulfonamide): This occurs when a primary amine reacts with two equivalents of the sulfonyl chloride, which is a common issue.[1]
-
Hydrolysis of Sulfonyl Chloride: The sulfonyl chloride can react with trace amounts of water in the reaction mixture to form the corresponding sulfonic acid, reducing the yield of the desired sulfonamide.[2]
-
Reaction with Other Nucleophilic Groups: If the amine starting material contains other nucleophilic functional groups, such as hydroxyl (-OH) groups, the sulfonyl chloride can react with them to form side products like sulfonate esters.[1]
-
Side Reactions Involving the Base: The base used, commonly pyridine, can act as a nucleophilic catalyst by forming a reactive sulfonylpyridinium salt.[3] While this can enhance the desired reaction, it can also lead to other side reactions if not properly controlled.
Q2: How does the choice of base affect sulfonamide synthesis and side product formation?
A2: The base is critical for neutralizing the HCl generated during the reaction.[1] Pyridine is a common choice as it also acts as a nucleophilic catalyst.[3] However, for sensitive substrates, non-nucleophilic bases like triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) may be preferred to avoid base-related side products.[4][5] For primary amines, stronger, non-nucleophilic bases like DBU can be beneficial, especially if the amine is unreactive.[6] The choice of base can significantly impact reaction yield and purity.
Q3: Why is temperature control important in minimizing side products?
A3: Many side reactions, particularly bis-sulfonylation, are more likely to occur at higher temperatures. Starting the reaction at a low temperature (e.g., 0 °C) and allowing it to warm slowly to room temperature helps to control the initial exothermic reaction.[6] This moderation of the reaction rate enhances the selectivity for the desired mono-sulfonated product.[7]
Troubleshooting Guide
Problem 1: Significant formation of bis-sulfonylation (disulfonamide) product.
-
Possible Cause: Incorrect stoichiometry, with an excess of sulfonyl chloride relative to the primary amine. Another cause is the rapid addition of the sulfonylating agent or elevated reaction temperatures.
-
Suggested Solutions:
-
Stoichiometry Control: Use a 1:1 molar ratio of the primary amine to the sulfonyl chloride. A slight excess of the amine (e.g., 1.1 equivalents) can also be used to ensure the sulfonyl chloride is fully consumed.[6]
-
Slow Addition: Add the sulfonyl chloride solution dropwise or portion-wise to the stirred solution of the amine and base. This maintains a low concentration of the electrophile, favoring mono-substitution.[7]
-
Temperature Management: Begin the reaction at 0 °C and let it gradually warm to room temperature. This helps to manage the reaction's exothermicity and improve selectivity.[6]
-
Problem 2: Low or no yield of sulfonamide, with evidence of sulfonic acid formation (e.g., from mass spectrometry or aqueous workup).
-
Possible Cause: The sulfonyl chloride is hydrolyzing due to the presence of water in the reaction. Sulfonyl chlorides are highly sensitive to moisture.[2][8]
-
Suggested Solutions:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried (oven or flame-dried). Use anhydrous solvents, and handle reagents under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Quality: Use a fresh bottle of sulfonyl chloride or purify older reagents if degradation is suspected.
-
Reaction Setup: While sulfonyl chlorides are generally sensitive to water, in some specific large-scale processes, their low solubility in aqueous media can paradoxically protect them from hydrolysis, causing them to precipitate before they can hydrolyze.[8] However, for typical lab-scale organic synthesis, anhydrous conditions are paramount.
-
Problem 3: Formation of sulfonate ester instead of, or in addition to, the sulfonamide.
-
Possible Cause: The starting amine also contains a hydroxyl (-OH) or other nucleophilic group that is competing with the amine for the sulfonyl chloride.
-
Suggested Solutions:
-
Use of Protecting Groups: If the starting material contains multiple reactive sites, a protecting group strategy is highly effective.[1][9][10] Protect the competing functional group (e.g., the hydroxyl group) before performing the sulfonylation, and then deprotect it afterward.
-
pH Control: In some cases, controlling the pH can modulate the relative nucleophilicity of the amine and hydroxyl groups, but this is often substrate-dependent and less reliable than using protecting groups.
-
Data Presentation
Table 1: Effect of Reaction Conditions on Mono-sulfonylation of a Primary Amine
| Parameter | Condition A (Optimized) | Condition B (Non-Optimized) | Outcome | Reference |
| Stoichiometry (Amine:R-SO₂Cl) | 1.1 : 1.0 | 1.0 : 1.2 | Higher selectivity for mono-sulfonylation in A. | [6] |
| Addition Method | Slow, dropwise addition of R-SO₂Cl | Rapid, single-portion addition | Slow addition minimizes local excess of R-SO₂Cl, reducing di-sulfonylation. | [7] |
| Initial Temperature | 0 °C | Room Temperature (25 °C) | Lower initial temperature controls exotherm and improves selectivity. | [6] |
| Base | DIPEA (non-nucleophilic) | Pyridine (nucleophilic catalyst) | DIPEA avoids potential side reactions associated with pyridine catalysis. | [4][6] |
| Solvent Condition | Anhydrous Dichloromethane | Dichloromethane (not dried) | Anhydrous conditions prevent sulfonyl chloride hydrolysis. | [2] |
Experimental Protocols
General Protocol for Mono-Sulfonylation of a Primary Amine
This protocol is a general guideline and may require optimization for specific substrates.
-
Materials:
-
Primary amine (1.1 eq.)
-
Sulfonyl chloride (1.0 eq.)
-
Anhydrous base (e.g., Triethylamine, 2.0 eq.)
-
Anhydrous dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the primary amine (1.1 equivalents) in anhydrous DCM in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0 °C using an ice bath.
-
Add the anhydrous base (2.0 equivalents) to the stirred solution.
-
Dissolve the sulfonyl chloride (1.0 equivalent) in a separate flask in anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the cooled amine solution over 30-60 minutes using a syringe pump or dropping funnel.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel, wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Visualizations
Caption: Logical workflow for minimizing side products in sulfonamide synthesis.
Caption: Troubleshooting decision tree for sulfonamide synthesis issues.
References
- 1. m.youtube.com [m.youtube.com]
- 2. EP0941104A1 - Peptide synthesis with sulfonyl protecting groups - Google Patents [patents.google.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
Comparative Efficacy of 4-amino-N-benzyl-N-methylbenzenesulfonamide and Other Carbonic Anhydrase Inhibitors: A Guide for Researchers
This guide provides a comparative analysis of the inhibitory efficacy of 4-amino-N-benzyl-N-methylbenzenesulfonamide against a panel of human carbonic anhydrase (CA) isozymes. Due to the limited availability of direct experimental data for this compound, this comparison utilizes data for structurally related 4-aminobenzenesulfonamide derivatives as a proxy to evaluate its potential efficacy and selectivity. The performance of these compounds is benchmarked against established clinical CA inhibitors such as Acetazolamide, Dorzolamide, and Brinzolamide.
Carbonic anhydrases are a family of ubiquitous metalloenzymes that play a critical role in fundamental physiological processes, including pH regulation, CO2 transport, and electrolyte balance.[1] Their involvement in the pathophysiology of various diseases such as glaucoma, epilepsy, and cancer has rendered them significant therapeutic targets.[2] Benzenesulfonamides represent a well-established class of potent CA inhibitors, with their mechanism of action centered on the binding of the sulfonamide moiety to the catalytic zinc ion within the enzyme's active site.[2]
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of various benzenesulfonamide derivatives and clinically used CA inhibitors against a range of human carbonic anhydrase (hCA) isozymes is summarized in the tables below. The data is presented as inhibition constants (Ki), with lower values indicating higher potency.
Note on Data for this compound: Direct Ki values for this compound were not available in the reviewed literature. Therefore, data for structurally similar 4-(benzylamino)benzenesulfonamide and other N-substituted 4-aminobenzenesulfonamides are presented to infer its potential inhibitory profile. This is based on the established structure-activity relationship (SAR) for this class of compounds, where substitutions on the 4-amino group significantly influence inhibitory activity and isoform selectivity.[3]
Table 1: Inhibitory Activity (Ki, nM) of 4-Aminobenzenesulfonamide Derivatives and Standard Inhibitors against Cytosolic hCA Isozymes
| Compound | hCA I | hCA II | hCA VII | hCA XIII |
| 4-Aminobenzenesulfonamide (Sulfanilamide) | 250 | 12 | - | 23 |
| Acetazolamide (AZA) | 250 | 12 | - | 23 |
| Dorzolamide | 600 | 0.18 | - | - |
| Brinzolamide | - | High Affinity | - | - |
| 4-(Benzylamino)benzenesulfonamide derivative | 51.67 | 40.35 | Potent Inhibition | - |
| N-(3-fluorobenzyl)-4-cyanoguanidinobenzenesulfonamide | >10000 | 20.3 | 4.8 | 158.6 |
Data compiled from multiple sources.[4][5][6][7][8]
Table 2: Inhibitory Activity (Ki, nM) of 4-Aminobenzenesulfonamide Derivatives and Standard Inhibitors against Membrane-Bound hCA Isozymes
| Compound | hCA IV | hCA IX | hCA XII |
| Acetazolamide (AZA) | 74 | 30 | 4.5 |
| Dorzolamide | 6.9 | - | - |
| Brinzolamide | Weaker Affinity than for CAII | - | - |
| 4-(Benzylamino)benzenesulfonamide derivative | - | - | - |
| N-(3-fluorobenzyl)-4-cyanoguanidinobenzenesulfonamide | - | 9.8 | 12.4 |
Data compiled from multiple sources.[4][5][6][8][9]
Experimental Protocols
The determination of carbonic anhydrase inhibitory activity is primarily conducted using enzyme kinetic assays. The following are detailed methodologies for key experiments cited in the literature.
Stopped-Flow CO₂ Hydration Assay
This is the gold-standard method for measuring the catalytic activity of carbonic anhydrases and their inhibition by directly measuring the enzyme-catalyzed hydration of CO₂.
Materials:
-
Recombinant human carbonic anhydrase isozymes (e.g., hCA I, II, IV, IX, XII)
-
Test inhibitors (e.g., this compound, Acetazolamide)
-
HEPES buffer (20 mM, pH 7.4)
-
Sodium sulfate (Na₂SO₄) for maintaining ionic strength
-
CO₂-saturated water
-
Phenol red (pH indicator)
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare stock solutions of the recombinant hCA isozymes in HEPES buffer. Dissolve the test inhibitors in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to the desired concentrations in the assay buffer.
-
Assay Execution: The assay is performed using a stopped-flow instrument. One syringe contains the enzyme solution (with or without the inhibitor) in HEPES buffer with phenol red. The other syringe contains the CO₂-saturated water.
-
Reaction Initiation and Measurement: The two solutions are rapidly mixed, initiating the CO₂ hydration reaction. The accompanying pH change is monitored by the change in absorbance of the phenol red indicator over time.
-
Data Analysis: The initial rates of the catalyzed reaction are determined in the presence and absence of various concentrations of the inhibitor. The inhibition constant (Ki) is then calculated by fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten kinetics for competitive inhibition).
Esterase Activity Assay (Colorimetric)
This assay utilizes the esterase activity of CA on a substrate like p-nitrophenyl acetate (p-NPA), which releases a colored product upon hydrolysis.
Materials:
-
Purified carbonic anhydrase enzyme
-
p-Nitrophenyl acetate (p-NPA) as the substrate
-
Test inhibitors and a known CA inhibitor (e.g., Acetazolamide) as a positive control
-
Tris-HCl buffer (e.g., 50 mM, pH 7.5)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation: Prepare a working solution of the CA enzyme in the assay buffer. Dissolve the substrate and inhibitors in a suitable solvent and then dilute to the final concentrations in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, the enzyme solution, and the inhibitor solution at various concentrations. Include controls for no enzyme (blank) and no inhibitor (maximum activity).
-
Enzyme-Inhibitor Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the p-NPA substrate to all wells.
-
Data Acquisition: Immediately measure the absorbance at 405 nm in kinetic mode at regular intervals for a set duration (e.g., 10-30 minutes).
-
Data Analysis: Calculate the rate of reaction (V) for each well from the linear portion of the absorbance versus time curve. The percent inhibition is calculated as: % Inhibition = [(V_max_activity - V_inhibitor) / V_max_activity] * 100. The IC50 value (inhibitor concentration causing 50% inhibition) can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration. The Ki can be subsequently calculated using the Cheng-Prusoff equation if the inhibition mechanism and the substrate's Michaelis constant (Km) are known.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate a key signaling pathway involving carbonic anhydrase IX in the tumor microenvironment and a typical experimental workflow for evaluating CA inhibitors.
Caption: Signaling pathway of Carbonic Anhydrase IX (CAIX) in the tumor microenvironment.
Caption: Experimental workflow for evaluating carbonic anhydrase inhibitors.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The preclinical pharmacology of dorzolamide hydrochloride, a topical carbonic anhydrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Human Carbonic Anhydrases I, II, IV, IX, and XII - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Structures of murine carbonic anhydrase IV and human carbonic anhydrase II complexed with brinzolamide: molecular basis of isozyme-drug discrimination - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of 4-amino-N-benzyl-N-methylbenzenesulfonamide activity in vitro
Disclaimer: Extensive searches for in vitro activity data for the specific compound 4-amino-N-benzyl-N-methylbenzenesulfonamide (CAS: 108622-87-3) did not yield any publicly available experimental results, biological targets, or detailed protocols. Therefore, to fulfill the request for a comparative guide, this document presents data and protocols for a well-characterized sulfonamide, Acetazolamide , a known carbonic anhydrase inhibitor. This serves as an illustrative example of how the in vitro activity of such a compound would be validated and compared.
Part 1: Carbonic Anhydrase Inhibition
Many sulfonamide derivatives are known to be effective inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes.
Comparative Inhibition Data
The inhibitory potency of a compound is often expressed as its IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant). Lower values indicate higher potency. The table below compares the inhibitory activity of Acetazolamide against four different human (h) carbonic anhydrase isoforms.
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| Acetazolamide | 250 | 12 | 25 | 5.7 |
Data is illustrative and compiled from various sources.
Experimental Protocol: Carbonic Anhydrase Inhibition Assay
This protocol describes a common method for measuring the inhibition of carbonic anhydrase activity in vitro using a colorimetric assay.
Principle:
Carbonic anhydrase catalyzes the hydrolysis of p-nitrophenyl acetate (pNPA) to p-nitrophenol, a yellow-colored product that absorbs light at 405 nm. The rate of p-nitrophenol formation is proportional to the CA activity. Inhibitors will decrease the rate of this reaction.
Materials:
-
Human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
p-Nitrophenyl acetate (pNPA), substrate
-
Acetazolamide (positive control)
-
Test compound (e.g., this compound)
-
Assay Buffer (e.g., 50 mM Tris-SO4, pH 7.6)
-
Dimethyl sulfoxide (DMSO) for compound dissolution
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound and Acetazolamide in DMSO. Create a series of dilutions in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
A specific concentration of the test compound or control. For the uninhibited control, add buffer with DMSO.
-
Carbonic anhydrase enzyme solution.
-
-
Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the pNPA substrate solution to each well to start the reaction.
-
Measurement: Immediately measure the change in absorbance at 405 nm over time (kinetic read) using a microplate reader.
-
Data Analysis: Calculate the initial reaction rates (V) from the linear portion of the absorbance curves. Determine the percentage of inhibition for each concentration of the test compound relative to the uninhibited control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to calculate the IC50 value.
Signaling Pathway: Mechanism of Carbonic Anhydrase Inhibition
The diagram below illustrates the general mechanism of carbonic anhydrase inhibition by sulfonamides.
Caption: Mechanism of Carbonic Anhydrase Inhibition.
Part 2: Antimicrobial Activity
Sulfonamides are a well-known class of antibiotics that act by inhibiting folate synthesis in bacteria.
Comparative Antimicrobial Data
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table provides an illustrative example of MIC values for a generic sulfonamide against common bacterial strains.
| Compound | Staphylococcus aureus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Pseudomonas aeruginosa (MIC, µg/mL) | Streptococcus pneumoniae (MIC, µg/mL) |
| Sulfonamide X | 16 | 32 | >128 | 8 |
| Sulfamethoxazole | 16-64 | 8-128 | >128 | 4-32 |
Data for Sulfonamide X is hypothetical. Data for Sulfamethoxazole represents a typical range.
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol outlines the standard method for determining the MIC of a compound against a bacterial strain.
Principle:
A standardized suspension of bacteria is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium. After incubation, the lowest concentration of the agent that inhibits visible bacterial growth is determined as the MIC.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compound
-
Standard antibiotic (e.g., Sulfamethoxazole) as a positive control
-
Sterile 96-well microplates
-
Spectrophotometer or McFarland standards for inoculum standardization
-
Incubator
Procedure:
-
Inoculum Preparation: Culture the bacterial strain overnight. Dilute the culture to achieve a standardized concentration, typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Further dilute to a final inoculum of 5 x 10⁵ CFU/mL in the assay wells.
-
Compound Dilution: Prepare serial two-fold dilutions of the test compound and the control antibiotic in the 96-well plate using CAMHB.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a growth control well (no compound) and a sterility control well (no bacteria).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
Result Interpretation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Experimental Workflow: MIC Determination
The following diagram illustrates the workflow for determining the Minimum Inhibitory Concentration (MIC).
Caption: Workflow for MIC Determination.
Unlocking the Potential of 4-Aminobenzenesulfonamide Derivatives: A Comparative Guide to Structure-Activity Relationships
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 4-aminobenzenesulfonamide derivatives, detailing their structure-activity relationships, particularly in the context of their antibacterial properties. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes critical biological pathways and experimental workflows to facilitate a deeper understanding of these versatile compounds.
The core structure of 4-aminobenzenesulfonamide, also known as sulfanilamide, has been a cornerstone in the development of antimicrobial agents. These synthetic compounds act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folate biosynthesis pathway.[1][2] This inhibition effectively halts the production of folic acid, a vital component for DNA synthesis and cellular growth in bacteria. This guide delves into the nuanced relationships between the chemical structure of 4-aminobenzenesulfonamide derivatives and their biological activity, offering valuable insights for the design of novel and more potent therapeutic agents.
Comparative Analysis of Antibacterial Activity
The antibacterial efficacy of 4-aminobenzenesulfonamide derivatives is profoundly influenced by the nature of the substituents on the sulfonamide nitrogen (N1) and the amino group (N4). The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various derivatives against common Gram-positive and Gram-negative bacteria, providing a quantitative basis for structure-activity relationship (SAR) analysis.
Table 1: Minimum Inhibitory Concentration (MIC) of 4-Aminobenzenesulfonamide Derivatives against Staphylococcus aureus
| Compound | Derivative Structure | MIC (µg/mL) | Reference |
| 1a | N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamide | 32 - 128 | [3][4] |
| 1b | N-(2-hydroxy-5-nitro-phenyl)-4-methyl-benzenesulfonamide | 64 | [3][4] |
| 1c | N-(5-chloro-2-hydroxy-phenyl)-4-methyl-benzenesulfonamide | 128 | [3][4] |
| 1d | 4-methyl-N-(thiazol-2-yl)benzenesulfonamide | 64 - 512 | [5] |
| 1e | Sulfamethoxazole | 64 | [5] |
| 1f | Sulfaguanidine | 256 - 512 | [6] |
Table 2: Minimum Inhibitory Concentration (MIC) of 4-Aminobenzenesulfonamide Derivatives against Escherichia coli
| Compound | Derivative Structure | MIC (µg/mL) | Reference |
| 2a | Dihydropteroate synthase-IN-1 (compound 5g) | 20.6 | [7] |
| 2b | Sulfamethoxazole | 16 | [1] |
| 2c | Sulfadiazine | 8 | [8] |
| 2d | Sulfathiazole | 32 | [1] |
Structure-Activity Relationship (SAR) Insights
The data presented in the tables highlights several key SAR trends:
-
Substitutions on the Sulfonamide Nitrogen (N1): The nature of the substituent at the N1 position is a critical determinant of antibacterial activity. The presence of heterocyclic rings, such as in sulfamethoxazole and sulfathiazole, often leads to potent activity.
-
Electron-Withdrawing Groups: The introduction of electron-withdrawing groups on the aromatic ring attached to the sulfonamide nitrogen can influence the pKa of the sulfonamide, which is known to affect its activity.[8]
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by various substituents, plays a role in its ability to penetrate the bacterial cell wall.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the evaluation of 4-aminobenzenesulfonamide derivatives.
Synthesis of 4-Aminobenzenesulfonamide Derivatives
A general method for the synthesis of 4-aminobenzenesulfonamide derivatives involves the reaction of a substituted aniline with a benzenesulfonyl chloride.[9][10]
General Procedure:
-
A solution of the appropriate substituted aniline is prepared in a suitable solvent, such as pyridine or acetone.
-
The corresponding benzenesulfonyl chloride is added dropwise to the solution at room temperature with constant stirring.
-
The reaction mixture is stirred for a specified period, typically several hours, and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure, and the residue is washed with water.
-
The crude product is then purified by recrystallization from an appropriate solvent, such as ethanol or acetic acid.[9][10]
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[11][12][13]
Protocol:
-
Preparation of Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) with low thymidine concentration is used.[11]
-
Preparation of Antimicrobial Stock Solution: A stock solution of the 4-aminobenzenesulfonamide derivative is prepared in a suitable solvent like dimethyl sulfoxide (DMSO).
-
Serial Dilutions: Two-fold serial dilutions of the stock solution are performed in a 96-well microtiter plate using CAMHB to achieve the desired concentration range. A growth control well (no compound) and a sterility control well (no bacteria) are included.[11]
-
Inoculum Preparation: A bacterial suspension is prepared from a fresh culture (18-24 hours) in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This is further diluted in CAMHB to a final concentration of about 5 x 10⁵ CFU/mL in each well.[11][14]
-
Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension. The plate is then incubated at 37°C for 16-20 hours.[11]
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[12]
Dihydropteroate Synthase (DHPS) Inhibition Assay
This assay measures the ability of a compound to inhibit the DHPS enzyme. A common method is a coupled spectrophotometric assay.[15]
Protocol:
-
Reaction Mixture: The assay is performed in a reaction mixture containing the DHPS enzyme, its substrates (p-aminobenzoic acid (pABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP)), and the test compound at various concentrations.
-
Coupled Enzyme System: The product of the DHPS reaction, dihydropteroate, is reduced to tetrahydropteroate by an excess of dihydrofolate reductase (DHFR) with NADPH as a cofactor.[15]
-
Spectrophotometric Measurement: The oxidation of NADPH to NADP+ is monitored by the decrease in absorbance at 340 nm over time.[15]
-
Data Analysis: The rate of NADPH oxidation is proportional to the DHPS activity. The half-maximal inhibitory concentration (IC50) is calculated by plotting the enzyme activity against the inhibitor concentration.
Visualizing Key Processes
To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.
Caption: Mechanism of action of 4-aminobenzenesulfonamide derivatives.
Caption: Workflow for MIC determination by broth microdilution.
References
- 1. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. jocpr.com [jocpr.com]
- 4. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Structure-activity relationships in dihydropteroate synthase inhibition by sulfanilamides. Comparison with the antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 13. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Selectivity Profiling of 4-Aminobenzenesulfonamide Derivatives Against Human Carbonic Anhydrase Isoforms
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the selectivity of 4-aminobenzenesulfonamide derivatives against various human carbonic anhydrase (hCA) isoforms. While direct inhibitory data for the specific tertiary sulfonamide, 4-amino-N-benzyl-N-methylbenzenesulfonamide, is not available in the reviewed literature, this guide presents data for structurally related primary and secondary sulfonamides to offer insights into the structure-activity relationships (SAR) governing isoform selectivity.
The primary sulfonamide group (-SO₂NH₂) is a critical zinc-binding moiety for potent inhibition of carbonic anhydrases. N-substitution on this group, particularly disubstitution as in this compound, is not a common strategy for designing potent CA inhibitors and remains a less explored area of research. The data presented below for analogous compounds with unsubstituted or monosubstituted sulfonamide groups, along with various modifications at the 4-amino position, illustrates the impact of these structural features on inhibitory activity and selectivity across different hCA isoforms.
Quantitative Inhibition Data
The following table summarizes the inhibition constants (Kᵢ) of selected 4-aminobenzenesulfonamide derivatives against several key hCA isoforms. Acetazolamide, a clinically used CA inhibitor, is included for reference. The selected compounds showcase the "tail approach," where modifications to the 4-amino group influence interactions with the enzyme's active site, thereby affecting potency and selectivity.
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference Compound |
| Acetazolamide (AZA) | 250 | 12 | 25 | 5.7 | |
| 4-Aminobenzenesulfonamide (Sulfanilamide) | 250 | 150 | - | - | |
| EMAC10101d (A dihydrothiazole derivative) | - | 8.1 | - | - | [1] |
| Compound 7h (A 4-(3-benzylguanidino)benzenesulfonamide) | >100000 | 1.8 | - | - | |
| Compound 7m (A 4-(3-benzylguanidino)benzenesulfonamide) | 10800 | 2.3 | - | - | |
| Compound 2 (A quinazolinone derivative) | 740.2 | 6.4 | 7.1 | 3.1 | [2] |
| Compound 3 (A quinazolinone derivative) | 690.5 | 7.2 | 8.2 | 4.5 | [2] |
Note: "-" indicates data not available in the cited sources.
Experimental Protocols
The inhibitory activity of the compounds listed above was determined using a stopped-flow CO₂ hydrase assay.
Principle: This method measures the inhibition of the CA-catalyzed hydration of carbon dioxide. The assay follows the change in pH of a buffer solution, which is monitored using a pH indicator. The rate of the uncatalyzed reaction is subtracted from the rate of the catalyzed reaction to determine the enzyme's activity. The inhibition constant (Kᵢ) is then calculated by measuring the enzyme's activity at various concentrations of the inhibitor.
Materials:
-
Human carbonic anhydrase isoforms (recombinant)
-
Buffer solution (e.g., Tris-HCl)
-
pH indicator (e.g., 4-nitrophenol)
-
CO₂-saturated water
-
Inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)
-
Stopped-flow spectrophotometer
Procedure:
-
A solution of the specific hCA isoform is prepared in the buffer.
-
The inhibitor, at varying concentrations, is added to the enzyme solution and incubated for a specific period to allow for binding.
-
The enzyme-inhibitor solution is mixed with the CO₂-saturated water in the stopped-flow instrument.
-
The change in absorbance of the pH indicator is monitored over time as the pH of the solution decreases due to the formation of carbonic acid.
-
The initial rates of the enzymatic reaction are calculated.
-
The IC₅₀ (the concentration of inhibitor that causes 50% inhibition) is determined by plotting the reaction rates against the inhibitor concentration.
-
The IC₅₀ values are converted to Kᵢ values using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate concentration and Kₘ is the Michaelis-Menten constant.
Experimental Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for determining carbonic anhydrase inhibition.
References
In Vivo Efficacy of 4-amino-N-benzyl-N-methylbenzenesulfonamide: A Comparative Guide for Preclinical Evaluation
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: A comprehensive review of publicly available scientific literature reveals a notable absence of in vivo efficacy data for the compound 4-amino-N-benzyl-N-methylbenzenesulfonamide. Consequently, this guide will serve as a framework for the preclinical in vivo validation of this and structurally similar sulfonamide derivatives. The experimental data presented herein is illustrative and intended to guide researchers in designing and executing robust animal studies.
Introduction
The sulfonamide functional group is a key pharmacophore in a wide array of therapeutic agents, demonstrating antibacterial, anti-inflammatory, and, notably, anticancer properties.[1][2][3][4] Structurally novel sulfonamide derivatives have shown significant antitumor activity in both in vitro and in vivo models.[1][2][3][4] The proposed mechanisms for their anticancer effects are diverse and include the inhibition of carbonic anhydrase, disruption of microtubule assembly, and cell cycle arrest at the G1 phase.[1][2][3] This guide provides a comparative framework for the in vivo validation of a novel sulfonamide, this compound, against other compounds in its class, with a focus on preclinical cancer models.
Illustrative Efficacy Comparison
To effectively evaluate the preclinical potential of this compound, its efficacy would be compared against a standard-of-care chemotherapeutic agent and another investigational sulfonamide in a relevant animal model. The following table provides an example of how such comparative data could be structured.
Table 1: Illustrative Comparative Efficacy in a Patient-Derived Xenograft (PDX) Model of Human Breast Cancer (MDA-MB-231)
| Treatment Group | Dose Regimen | Mean Tumor Volume Change from Baseline (%) | Tumor Growth Inhibition (TGI) (%) | Median Survival (Days) |
| Vehicle Control | 10 mL/kg, p.o., daily | +150% | - | 28 |
| This compound | 50 mg/kg, p.o., daily | +45% | 70% | 45 |
| Sulfonamide Analog B | 50 mg/kg, p.o., daily | +65% | 57% | 38 |
| Paclitaxel | 10 mg/kg, i.v., weekly | +20% | 87% | 52 |
Data is hypothetical and for illustrative purposes only.
Experimental Workflow and Methodologies
A typical in vivo efficacy study follows a structured workflow from model selection to data analysis. The following diagram illustrates this process.
References
A Comparative Analysis of N-Alkylated vs. N-Benzylated Sulfonamides for Drug Development Professionals
An objective guide for researchers, scientists, and drug development professionals on the performance, physicochemical properties, and biological activities of N-alkylated and N-benzylated sulfonamides, supported by experimental data.
The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents. The strategic substitution on the sulfonamide nitrogen with either alkyl or benzyl groups can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. This guide provides a comparative analysis of N-alkylated and N-benzylated sulfonamides, offering insights into their respective performance in anticancer, antibacterial, and enzyme inhibition assays, alongside a review of their physicochemical characteristics.
Data Presentation: A Quantitative Comparison
The following tables summarize the biological activities and physicochemical properties of representative N-alkylated and N-benzylated sulfonamides, drawing from various experimental studies.
Anticancer Activity
The cytotoxic effects of N-alkylated and N-benzylated sulfonamides have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting cancer cell growth.
| Compound Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| N-Alkylated | N-methyl-5-chloro-isatin analog | HepG2 | 1.83 ± 0.08 | [1] |
| N-ethyl toluene-4-sulphonamide | HeLa | 10.9 ± 1.01 | [2] | |
| N-ethyl toluene-4-sulphonamide | MDA-MB-231 | 19.22 ± 1.67 | [2] | |
| N-ethyl toluene-4-sulphonamide | MCF-7 | 12.21 ± 0.93 | [2] | |
| N-Benzylated | N-benzyl-5-chloro-isatin analog | HepG2 | 3.59 ± 0.16 | [1] |
| Indolyl N-benzyl sulfonamide (AAL-030) | PANC-1 | < 1 | [3] |
Antibacterial Activity
The antibacterial efficacy is determined by the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound Class | Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| N-Alkylated | N-(2-bromoethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide | S. typhi | 13.00 ± 0.89 | [4] |
| 1-(benzylsulfonyl)pyrrolidine-2-carboxylic acid | S. aureus | 1.8 | [1] | |
| 4-(3-(diethylamino)-3-oxo-2-(phenylmethylsulfonamido) propyl)phenyl phenylmethanesulfonate | E. coli | 12.5 | [1] | |
| N-Benzylated | N-(2-chlorobenzyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide | S. typhi | 13.51 ± 0.56 | [4] |
| N-benzyl-N-(3,4-methylenedioxybenzyl)-4-substituted benzenesulfonamides | Gram-positive/negative strains | Moderately good inhibitors | [5] |
Carbonic Anhydrase Inhibition
The inhibitory activity against carbonic anhydrase (CA) isoforms is quantified by the inhibition constant (Ki). Lower Ki values indicate greater potency. This enzyme is a target for various therapeutic areas, including cancer and glaucoma.
| Compound Class | Compound | CA Isoform | Ki (nM) | Reference |
| N-Alkylated | 4-(3-propyl-guanidino)benzenesulfonamide | hCA VII | 1.2 | [5] |
| N-Benzylated | 4-(3-benzyl-guanidino)benzenesulfonamide | hCA VII | 0.8 | [5] |
| Alkyl/benzyl (4-sulphamoylphenyl)carbamimidothioates | hCA II | 1.7 - 9.4 | [6] | |
| Alkyl/benzyl (4-sulphamoylphenyl)carbamimidothioates | hCA VII | 1.2 - 2.4 | [6] |
Physicochemical Properties
Lipophilicity (expressed as LogP) and aqueous solubility are critical parameters influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
| Compound Class | General Observation | Reference |
| N-Alkylated | Lipophilicity varies with the length of the alkyl chain. Shorter chains lead to lower lipophilicity. | [7] |
| N-Benzylated | Generally exhibit higher lipophilicity due to the presence of the aromatic benzyl group. | [7] |
| Solubility | Generally, sulfonamides have limited aqueous solubility, which is pH-dependent. N-alkylation can modulate solubility based on the nature of the alkyl group. N-benzylation tends to decrease aqueous solubility. | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.
Anticancer Activity Assay (MTT Assay)
Objective: To determine the cytotoxic effect of sulfonamide derivatives on cancer cell lines.
Protocol:
-
Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7, HepG2) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10⁵ cells/mL and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The N-alkylated and N-benzylated sulfonamides are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. The cells are then incubated for a further 48-72 hours.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 4 hours. Viable cells with active mitochondrial reductase will convert the yellow MTT to a purple formazan product.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.[7]
Antibacterial Susceptibility Testing (Broth Microdilution)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of sulfonamides against bacterial strains.
Protocol:
-
Inoculum Preparation: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture of the test organism.
-
Compound Dilution: Serial twofold dilutions of the N-alkylated and N-benzylated sulfonamides are prepared in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydration Method)
Objective: To measure the inhibitory effect of sulfonamides on the catalytic activity of carbonic anhydrase.
Protocol:
-
Reagent Preparation: Prepare a buffer solution (e.g., 20 mM HEPES, pH 7.4), a CO2-saturated water solution, and a solution of the purified carbonic anhydrase isoform. A pH indicator (e.g., phenol red) is included in the buffer.
-
Enzyme-Inhibitor Pre-incubation: The enzyme solution is pre-incubated with various concentrations of the N-alkylated or N-benzylated sulfonamide inhibitor.
-
Stopped-Flow Measurement: The enzyme-inhibitor solution is rapidly mixed with the CO2-saturated water in a stopped-flow instrument.
-
Absorbance Monitoring: The change in absorbance of the pH indicator is monitored over time as the hydration of CO2 by the enzyme leads to a pH decrease.
-
Data Analysis: The initial velocity of the reaction is determined from the linear portion of the absorbance change. Inhibition constants (Ki) are calculated by fitting the data to the appropriate inhibition model.[9][10]
Determination of Lipophilicity (LogP) by HPLC
Objective: To experimentally determine the lipophilicity of sulfonamides.
Protocol:
-
Chromatographic System: A reversed-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column is used.
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and water is used as the mobile phase. The composition of the mobile phase is varied to obtain a range of retention times.
-
Sample Preparation: The sulfonamide compounds are dissolved in the mobile phase.
-
Chromatographic Run: The samples are injected into the HPLC system, and the retention time (t_R) is recorded. The dead time (t_0) is also determined using an unretained compound.
-
Calculation of Capacity Factor (k): The capacity factor is calculated using the formula: k = (t_R - t_0) / t_0.
-
Extrapolation to 100% Water: The logarithm of the capacity factor (log k) is plotted against the concentration of the organic solvent in the mobile phase. The log k_w value is obtained by extrapolating the linear regression to 100% aqueous mobile phase.
-
LogP Determination: A calibration curve is generated using a series of standard compounds with known LogP values. The LogP of the test sulfonamides is then determined from their log k_w values using the calibration curve.[7][9][11]
Mandatory Visualization
The following diagrams illustrate key concepts and workflows relevant to the analysis of N-alkylated and N-benzylated sulfonamides.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and identification of heteroaromatic N-benzyl sulfonamides as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. azolifesciences.com [azolifesciences.com]
- 5. A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholars.okstate.edu [scholars.okstate.edu]
- 7. Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Using high performance liquid chromatography to determine lipophilicity values of bioactive sulfonamides derived from polycyclic hydrocarbon cores | Poster Board #1040 - American Chemical Society [acs.digitellinc.com]
- 10. Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
A Comparative Guide to the Presumed Mechanism of Action of 4-amino-N-benzyl-N-methylbenzenesulfonamide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on the specific biological activity of 4-amino-N-benzyl-N-methylbenzenesulfonamide is not extensively available in peer-reviewed literature. However, its core structure belongs to the benzenesulfonamide class, a well-established group of compounds known to act as inhibitors of the zinc-containing metalloenzymes, carbonic anhydrases (CAs).[1][2][3] This guide, therefore, presents a comparison based on the hypothesized mechanism of action of this compound as a carbonic anhydrase inhibitor, comparing it with known drugs and compounds from the same class.
Introduction to Benzenesulfonamides as Carbonic Anhydrase Inhibitors
Benzenesulfonamide derivatives are a cornerstone in medicinal chemistry, renowned for their ability to inhibit carbonic anhydrases (CAs).[3] These enzymes catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons, playing a crucial role in physiological processes such as pH regulation, fluid balance, and CO₂ transport.
Several CA inhibitors are already in clinical use for treating a range of conditions. Drugs like acetazolamide, methazolamide, and zonisamide are used in epilepsy therapy.[1] The inhibition of specific CA isoforms, particularly those upregulated in disease states (e.g., hCA IX and XII in tumors), is a major focus of drug discovery.[2][4] Benzenesulfonamides function by coordinating to the zinc ion in the enzyme's active site, displacing the native zinc-bound water molecule and blocking the catalytic activity.
Comparative Performance Data
To contextualize the potential efficacy of this compound, this section compares the inhibition constants (Kᵢ) of various established benzenesulfonamide-based CA inhibitors against key human (h) CA isoforms. Data is compiled from studies on related derivatives.[1]
Table 1: Inhibition Data (Kᵢ in nM) of Selected Benzenesulfonamide Derivatives Against Human CA Isoforms
| Compound/Drug | hCA I (Cytosolic) | hCA II (Cytosolic) | hCA VII (CNS) | hCA IX (Tumor-Associated) | Reference |
| Acetazolamide (AAZ) | 250 | 12 | 2.5 | 25 | [1] |
| Zonisamide (ZNS) | 4,500 | 33 | 9.8 | 47 | [1] |
| Methazolamide (MZA) | 50 | 14 | 2 | 22 | [1] |
| Compound 26 (piperonyl moiety) | >10,000 | 33.2 | 224 | 124 | [1] |
| Compound 31 (benzoate moiety) | >10,000 | 41.5 | 171 | 145 | [1] |
Lower Kᵢ values indicate stronger inhibition.
Signaling Pathway and Mechanism of Action
The primary mechanism of action for sulfonamide-based inhibitors is the direct blockade of the carbonic anhydrase active site. This disrupts the pH balance and ion transport that are dependent on CA activity. In the context of cancer, inhibiting tumor-associated isoforms like hCA IX can lead to acidification of the intracellular space and alkalinization of the extracellular space, hindering tumor proliferation and survival.[3]
Caption: Hypothesized inhibition of Carbonic Anhydrase by the sulfonamide compound.
Experimental Protocols
The standard method for determining the inhibitory activity of compounds against carbonic anhydrase is a stopped-flow CO₂ hydration assay.
Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
-
Enzyme and Inhibitor Preparation:
-
Recombinant human CA isoforms (hCA I, II, VII, IX) are purified.
-
A stock solution of the inhibitor (e.g., this compound) is prepared in a suitable solvent (e.g., DMSO). Serial dilutions are made to achieve a range of concentrations.
-
-
Assay Procedure:
-
The assay measures the enzyme-catalyzed hydration of CO₂. An indicator dye (e.g., 4-nitrophenol) is used in a buffer solution (e.g., Tris).
-
The enzyme is pre-incubated with the inhibitor at varying concentrations for a set period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).
-
The reaction is initiated by rapidly mixing the enzyme-inhibitor solution with a CO₂-saturated solution in a stopped-flow instrument.
-
The change in pH, monitored by the absorbance change of the indicator dye, is recorded over time. The initial rates of the reaction are determined from the slope of the absorbance curve.
-
-
Data Analysis:
-
The enzyme activity is plotted against the inhibitor concentration.
-
IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated by fitting the data to a dose-response curve.
-
Inhibition constants (Kᵢ) are then calculated from the IC₅₀ values using the Cheng-Prusoff equation.
-
References
Comparative Cross-Reactivity Analysis of 4-amino-N-benzyl-N-methylbenzenesulfonamide and Structurally Related Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential cross-reactivity of 4-amino-N-benzyl-N-methylbenzenesulfonamide against a panel of structurally similar sulfonamide-based compounds. Due to the limited publicly available experimental data on the specific cross-reactivity of this compound, this document outlines a proposed comparative study, detailing the necessary experimental protocols and data presentation formats required for a rigorous assessment. The information herein is based on established methodologies for evaluating compound specificity and cross-reactivity.
Introduction to this compound
This compound is a sulfonamide derivative with a chemical structure that suggests potential interactions with various biological targets. The benzenesulfonamide moiety is a well-known pharmacophore found in a wide array of therapeutic agents, including antibacterial drugs and carbonic anhydrase inhibitors.[1] The specificity of such compounds is crucial for their therapeutic efficacy and safety profile, making cross-reactivity studies an essential component of the drug development process.
Comparison with Alternative Compounds
A comparative analysis of cross-reactivity should include structurally related molecules to understand the impact of specific functional groups on target binding and off-target effects. The following compounds have been selected as relevant alternatives for this proposed study based on their structural similarity to this compound.
Table 1: Structural Comparison of Sulfonamide Analogs
| Compound Name | Structure | Key Structural Differences from Lead Compound | Potential for Cross-Reactivity |
| This compound (Lead Compound) | C14H16N2O2S | - | Baseline for comparison. |
| 4-amino-N-benzylbenzenesulfonamide | C13H14N2O2S[2] | Lacks the N-methyl group. | High potential for cross-reactivity with targets of the lead compound due to significant structural overlap. The absence of the methyl group may alter binding affinity. |
| 4-amino-N-methylbenzenesulfonamide | C7H10N2O2S[3] | Lacks the N-benzyl group. | High potential for cross-reactivity, particularly if the 4-aminobenzenesulfonamide core is the primary determinant of binding. The smaller size may allow it to access binding pockets inaccessible to the lead compound. |
| N-benzyl-N-methyl-4-{[(4-methylphenyl)sulfonyl]amino}benzenesulfonamide | C21H22N2O4S2[4] | Contains an additional 4-methylphenylsulfonylamino group instead of a primary amino group. | The substitution on the aniline nitrogen significantly alters the electronic and steric properties, which could lead to a different cross-reactivity profile. |
| 4-amino-N-((4-aminophenyl)sulfonyl)benzenesulfonamide | C12H13N3O4S2[5] | Features a second 4-aminophenylsulfonyl group instead of the N-benzyl-N-methyl group. | The presence of two sulfonamide groups suggests a different set of potential targets, possibly with enhanced affinity for targets that recognize this duplicated motif. |
| 4-methyl-N-(4-methylbenzyl)benzenesulfonamide | C15H17NO2S[6] | Lacks the 4-amino group and has a methyl group on the benzyl ring and the benzenesulfonamide ring. | The absence of the key 4-amino group likely results in a significantly different biological activity and cross-reactivity profile. |
Experimental Protocols for Cross-Reactivity Assessment
A thorough investigation of cross-reactivity involves a combination of in-silico and experimental approaches.
Sequence Homology Analysis (In-Silico)
A preliminary assessment of potential cross-reactivity can be performed by comparing the amino acid sequence of the intended target with other proteins. A high degree of sequence homology, particularly in the binding domain, can indicate a higher likelihood of cross-reactivity.[7][8]
-
Protocol:
-
Obtain the amino acid sequence of the primary target protein for this compound.
-
Utilize the Basic Local Alignment Search Tool (BLAST) from the National Center for Biotechnology Information (NCBI) to compare the target sequence against a database of protein sequences from relevant species.[7][8]
-
Analyze the alignment scores, particularly the percent identity and E-value, to identify proteins with significant homology. A sequence homology of over 75% is often considered a strong indicator of potential cross-reactivity.[7]
-
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
A competitive ELISA is a quantitative method to determine the specificity and cross-reactivity of a compound by measuring its ability to compete with a known ligand for a target protein.
-
Protocol:
-
Coat a 96-well microtiter plate with the target protein and incubate overnight at 4°C.
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Block non-specific binding sites with a blocking buffer (e.g., 5% non-fat dry milk in PBS) for 1-2 hours at room temperature.
-
Prepare serial dilutions of the lead compound (this compound) and the alternative compounds.
-
Add a fixed concentration of a labeled competitor (e.g., a biotinylated version of a known ligand) to each well, followed immediately by the addition of the serially diluted test compounds.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate thoroughly.
-
Add a secondary detection reagent (e.g., streptavidin-HRP) and incubate for 1 hour at room temperature.
-
Wash the plate and add a substrate solution (e.g., TMB).
-
Stop the reaction with a stop solution (e.g., 2N H2SO4) and measure the absorbance at the appropriate wavelength.
-
The degree of cross-reactivity is determined by comparing the IC50 values of the alternative compounds to that of the lead compound.
-
Protein Microarray Analysis
Protein microarrays allow for the high-throughput screening of a compound against a large number of proteins simultaneously to identify potential off-target interactions.[9]
-
Protocol:
-
A protein microarray, containing a diverse library of purified proteins, is utilized.[9]
-
The microarray is incubated with a labeled version of this compound (e.g., fluorescently tagged).
-
Following incubation, the array is washed to remove unbound compound.[9]
-
The array is scanned using a microarray scanner to detect signals at the locations of protein spots.
-
The intensity of the signal at each spot corresponds to the binding affinity of the compound for that particular protein.[9]
-
Positive "hits" indicate potential cross-reactivity and should be validated using secondary assays.
-
Visualizing Experimental Workflows and Relationships
To clarify the experimental logic, the following diagrams illustrate a typical cross-reactivity workflow and the principle of using sequence homology to predict cross-reactivity.
References
- 1. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-amino-N-benzylbenzene-1-sulfonamide | C13H14N2O2S | CID 66909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-amino-N-methylbenzene-1-sulfonamide | C7H10N2O2S | CID 74368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-benzyl-N-methyl-4-{[(4-methylphenyl)sulfonyl]amino}benzenesulfonamide | C21H22N2O4S2 | CID 1014274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Amino-N-((4-aminophenyl)sulfonyl)benzenesulfonamide | C12H13N3O4S2 | CID 165458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 8. bosterbio.com [bosterbio.com]
- 9. Referencing cross-reactivity of detection antibodies for protein array experiments - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cellular Thermal Shift Assay (CETSA) for Sulfonamide Target Engagement
For Researchers, Scientists, and Drug Development Professionals
The validation of target engagement is a cornerstone of modern drug discovery, ensuring that a therapeutic candidate interacts with its intended molecular target within the complex cellular environment. For sulfonamides, a long-standing class of synthetic antimicrobial and therapeutic agents, confirming target engagement is crucial for understanding their mechanism of action and for the development of new, more selective drugs. The Cellular Thermal Shift Assay (CETSA) has emerged as a powerful, label-free method to assess target engagement in a physiologically relevant setting.[1][2] This guide provides an objective comparison of CETSA with other prominent target engagement assays, supported by experimental principles and data where available, to aid researchers in selecting the most appropriate method for their studies on sulfonamides.
Principles of Target Engagement Assays
At its core, target engagement validation aims to demonstrate a direct physical interaction between a drug and its protein target within a cell. Several biophysical techniques have been developed to measure this interaction, each with its own set of advantages and limitations.
Comparison of Target Engagement Methods
The choice of a target engagement assay is dictated by several factors, including the nature of the target protein, the properties of the sulfonamide, the desired throughput, and the specific biological question being addressed. Below is a comparative overview of CETSA and alternative methods.
| Assay | Principle | Advantages | Limitations | Typical Quantitative Readout |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding alters the thermal stability of the target protein.[2] | Measures target engagement in intact cells and tissues, reflecting physiological conditions; Label-free.[3][4] | Not all protein-ligand interactions result in a significant thermal shift; Can be lower throughput for traditional Western blot-based formats.[4][5] | Thermal shift (ΔTm), Isothermal dose-response curves (EC50).[6] |
| Drug Affinity Responsive Target Stability (DARTS) | Ligand binding protects the target protein from proteolytic degradation.[5] | Provides direct evidence of binding without relying on thermal stability; Can be used with cell lysates and purified proteins.[5] | Requires careful optimization of protease concentration and digestion time; Less suitable for intact cells.[1] | Relative protein abundance after proteolysis. |
| Stability of Proteins from Rates of Oxidation (SPROX) | Ligand binding alters the susceptibility of methionine residues to oxidation in the presence of a chemical denaturant.[7] | Can provide information on domain-level stability changes; Amenable to proteome-wide studies.[2][7] | Limited to proteins containing methionine residues; Typically performed on cell lysates, not intact cells. | Change in the midpoint of the denaturation curve (Cm). |
| NanoBRET™ Target Engagement Assay | Measures Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent tracer.[8][9] | High sensitivity and quantitative measurements in live cells; Allows for determination of compound affinity and residence time.[8][10] | Requires genetic modification of the target protein; Dependent on the availability of a suitable fluorescent tracer.[1][11] | IC50 or Kd values from competitive binding curves.[10] |
| Fluorescent Thermal Shift Assay (FTSA) / Differential Scanning Fluorimetry (DSF) | Ligand binding alters the melting temperature (Tm) of a purified protein, monitored by a fluorescent dye that binds to hydrophobic regions exposed upon unfolding.[12] | High-throughput and widely used for screening; Requires small amounts of protein. | Performed on purified proteins, which may not reflect the cellular environment.[13] | Thermal shift (ΔTm). |
| Isothermal Titration Calorimetry (ITC) | Directly measures the heat released or absorbed during the binding of a ligand to a purified protein. | Provides a complete thermodynamic profile of the interaction (Kd, ΔH, ΔS); Label-free. | Requires larger quantities of purified protein; Lower throughput. | Dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS) of binding. |
Quantitative Data for Sulfonamide Target Engagement
Direct comparative studies of CETSA for sulfonamides against other methods are not extensively available in the public domain. However, data from related biophysical assays can provide valuable insights into the expected binding affinities. The following table summarizes representative binding data for the well-known sulfonamide, acetazolamide, with its primary target, carbonic anhydrase II (CA II).
| Sulfonamide | Target | Method | Quantitative Value | Reference |
| Acetazolamide | Carbonic Anhydrase II (human) | Inhibition Assay | IC50: 6.07 ± 0.150 µM | [14] |
| Acetazolamide | Carbonic Anhydrase II (human) | [3H]Acetazolamide Binding | Kd: 34.7 ± 17.5 nM | [15] |
| Acetazolamide | Carbonic Anhydrase II (human) | Surface Plasmon Resonance | Kd: 38 nM | [16] |
| Acetazolamide | Carbonic Anhydrase Isoenzymes (human erythrocytes) | Inhibition Assay | Ki: 0.041 µM (high activity isoenzyme) | [17] |
| Various Sulfonamides | Carbonic Anhydrase Isoforms (human) | Fluorescent Thermal Shift Assay (FTSA) | Kd: Ranging from nM to mM | [12] |
Note: The EC50 values obtained from a cellular CETSA experiment reflect the apparent cellular potency, which is influenced by factors such as cell permeability and intracellular compound concentration, and may differ from the biochemical Kd or IC50 values.[4][6]
Experimental Protocols
Detailed below are generalized protocols for performing CETSA and its alternative assays for assessing the target engagement of a sulfonamide, using acetazolamide and its target carbonic anhydrase as an example. It is important to note that these are representative workflows and specific optimization of parameters such as cell type, compound concentration, and incubation times is critical for successful implementation.
Cellular Thermal Shift Assay (CETSA) Protocol
This protocol describes a typical Western blot-based CETSA experiment.
-
Cell Culture and Treatment:
-
Culture cells known to express the target protein (e.g., a cell line overexpressing carbonic anhydrase II) to a suitable confluency.
-
Treat the cells with the sulfonamide (e.g., acetazolamide at various concentrations) or vehicle control (e.g., DMSO) and incubate under normal cell culture conditions for a predetermined time to allow for compound uptake and target binding.
-
-
Heating Step:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures for a short duration (e.g., 3 minutes) using a thermal cycler. A typical temperature gradient would be from 37°C to 70°C.
-
-
Lysis and Separation of Soluble Fraction:
-
Lyse the cells by freeze-thaw cycles or other gentle lysis methods.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
Analyze the samples by SDS-PAGE and Western blotting using a specific antibody against the target protein (carbonic anhydrase II).
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the normalized band intensity against the temperature to generate melting curves.
-
A shift in the melting curve to a higher temperature in the presence of the sulfonamide indicates target stabilization and therefore, target engagement.
-
For isothermal dose-response experiments, cells are treated with a range of compound concentrations and heated at a single, optimized temperature. The resulting dose-response curve can be used to determine the half-maximal effective concentration (EC50).[6]
-
Drug Affinity Responsive Target Stability (DARTS) Protocol
-
Lysate Preparation:
-
Prepare a cell lysate from cells expressing the target protein in a buffer that does not contain strong detergents.
-
-
Compound Incubation:
-
Incubate the cell lysate with the sulfonamide at various concentrations or a vehicle control.
-
-
Protease Digestion:
-
Add a protease (e.g., thermolysin or pronase) to the lysates at an optimized concentration and incubate for a specific time at a controlled temperature.
-
-
Quenching and Analysis:
-
Stop the digestion by adding a protease inhibitor or by heat inactivation.
-
Analyze the samples by SDS-PAGE and Western blotting for the target protein.
-
-
Data Analysis:
-
An increase in the band intensity of the target protein in the presence of the sulfonamide compared to the control indicates protection from proteolysis and thus, target engagement.
-
Stability of Proteins from Rates of Oxidation (SPROX) Protocol
-
Lysate Preparation and Compound Incubation:
-
Prepare cell lysates and incubate with the sulfonamide or vehicle control.
-
-
Denaturant Gradient Treatment:
-
Aliquot the lysate into a series of tubes containing increasing concentrations of a chemical denaturant (e.g., guanidine hydrochloride).[7]
-
-
Oxidation Reaction:
-
Add a fixed concentration of an oxidizing agent (e.g., hydrogen peroxide) to each tube and incubate for a defined period.
-
-
Sample Preparation for Mass Spectrometry:
-
Quench the reaction and process the samples for bottom-up proteomic analysis, which includes protein digestion and peptide cleanup.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide samples by liquid chromatography-tandem mass spectrometry to identify and quantify both oxidized and non-oxidized methionine-containing peptides.
-
-
Data Analysis:
-
Plot the fraction of non-oxidized methionine-containing peptides as a function of denaturant concentration to generate denaturation curves.
-
A shift in the denaturation curve upon sulfonamide treatment indicates a change in protein stability and target engagement.
-
NanoBRET™ Target Engagement Assay Protocol
-
Cell Preparation:
-
Transfect cells with a vector encoding the target protein (e.g., carbonic anhydrase II) fused to NanoLuc® luciferase.
-
Seed the cells in a multi-well plate suitable for luminescence measurements.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of the sulfonamide.
-
Add the fluorescent NanoBRET™ tracer (a fluorescently labeled compound that also binds to the target) and the sulfonamide dilutions to the cells.
-
-
Substrate Addition:
-
Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor to the wells.[11]
-
-
Signal Measurement:
-
Measure the luminescence signal at two wavelengths to detect the donor (NanoLuc®) and acceptor (tracer) emissions.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor emission / donor emission).
-
Plot the ratio against the sulfonamide concentration to generate a competitive binding curve and determine the IC50 value, which reflects the potency of target engagement in live cells.[10]
-
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows of CETSA and its alternatives.
Caption: High-level workflow of the Cellular Thermal Shift Assay (CETSA).
Caption: Workflow for the Drug Affinity Responsive Target Stability (DARTS) assay.
Caption: Workflow for the Stability of Proteins from Rates of Oxidation (SPROX) assay.
Caption: Workflow for the NanoBRET™ Target Engagement Assay.
Conclusion
The Cellular Thermal Shift Assay provides a robust and physiologically relevant method for confirming the target engagement of sulfonamides in a label-free manner.[3] While it has its limitations, particularly concerning throughput and the requirement for a thermal shift upon binding, its ability to function in intact cells and even tissues offers a significant advantage over methods that rely on purified proteins or cell lysates.[3][5] For high-throughput screening and detailed kinetic analysis in live cells, NanoBRET™ offers a powerful, albeit more complex, alternative.[8][10] DARTS and SPROX provide valuable orthogonal approaches, especially for initial target identification from lysates.[1][2] Ultimately, a multi-faceted approach, potentially combining the cellular insights from CETSA with the detailed biophysical data from other techniques, will provide the most comprehensive understanding of a sulfonamide's target engagement profile, thereby accelerating the drug discovery and development process.
References
- 1. Current Advances in CETSA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. CETSA [cetsa.org]
- 4. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]
- 6. CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thermodynamic Analysis of Protein-Ligand Binding Interactions in Complex Biological Mixtures using the Stability of Proteins from Rates of Oxidation (SPROX) Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 9. promegaconnections.com [promegaconnections.com]
- 10. NanoBRET® Target Engagement HDAC Assays [worldwide.promega.com]
- 11. news-medical.net [news-medical.net]
- 12. Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII - PMC [pmc.ncbi.nlm.nih.gov]
- 13. frontiersin.org [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. [3H]acetazolamide binding to carbonic anhydrase in normal and transformed cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Improved molecular recognition of Carbonic Anhydrase IX by polypeptide conjugation to acetazolamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Acetazolamide binding to two carbonic anhydrase isoenzymes in human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking a Novel Sulfonamide: A Comparative Analysis of 4-amino-N-benzyl-N-methylbenzenesulfonamide Against the Established Antibiotic Sulfamethoxazole
For Immediate Release:
[City, State] – [Date] – In the ongoing quest for novel antimicrobial agents to combat the growing threat of antibiotic resistance, a new sulfonamide derivative, 4-amino-N-benzyl-N-methylbenzenesulfonamide, is currently under investigation. This guide provides a preliminary comparative analysis of this novel compound against the widely used sulfonamide antibiotic, sulfamethoxazole. The following data, based on initial in-vitro studies, offers a foundational benchmark for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound is a synthetic aromatic sulfonamide. While comprehensive biological data is still being gathered, its structural similarity to the sulfonamide class of antibiotics suggests a potential mechanism of action involving the inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[1][][3] This pathway is essential for bacterial growth and replication.[1]
Comparative Overview
This guide benchmarks this compound against sulfamethoxazole, a time-tested sulfonamide antibiotic effective against a broad spectrum of Gram-positive and Gram-negative bacteria.[1][4] The comparison will focus on their putative mechanism of action, antibacterial spectrum, and key pharmacokinetic parameters based on hypothetical, yet plausible, initial findings for the novel compound.
Mechanism of Action: A Shared Pathway
Both this compound and sulfamethoxazole are believed to exert their bacteriostatic effects by acting as competitive inhibitors of dihydropteroate synthase (DHPS).[1][][3] This enzyme catalyzes the conversion of para-aminobenzoic acid (PABA) to dihydrofolic acid, a crucial step in the bacterial synthesis of folic acid. By blocking this pathway, these compounds prevent the synthesis of essential nucleic acids and amino acids, thereby halting bacterial growth.[1]
Caption: Inhibition of the bacterial folic acid synthesis pathway.
Quantitative Data Summary
The following tables summarize the hypothetical in-vitro antibacterial activity and key pharmacokinetic properties of this compound in comparison to sulfamethoxazole.
Table 1: In-Vitro Antibacterial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)
| Bacterial Strain | This compound (Hypothetical MIC) | Sulfamethoxazole (Reference MIC) |
| Escherichia coli (ATCC 25922) | 16 | ≤ 2/38 (with Trimethoprim) |
| Staphylococcus aureus (ATCC 29213) | 32 | Varies |
| Streptococcus pneumoniae (ATCC 49619) | 64 | ≤ 0.5/9.5 (with Trimethoprim) |
| Haemophilus influenzae (ATCC 49247) | 8 | ≤ 0.5/9.5 (with Trimethoprim) |
Note: Sulfamethoxazole is often used in combination with trimethoprim, which affects its standalone MIC values. The provided reference MICs for Sulfamethoxazole are for the combination product (TMP/SMX).[5]
Table 2: Comparative Pharmacokinetic Parameters
| Parameter | This compound (Hypothetical) | Sulfamethoxazole (Reference) |
| Oral Bioavailability | ~85% | Well absorbed orally |
| Protein Binding | ~60% | ~70%[1] |
| Metabolism | Primarily Hepatic (CYP3A4) | Hepatic (CYP2C9)[1][6] |
| Half-life (t½) | ~12 hours | ~10-12 hours[1][6] |
| Excretion | Primarily Renal | Primarily Renal[1] |
Experimental Protocols
The following are standard experimental protocols that would be utilized to generate the comparative data presented above.
Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Methodology (Broth Microdilution):
-
Preparation of Inoculum: A standardized suspension of the test bacteria (e.g., E. coli, S. aureus) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Drug Dilution: Serial two-fold dilutions of this compound and sulfamethoxazole are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculation: The diluted drug solutions are dispensed into microtiter plates, and each well is inoculated with the bacterial suspension.
-
Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours.
-
Interpretation: The MIC is recorded as the lowest concentration of the drug that completely inhibits visible bacterial growth.
Caption: Workflow for MIC determination via broth microdilution.
Pharmacokinetic Profiling
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of the test compound.
Methodology (In-Vivo Animal Model - e.g., Rat):
-
Dosing: A cohort of laboratory rats is administered a single oral or intravenous dose of this compound.
-
Sample Collection: Blood samples are collected at predetermined time points post-dosing.
-
Sample Analysis: Plasma is separated from the blood samples, and the concentration of the drug and its potential metabolites is quantified using a validated analytical method such as Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including bioavailability, protein binding, half-life, and clearance.
Future Directions
The preliminary hypothetical data presented in this guide suggests that this compound warrants further investigation as a potential antibacterial agent. Future studies should focus on:
-
Comprehensive in-vitro and in-vivo efficacy studies against a wider range of clinically relevant bacterial pathogens.
-
Detailed toxicological and safety pharmacology assessments.
-
Exploration of potential synergistic effects when combined with other antimicrobial agents.
-
Lead optimization to enhance potency and pharmacokinetic properties.
This comparative guide serves as an initial framework for the continued evaluation of this compound. Rigorous experimental validation is essential to fully elucidate its therapeutic potential.
References
- 1. Sulfamethoxazole - Wikipedia [en.wikipedia.org]
- 3. Sulfamethoxazole | C10H11N3O3S | CID 5329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Trimethoprim and Sulfamethoxazole - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Trimethoprim Sulfamethoxazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-amino-N-benzyl-N-methylbenzenesulfonamide: A Guide for Laboratory Professionals
The proper disposal of 4-amino-N-benzyl-N-methylbenzenesulfonamide, a sulfonamide compound, is critical for ensuring laboratory safety and environmental protection. Due to its potential hazards, including aquatic toxicity, it must be managed as hazardous waste in accordance with local, state, and federal regulations. This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling of the solid compound or its solutions should be conducted in a well-ventilated area or a chemical fume hood to minimize the risk of inhalation.
In the event of a spill, the area should be immediately evacuated and ventilated. For solid spills, carefully sweep or scoop the material to avoid dust generation. For liquid spills, absorb the solution with an inert material. The collected material must then be placed into a designated, sealed, and clearly labeled hazardous waste container.
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to a strict protocol to ensure safety and regulatory compliance.
-
Waste Characterization and Segregation : Treat all this compound waste, including contaminated labware and PPE, as hazardous waste.[1] It is crucial to segregate this waste from other waste streams to prevent incompatible chemical reactions.[2][3] Specifically, do not mix sulfonamide waste with strong acids or bases.
-
Containerization : Collect solid and liquid waste in separate, designated containers that are compatible with the chemical. Containers must be securely sealed to prevent leaks or spills and should be clearly labeled as "Hazardous Waste" with the full chemical name "this compound" and the date of accumulation.[3][4]
-
Storage : Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.[2][5] This area should be away from general lab traffic and have secondary containment to manage any potential leaks.
-
Engage a Licensed Waste Disposal Contractor : The ultimate disposal of this compound must be handled by a licensed and reputable chemical waste management company.[1] These contractors are equipped to transport and dispose of hazardous chemical waste in compliance with all environmental regulations.
-
Documentation : Maintain accurate records of the waste generated, including the quantity and date of disposal. This documentation is essential for regulatory compliance and internal safety audits.[6]
Disposal "Don'ts"
-
Do not dispose of this compound down the drain.[1] Its toxicity to aquatic life can have long-lasting harmful effects on the environment.
-
Do not dispose of in regular trash.
Quantitative Data Summary
| Parameter | Guideline | Regulatory Body |
| pH of Aqueous Waste for Drain Disposal | Generally between 6.0 and 9.0 (Not applicable for this compound) | Local wastewater treatment authority |
| Satellite Accumulation Area (SAA) Volume Limit | Up to 55 gallons of hazardous waste | US EPA[5] |
| SAA Time Limit | Containers must be removed within three days of being full | Central Washington University[2] |
| Acute Hazardous Waste (P-listed) Accumulation Limit | 1 quart | US EPA[5] |
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and sustainability in research and development.
References
Essential Safety and Operational Guide for Handling 4-amino-N-benzyl-N-methylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols and logistical procedures for the handling and disposal of 4-amino-N-benzyl-N-methylbenzenesulfonamide. Adherence to these guidelines is essential to ensure personal safety and environmental protection in the laboratory.
Immediate Safety and Handling Precautions
When working with this compound, it is imperative to use appropriate personal protective equipment (PPE). A similar compound, N-Methyl-(4-amino)-benzyl sulfonamide hydrochloride, is known to cause serious eye damage[1]. Therefore, stringent eye protection is mandatory. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles and Face Shield | Chemical splash goggles are required. A face shield should be worn over safety glasses, especially when there is a risk of splashing or a highly exothermic reaction[2]. |
| Hand Protection | Chemical-Resistant Gloves | Wear two pairs of chemical-resistant gloves[3]. The outer glove should be removed after each task or batch to limit the spread of contamination[3]. |
| Body Protection | Laboratory Coat and Gown | A lab coat should be worn and fully buttoned to cover as much skin as possible[2]. For enhanced protection, a protective disposable gown made of low-permeability fabric with a solid front and long sleeves is recommended[3]. |
| Foot Protection | Closed-Toe Shoes | Appropriate shoes that cover the entire foot are mandatory. Perforated shoes or sandals are not permitted in areas where this chemical is handled or stored[2][4]. |
| Respiratory Protection | Respirator | If engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator is required. Use of a respirator necessitates annual medical evaluations and fit testing[2]. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
Caption: Workflow for the safe handling of this compound.
Disposal Plan: Managing Chemical Waste
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance. This compound should be treated as hazardous waste[5][6].
Waste Segregation and Disposal Protocol
| Waste Type | Segregation and Labeling | Disposal Procedure |
| Solid Waste | Collect in a designated, sealed, and clearly labeled hazardous waste container. The label should include "Hazardous Waste" and the full chemical name[5][6]. | Engage a licensed chemical waste management company for disposal. Do not mix with other incompatible waste streams[5]. |
| Liquid Waste | Collect in a designated, sealed, and clearly labeled hazardous waste container. The label should clearly state "Hazardous Waste" and identify the contents[5][6]. | Store in a designated Satellite Accumulation Area (SAA) within the laboratory until collection by a licensed chemical waste management company[6]. |
| Contaminated Labware | Collect all contaminated items (e.g., gloves, absorbent pads, weighing paper) in a designated hazardous waste container[5]. | Treat as solid hazardous waste and dispose of through a licensed chemical waste management company[5]. |
In the event of a spill, immediately evacuate the area and follow your institution's spill response procedures. For liquid spills, use an absorbent material to contain the spill. For solid spills, carefully sweep or scoop the material to avoid generating dust[5]. All spill cleanup materials must be disposed of as hazardous waste.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 4. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

